Uracil-D4
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3,5,6-tetradeuteriopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D,2D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-OPTZXGQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=O)N(C1=O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Uracil-D4: A Technical Guide for Quantitative Bioanalysis
This guide provides an in-depth exploration of Uracil-D4, a deuterated analog of the nucleobase uracil. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of its application, particularly as an internal standard in quantitative mass spectrometry. We will delve into its chemical properties, the rationale behind its use, and a detailed protocol for its application in a clinical research context.
Introduction: The Significance of Uracil and the Need for a Reliable Quantitation Standard
Uracil is a fundamental pyrimidine nucleobase, a core component of ribonucleic acid (RNA) where it pairs with adenine.[1] Beyond its role in transcription, endogenous uracil levels in plasma have garnered significant clinical interest. This is primarily due to their correlation with the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU) and its prodrug, capecitabine.[2][3] These drugs are cornerstones in the treatment of various cancers.
A deficiency in DPD can lead to severe, sometimes life-threatening, toxicity from standard doses of these chemotherapeutics.[2] Consequently, the European Medicines Agency has recommended the measurement of plasma uracil levels to identify patients with DPD deficiency before initiating treatment.[4] This necessitates highly accurate and precise bioanalytical methods for uracil quantification, where a reliable internal standard is paramount. This compound serves this critical role.
This compound: Chemical Identity and Physicochemical Properties
This compound is the deuterium-labeled form of uracil.[5] In this molecule, four hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution is key to its function as an internal standard in mass spectrometry.
The formal chemical name for this compound is 2,4(1H,3H)-pyrimidinedione-1,3,5,6-d4.[1]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₄D₄N₂O₂ | [1] |
| Formula Weight | 116.1 g/mol | [1] |
| CAS Number | 24897-55-0 | [1] |
| Appearance | Solid | [1] |
| Isotopic Purity | ≥98 atom % D | - |
| Unlabeled CAS | 66-22-8 | - |
The Rationale for Using this compound as an Internal Standard in LC-MS/MS
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known, constant amount to all samples (calibrators, quality controls, and unknowns) before processing. The purpose of the IS is to correct for variability during the analytical procedure.[6]
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for LC-MS/MS bioanalysis.[7][8] This is because its physicochemical properties are nearly identical to the analyte (unlabeled uracil).
Key Advantages of this compound as an Internal Standard:
-
Co-elution: this compound will have virtually the same chromatographic retention time as endogenous uracil. This means both compounds are subjected to the same matrix effects at the same time in the mass spectrometer's ion source, allowing for accurate correction.
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, the recovery of this compound will closely mimic that of uracil. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
-
Comparable Ionization Efficiency: Both this compound and uracil will ionize similarly in the mass spectrometer's source. This is crucial for correcting for fluctuations in instrument performance and ion suppression or enhancement from the biological matrix.
-
Mass Differentiation: The key difference is its mass. This compound is 4 Daltons heavier than uracil. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection of the analyte and the internal standard without cross-talk.
The use of a SIL-IS is a cornerstone of robust bioanalytical method validation, as recommended by regulatory agencies.[7][8] It ensures the reliability and acceptability of the analytical results, which is critical for clinical applications.[7]
Experimental Protocol: Quantification of Uracil in Human Plasma using LC-MS/MS with this compound
This section provides a detailed, step-by-step methodology for the quantification of uracil in human plasma, a common application in clinical research for DPD deficiency screening.[2][3][9]
Materials and Reagents
-
Uracil (analyte) reference standard
-
This compound (internal standard)
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma (for calibrators and quality controls)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve uracil and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of uracil by serial dilution of the stock solution with 50:50 methanol:water. These will be used to spike into plasma to create the calibration curve.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL. This solution will be added to all samples.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like uracil from plasma.[4][10]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibrator, QC, or unknown).
-
Adding Internal Standard: Add 25 µL of the 100 ng/mL this compound working solution to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The cold temperature and organic solvent will cause the plasma proteins to denature and precipitate.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions. Method optimization is essential for achieving the best performance.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the polar uracil molecule.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A gradient elution starting with a high aqueous phase and ramping up the organic phase is typical.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Uracil: Q1: 113.1 -> Q3: 42.1
-
This compound: Q1: 117.1 -> Q3: 44.1
-
-
Note: The specific mass transitions should be optimized for the instrument being used.
-
Data Analysis and Validation
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Uracil peak area / this compound peak area) against the nominal concentration of the uracil calibrators. A linear regression with a 1/x or 1/x² weighting is typically used.[11]
-
Quantification: The concentration of uracil in the unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., ICH M10) for parameters including linearity, accuracy, precision, selectivity, and stability.[7] A typical validated range for uracil in plasma is from 1 to 100 ng/mL.[9]
Experimental Workflow Diagram
Caption: A typical LC-MS/MS workflow for uracil quantification.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of endogenous uracil in biological matrices. Its properties as a stable isotope-labeled internal standard align perfectly with the requirements of modern bioanalytical techniques like LC-MS/MS, ensuring data integrity for both research and clinical applications. The detailed protocol provided herein serves as a robust starting point for laboratories looking to implement uracil analysis, particularly for applications in pharmacogenomics and personalized medicine related to fluoropyrimidine chemotherapy. As the demand for such precise measurements grows, the role of high-purity internal standards like this compound will continue to be of paramount importance.
References
-
SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]
- van der Pijl, R., et al. (2021). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods.
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
- Jiang, H., et al. (2002). Measurement of Endogenous Uracil and Dihydrouracil in Plasma and Urine of Normal Subjects by Liquid Chromatography-Tandem Mass Spectrometry.
- Robin, T., et al. (2020). Automatic quantification of uracil and dihydrouracil in plasma.
- Derissen, N. B., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. Clinica Chimica Acta, 538, 11-18.
-
SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]
- Mal, S., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm.
- Meijer, J., et al. (2015). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma.
-
Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
- Postigo, A., & Ferreri, C. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
- de Castro, A., et al. (2020). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring, 42(4), 594-602.
-
National Center for Biotechnology Information. (n.d.). Uracil. PubChem Compound Database. Retrieved from [Link]
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
-
BioSpectra. (2023, February 3). Uracil Assay via Liquid Chromatography with UV Detection. Retrieved from [Link]
-
International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]
- Wu, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 15-20.
-
Cheméo. (n.d.). Uracil (CAS 66-22-8) - Chemical & Physical Properties. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis and Isotopic Labeling of Uracil-D4
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Standard Operating Procedure
In the realm of modern pharmaceutical and metabolic research, the stable isotope-labeled compound is not merely a reagent; it is a precision tool. Among these, deuterated molecules, such as Uracil-D4, are indispensable for navigating the complexities of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies, elucidating reaction mechanisms, and serving as gold-standard internal standards in quantitative mass spectrometry.[1][2][3] This guide is crafted from a Senior Application Scientist's perspective, moving beyond a simple recitation of steps to explore the causality behind the protocols. We will delve into the strategic choices that underpin robust synthesis, the self-validating systems that ensure isotopic integrity, and the practical applications that drive innovation in drug discovery.
The Strategic Imperative for Deuteration: Why this compound?
Uracil (C₄H₄N₂O₂) is a fundamental pyrimidine nucleobase of RNA and a precursor in the synthesis of various therapeutic agents, including antiviral and antitumor drugs.[4][5][6] The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), imparts subtle yet powerful changes to the molecule's properties without altering its fundamental chemical reactivity.
The primary motivations for synthesizing this compound (C₄D₄N₂O₂) include:
-
Quantitative Bioanalysis: this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays.[3][7] Its near-identical chemical behavior to endogenous uracil ensures co-elution, while its distinct mass allows for precise and accurate quantification, correcting for sample loss during preparation and analysis.
-
Metabolic Profiling: The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic cleavage at deuterated sites, a phenomenon known as the Kinetic Isotope Effect (KIE).[2] By strategically deuterating a drug candidate derived from uracil, researchers can modulate its metabolic pathway, potentially increasing its half-life, improving its pharmacokinetic profile, or shunting metabolism away from the formation of toxic byproducts.[2]
-
Mechanistic Elucidation: Isotopic labeling is a classic technique used to trace the journey of atoms through a chemical reaction or metabolic pathway, providing definitive evidence for proposed mechanisms.[8]
Core Methodologies for this compound Synthesis
The synthesis of this compound can be approached through several strategic pathways. The choice of method is dictated by the desired level of deuterium incorporation, cost, scalability, and available starting materials. The most prevalent and field-proven method is direct catalytic Hydrogen-Deuterium (H-D) exchange.
Primary Methodology: Palladium-Catalyzed H-D Exchange
This approach is valued for its directness and efficiency, utilizing a heterogeneous catalyst to facilitate the exchange of protons on the uracil ring with deuterons from a deuterium source like deuterium oxide (D₂O).[9][10][11]
Causality and Mechanistic Insight: Palladium on Carbon (Pd/C) is a highly effective catalyst for H-D exchange reactions.[9][12] The reaction is typically performed under a hydrogen (or in-situ generated deuterium) atmosphere in a D₂O medium at elevated temperatures.[9][11] The palladium surface activates the C-H bonds of the uracil ring, making them susceptible to cleavage and subsequent replacement by deuterium from the solvent. Elevated temperatures provide the necessary activation energy to overcome the C-H bond strength and drive the equilibrium towards high deuterium incorporation.[9][11] The process exchanges all four relevant protons: the two on the pyrimidine ring (C5-H and C6-H) and the two on the nitrogen atoms (N1-H and N3-H).
Experimental Protocol: Pd/C Catalyzed Synthesis of this compound
Objective: To achieve high-level deuterium incorporation into uracil via heterogeneous catalysis.
Materials:
-
Uracil (unlabeled)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Hydrogen gas (H₂)
-
High-pressure reaction vessel (e.g., Parr autoclave)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a high-pressure reaction vessel, add uracil (0.25 mmol).
-
Catalyst Addition: Add 10% Pd/C catalyst (10 wt% relative to the substrate).
-
Deuterium Source: Add D₂O (1.0 mL) to the vessel.
-
Reaction Setup: Seal the vessel securely. Purge the vessel with hydrogen gas to create an H₂ atmosphere.
-
Heating and Reaction: Heat the reaction mixture to 140-160 °C with stirring.[11] Maintain these conditions for 40-48 hours. The extended reaction time and high temperature are critical for driving the exchange equilibrium to completion and achieving >95% deuteration.
-
Work-up: Cool the vessel to room temperature and carefully vent the hydrogen gas in a fume hood.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is typically of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the final product, this compound, under vacuum to yield a fine white powder.
Workflow: Catalytic H-D Exchange
Caption: Workflow for the synthesis of this compound via Pd/C catalysis.
Alternative Methodology: Deconstruction-Reconstruction
For complex pyrimidine derivatives where direct H-D exchange may be inefficient or non-selective, a deconstruction-reconstruction strategy offers superior control.[1][13]
Causality and Mechanistic Insight: This advanced technique involves chemically opening the stable pyrimidine ring to form a more reactive linear intermediate, a vinamidinium salt.[1][13][14] This ring-opening is typically mediated by a powerful electrophile like trifluoromethanesulfonic anhydride (Tf₂O).[1][14] The vinamidinium salt intermediate is then selectively deuterated under acidic conditions (e.g., using DCl in deuterated ethanol).[1][13] Finally, the deuterated intermediate is cyclized back into the pyrimidine ring, locking the deuterium atoms into place with high isotopic enrichment.[13] This method provides exceptional control over the position and extent of labeling, making it suitable for generating highly specific isotopologs.
Conceptual Pathway: Deconstruction-Reconstruction
Caption: Deconstruction-reconstruction pathway for pyrimidine labeling.
The Self-Validating System: Characterization and Quality Control
Trustworthiness in isotopic labeling is paramount. The final product must be rigorously characterized to confirm its identity, purity, and, most importantly, the extent and location of deuterium incorporation. This analytical validation forms a self-correcting loop with the synthesis, where analytical data informs optimization of the reaction protocol.
Key Analytical Techniques:
-
Mass Spectrometry (MS): This is the primary tool for confirming isotopic enrichment. High-resolution mass spectrometry will clearly distinguish the mass of this compound from its unlabeled counterpart and quantify the distribution of different isotopologues (d₁ to d₄).[8][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation and pinpoints the location of the deuterium labels.
-
¹H NMR: In a fully deuterated sample, the proton signals corresponding to the exchanged positions (H5, H6, N1-H, N3-H) will disappear or be significantly diminished. The degree of disappearance is a direct measure of deuterium incorporation.[9][11]
-
²H NMR: A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, confirming their presence at the expected chemical shifts.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound, ensuring that no significant side products or starting material remain.[16]
Data Presentation: Expected Analytical Profile of this compound
| Parameter | Unlabeled Uracil | This compound (Theoretical) | Purpose of Analysis |
| Molecular Formula | C₄H₄N₂O₂ | C₄D₄N₂O₂ | Identity Confirmation |
| Molecular Weight | 112.09 g/mol | 116.11 g/mol | Mass Shift Confirmation (MS) |
| Isotopic Purity | N/A | ≥98 atom % D | Verification of Labeling Efficiency (MS) |
| ¹H NMR (δ, ppm) | ~7.5 (d, H6), ~5.7 (d, H5) | Signals absent or <2% intensity | Positional Verification of Deuteration |
| Chemical Purity | ≥99% | ≥99% | Assessment of Contaminants (HPLC) |
Field Applications: The Utility of this compound in Drug Development
The investment in synthesizing high-purity this compound pays dividends across the research and development pipeline.
-
Pharmacokinetic (PK) Studies: When a new drug is administered, this compound can be used as an internal standard to quantify levels of the drug or its uracil-containing metabolites in plasma, urine, or tissue samples.[2] This is critical for determining key PK parameters like half-life, clearance, and bioavailability.
-
Metabolite Identification: In "metabolite-in-safety-testing" (MIST) studies, deuterated parent drugs can help distinguish drug-related metabolites from endogenous background noise in mass spectrometry data.
-
Enzyme Inhibition Assays: this compound and its derivatives can be used as probes to study the kinetics and mechanisms of enzymes involved in nucleotide metabolism, such as dihydropyrimidine dehydrogenase (DPD), which is crucial for the metabolism of fluoropyrimidine-based chemotherapy drugs.[17]
Conclusion: A Foundation for Precision Science
The synthesis of this compound is a foundational process that enables a wide range of advanced applications in modern science. By understanding the chemical principles behind the synthetic protocols—from the catalytic activation of C-H bonds to the strategic deconstruction of the pyrimidine ring—researchers can not only produce this vital reagent but also troubleshoot and adapt these methods for novel applications. The rigorous analytical validation of each batch ensures the trustworthiness of the data generated, upholding the highest standards of scientific integrity and paving the way for the development of safer, more effective therapeutics.
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Uhlenbruck, B. J. H., & McNally, A. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. [Link]
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Uhlenbruck, B. J. H., & McNally, A. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. Journal of the American Chemical Society. [Link]
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Al-Hashimi, H. M., et al. (n.d.). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. PMC. [Link]
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Apperley, C. E. R., et al. (n.d.). Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles. ACS Publications. [Link]
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NIH. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]
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Oxford Academic. (n.d.). Palladium-catalyzed HD exchange into nucleic acids in deuterium oxide. [Link]
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NIH. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. PMC. [Link]
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NIH. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. [Link]
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PubMed. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. [Link]
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NIH. (2022). Visible-light mediated catalytic asymmetric radical deuteration at non-benzylic positions. PMC. [Link]
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TUE Research portal. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. [Link]
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PubMed. A one-step method for quantitative determination of uracil in DNA by real-time PCR. [Link]
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An In-Depth Technical Guide to Uracil-D4: Properties and Applications
Abstract
This technical guide provides a comprehensive overview of Uracil-D4 (Perdeuterouracil), a stable isotope-labeled analog of the naturally occurring pyrimidine, uracil. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and critical applications of this compound. The primary focus is its role as a robust internal standard in quantitative bioanalysis using isotope dilution mass spectrometry (IDMS). We will explore the underlying principles of IDMS, detailed analytical methodologies for characterization and quantification, and a validated, step-by-step protocol for its use in a clinical research context.
Core Physicochemical Properties
This compound is structurally identical to uracil, except that the four hydrogen atoms at positions 1, 3, 5, and 6 of the pyrimidine ring are replaced with deuterium (²H or D). This substitution results in a mass shift of +4 Da compared to the monoisotopic mass of uracil, a critical feature for its application in mass spectrometry.
1.1. Structural and General Properties
The fundamental properties of this compound are summarized below. Data for the unlabeled analog, uracil, are included for context, as properties like melting point and pKa are expected to be very similar.
| Property | Value (this compound) | Value (Uracil, for context) | Source(s) |
| IUPAC Name | 1,3,5,6-tetradeuteriopyrimidine-2,4-dione | Pyrimidine-2,4(1H,3H)-dione | [1] |
| Synonyms | [²H₄]-Uracil, Perdeuterouracil | 2,4-Dihydroxypyrimidine | [2] |
| CAS Number | 24897-55-0 | 66-22-8 | [1] |
| Molecular Formula | C₄D₄N₂O₂ | C₄H₄N₂O₂ | [2] |
| Molecular Weight | 116.11 g/mol | 112.09 g/mol | [2] |
| Appearance | White to off-white crystalline solid | White crystalline solid | [3] |
| Melting Point | Undetermined (decomposes) | ~335 °C (decomposes) | [1] |
| Acidic pKa | Not experimentally determined | ~9.45 | [4][5] |
| LogP (Octanol/Water) | Not experimentally determined | -1.07 | [4] |
1.2. Structure Comparison
The structural difference between uracil and this compound is the substitution of hydrogen with deuterium. This substitution has a negligible effect on the molecule's chemical reactivity, polarity, and chromatographic behavior but provides a distinct mass signature.
1.3. Solubility and Stability
-
Solubility : this compound is sparingly soluble in aqueous solutions like PBS (pH 7.2) at approximately 0.25 mg/mL but shows higher solubility in organic solvents like DMSO (≥1 mg/mL). The unlabeled form is known to be soluble in hot water and basic aqueous solutions (e.g., dilute ammonia).[6]
-
Stability : As a solid, this compound is stable for years when stored properly in a sealed container, protected from light and moisture at either room temperature or -20°C. Stock solutions prepared in organic solvents are stable for several months at -20°C, but aqueous solutions should be prepared fresh.
Synthesis and Isotopic Purity
2.1. Rationale of Synthesis
The synthesis of this compound is designed to achieve high isotopic enrichment. A common and effective laboratory-scale method involves hydrogen-deuterium exchange on the parent uracil molecule. This process leverages the fact that protons attached to heteroatoms (N-H) and activated carbon atoms (C-H adjacent to carbonyls) are acidic enough to be exchanged for deuterium.
The reaction is typically performed by refluxing uracil in a deuterium source, such as heavy water (D₂O), often with an acid or base catalyst to facilitate the exchange at the C5 and C6 positions. The N1 and N3 protons exchange readily without a catalyst. This process is driven by the large molar excess of the deuterium source.
2.2. Quality Control: Ensuring Isotopic Purity
The primary function of this compound as an internal standard relies on its isotopic purity. The presence of unlabeled uracil (d₀) in the standard can artificially inflate the measured concentration of the analyte.
-
Mass Spectrometry (MS) is the definitive technique for assessing isotopic purity. By analyzing the ion cluster around the molecular ion peak, the relative abundance of d₀, d₁, d₂, d₃, and d₄ species can be determined. Commercial this compound typically has an isotopic purity of ≥98-99 atom % D.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the absence of proton signals at the 1, 3, 5, and 6 positions, providing qualitative confirmation of high-level deuteration.
The Core Application: Isotope Dilution Mass Spectrometry (IDMS)
The vast majority of this compound applications are centered on its use as an internal standard (IS) for quantitative analysis by IDMS. This technique is considered the gold standard for quantification due to its high precision and accuracy.[7]
3.1. The Principle of IDMS
IDMS corrects for analyte loss during sample preparation and for variations in instrument response (matrix effects).[8][9] The process relies on the core assumption that the stable isotope-labeled standard (this compound) is chemically identical to the endogenous analyte (uracil) and will therefore behave identically during extraction, chromatography, and ionization.
The key steps are:
-
Spiking : A known amount of this compound is added to the unknown sample at the very beginning of the workflow.
-
Equilibration : The sample is homogenized to ensure the IS is thoroughly mixed with the endogenous analyte.
-
Processing : The sample undergoes extraction and cleanup. Any loss of material will affect both the analyte and the IS proportionally.
-
Analysis : The sample is analyzed by LC-MS/MS. The instrument measures the peak area ratio of the analyte to the IS.
-
Quantification : Because the amount of IS added is known, the unknown concentration of the analyte can be calculated from the measured peak area ratio using a calibration curve.
Analytical Methodologies
4.1. Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS), typically on a triple quadrupole instrument, is the platform of choice for quantification using this compound. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.
-
Ionization : Electrospray ionization (ESI) is commonly used, often in negative ion mode for uracil, which readily deprotonates.
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. The 4 Da mass difference ensures that the transitions are unique and free from cross-talk.
-
Uracil (Analyte) : The deprotonated molecule [M-H]⁻ has an m/z of 111. A common fragmentation is the loss of isocyanic acid (HNCO), resulting in a product ion at m/z 68. MRM Transition: 111 -> 68 .
-
This compound (IS) : The deprotonated molecule [M-H]⁻ has an m/z of 115. The corresponding fragmentation is the loss of deuterated isocyanic acid (DNCO), resulting in a product ion at m/z 70. MRM Transition: 115 -> 70 .
-
-
Collision Induced Dissociation (CID) : The fragmentation of protonated uracil (m/z 113) has also been studied, showing losses of ammonia (m/z 96), water (m/z 95), and isocyanic acid (m/z 70).[10][11] For this compound, these would correspond to losses of deuterated species.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is primarily a tool for structural confirmation and purity assessment of the this compound raw material.
-
¹H NMR : A ¹H NMR spectrum of high-purity this compound in a solvent like DMSO-d₆ would be expected to show a near-complete absence of signals corresponding to the H1, H3, H5, and H6 protons seen in unlabeled uracil.[12][13] The presence of any residual peaks in these regions can be used to estimate proton-containing impurities.
-
¹³C NMR : The ¹³C spectrum will be similar to that of uracil but may show minor isotopic shifts (slight upfield shifts) for the deuterated carbons (C5 and C6). The signals may also appear as multiplets due to C-D coupling.[14]
Experimental Protocol: Quantification of Uracil in Human Plasma
This protocol describes a robust method for determining endogenous uracil concentrations in human plasma, a critical measurement for screening patients for Dihydropyrimidine Dehydrogenase (DPD) deficiency before administering fluoropyrimidine-based chemotherapy.[15][16]
5.1. Materials and Reagents
-
This compound (Internal Standard)
-
Uracil (Calibration Standard)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
5.2. Methodology
Step 1: Preparation of Stock and Working Solutions
-
Uracil Stock (1 mg/mL) : Accurately weigh and dissolve Uracil in a 50:50 methanol:water solution.
-
This compound Stock (1 mg/mL) : Accurately weigh and dissolve this compound in a 50:50 methanol:water solution.
-
Calibration Standards : Prepare a series of calibration standards (e.g., 5 to 1000 ng/mL) by serially diluting the Uracil stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or PBS with 4% BSA).[17][18]
-
Internal Standard Working Solution (50 ng/mL) : Dilute the this compound stock solution into ice-cold acetonitrile. This will serve as the protein precipitation solution.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 100 µL of each calibrator, quality control (QC) sample, and unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the ice-cold Internal Standard Working Solution to each tube.
-
Causality: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins. Adding the IS in this solution ensures immediate and consistent spiking and initiates the extraction in a single step.[19]
-
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation and mixing.
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Step 3: LC-MS/MS Conditions
-
LC System : U(H)PLC system.
-
Column : A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded C18 column (e.g., Kinetex PS C18).[15][18]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A gradient appropriate for retaining and eluting uracil (e.g., starting at high %B for HILIC).
-
Flow Rate : e.g., 0.4 mL/min.
-
Injection Volume : 5-10 µL.
-
MS System : Triple Quadrupole Mass Spectrometer with ESI source (Negative Ion Mode).
-
MRM Transitions :
-
Uracil: m/z 111 -> 68
-
This compound: m/z 115 -> 70
-
Step 4: Data Analysis and Validation
-
Generate a calibration curve by plotting the peak area ratio (Uracil/Uracil-D4) against the nominal concentration of the calibrators.
-
Apply a linear regression model with 1/x² weighting.
-
Quantify the unknown samples and QCs using the regression equation.
-
Self-Validation: The protocol's trustworthiness is confirmed by ensuring that the QC samples (typically at low, medium, and high concentrations) fall within pre-defined accuracy (e.g., ±15%) and precision (e.g., <15% CV) limits.[16]
-
Handling, Storage, and Safety
-
Handling : Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhalation.
-
Storage : Store the solid material tightly sealed at -20°C or room temperature as recommended by the supplier, protected from light and moisture.
-
Safety : Safety Data Sheets (SDS) for this compound may vary. Some classify it as a skin, eye, and respiratory irritant, while others deem it non-hazardous.[6][7] As a best practice, treat the compound as potentially hazardous until definitive information is available. Always consult the supplier-specific SDS before use.
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Wikipedia. Uracil. Available from: [Link]
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Properties of Nucleotides. Available from: [Link] (Note: This is a representative link for general nucleotide properties; specific pKa values are widely cited in biochemical literature).
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U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Available from: [Link]
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Britannica. Isotope dilution. Available from: [Link]
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Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). University of Pretoria. Available from: [Link]
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Wikipedia. Isotope dilution. Available from: [Link]
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ResearchGate. The pK a values of uracils dissociating via the C-H, O-H and N3-H bonds. Available from: [Link]
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SCIEX. Measurement of uracil in plasma and serum samples by LC-MS/MS. Available from: [Link]
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SCIEX. Measurement of uracil in plasma and serum samples by LC-MS/MS. Available from: [Link]
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Phenomenex. A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Available from: [Link]
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PubMed. Anionic derivatives of uracil: fragmentation and reactivity. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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ResearchGate. Multiple Reaction Monitoring (MRM) transitions and optimized MS parameters for TCLs. Available from: [Link]
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ResearchGate. Product-ion spectra of protonated uracil at m/z 113. Available from: [Link]
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- Google Patents. Preparation method for deuterated compound.
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PubMed. Fragmentation pathways in the uracil radical cation. Available from: [Link]
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ResearchGate. MRM chromatograms (transitions m/z 479 → 462 on the lower panel and m/z...). Available from: [Link]
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PubMed. Quantifying weak hydrogen bonding in uracil and 4-cyano-4'-ethynylbiphenyl: a combined computational and experimental investigation of NMR chemical shifts in the solid state. Available from: [Link]
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ResearchGate. Mass spectra associated to fragmentation of uracil (top view), cytosine.... Available from: [Link]
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ResearchGate. Magnetic resonance tensors in Uracil: Calculation of C-13, N-15, O-17 NMR chemical shifts.... Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000300). Available from: [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis and Purity Assessment of Uracil-D4
For researchers, scientists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the internal standards used. Deuterated compounds, such as Uracil-D4, are the gold standard in mass spectrometry-based bioanalysis, prized for their ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for experimental variability.[1][2] However, the assumption that a vial labeled "this compound" is a homogenous, pure substance is a critical oversight. Its utility is directly proportional to its quality, which must be rigorously verified.
This guide provides an in-depth examination of the analytical methodologies and data interpretation required to fully certify the quality of this compound. We will deconstruct the Certificate of Analysis (CoA), moving beyond a superficial document check to a deep understanding of the empirical data that underpins it. This document is structured not as a rigid template, but as a logical workflow that mirrors the scientific process of characterization, ensuring a holistic and field-proven perspective on quality assessment.
Deconstructing the Certificate of Analysis (CoA): A Blueprint for Quality
A Certificate of Analysis is a formal document that attests to a specific batch's quality and purity.[3][4] It is not merely administrative paperwork; it is the culmination of a suite of analytical tests, each providing a different piece of the quality puzzle.[5][6] For a deuterated standard like this compound, the CoA must provide empirical evidence for three core attributes: Identity, Chemical Purity, and Isotopic Purity.
Core Components of a this compound CoA:
-
Product Identification: Confirms the basic details, including the chemical name (e.g., 2,4(1H,3H)-pyrimidinedione-1,3,5,6-d4), CAS Number (24897-55-0), molecular formula (C₄D₄N₂O₂), and the specific lot number.[7]
-
Physical Properties: Includes appearance (e.g., White Solid) and may include melting point.
-
Analytical Results: The heart of the CoA, where quantitative data is presented. This section is the focus of our guide.
-
Dates & Approvals: Includes the date of manufacture, re-test date, and the signature of the quality assurance authority.
The Analytical Workflow: A Triad of Purity Assessment
The comprehensive quality assessment of this compound is not a single experiment but an integrated workflow. Each stage validates a different aspect of the compound's integrity, from its fundamental structure to the precise level of deuterium incorporation.
Caption: Overall Quality Assessment Workflow for this compound.
Part I: Identity Confirmation - Is It Truly this compound?
Before assessing purity, we must unequivocally confirm the compound's identity. This is achieved primarily through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) for Molecular Weight Verification
Causality: The foundational test for identity is to confirm the molecular weight. For this compound (C₄D₄N₂O₂), the monoisotopic mass is 116.0528 Da, a distinct shift from the 112.0273 Da of unlabeled Uracil. Electrospray Ionization (ESI) is typically used.
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Instrumentation: Use a calibrated mass spectrometer. Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected at m/z 117.0601. In negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 115.0455.
-
Validation: The observed mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass. This confirms the elemental composition, including the presence of four deuterium atoms.
¹H-NMR for Structural Confirmation
Causality: NMR is the gold standard for structural elucidation.[8] For a deuterated compound, ¹H-NMR provides powerful proof of identity by absence. The substitution of a proton (¹H) with a deuteron (²H) renders that position invisible in a standard ¹H-NMR spectrum.
Experimental Protocol: ¹H-NMR Spectroscopy
-
Sample Preparation: Dissolve 2-5 mg of this compound in a deuterated NMR solvent (e.g., DMSO-d₆). Include a known amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire the ¹H-NMR spectrum on a >400 MHz spectrometer.
-
Data Interpretation: The spectrum of unlabeled Uracil shows distinct proton signals. For this compound, the signals corresponding to the deuterated positions should be absent or significantly diminished (>98% reduction in integral value). This provides unambiguous confirmation of the locations of deuteration.
Part II: Chemical Purity Assessment - Quantifying Non-Isotopic Impurities
Chemical purity refers to the percentage of the material that is composed of the target molecule and its isotopologues, exclusive of other chemical entities (e.g., starting materials, synthesis byproducts, or degradation products). The workhorse technique for this assessment is High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol: Reversed-Phase HPLC-UV
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 258 nm (λmax for Uracil).[7]
-
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL for injection.
-
Chromatographic Run: Inject 10 µL and run a gradient program (e.g., 5% B to 95% B over 15 minutes) to elute any potential impurities with different polarities.
-
Data Analysis: The chemical purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Purity (%) = (Area_this compound / Total_Peak_Area) * 100
-
-
Self-Validation: The method's robustness is ensured by performing a system suitability test before analysis, checking for theoretical plates, peak tailing factor, and reproducibility of injections. The use of a certified reference standard of unlabeled Uracil can help confirm the retention time and response.[9]
| Test Parameter | Typical Specification | Method |
| Identity | Conforms to structure | ¹H-NMR, MS |
| Chemical Purity | ≥ 98.0% | HPLC-UV |
| Isotopic Purity (D4) | ≥ 98% | LC-HRMS |
| Isotopic Enrichment | ≥ 99% (d₁-d₄) | LC-HRMS |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | GC-HS/FID |
| Table 1: Example specifications from a this compound Certificate of Analysis. |
Part III: Isotopic Purity - The Critical Parameter
For an internal standard, isotopic purity is the most critical quality attribute. It defines the proportion of the desired deuterated molecule (D4) relative to other isotopic variants (D0, D1, D2, D3). High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this measurement due to its ability to resolve these closely related masses.[10][11]
Causality: The presence of lower-deuterated forms, especially the unlabeled (D0) version, can interfere with the quantification of the endogenous analyte, leading to inaccurate results. HRMS provides the mass accuracy and resolution needed to separate and individually quantify the ion signals from each isotopologue.[12]
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Experimental Protocol: LC-HRMS for Isotopic Purity
-
Chromatography: Use an isocratic HPLC method sufficient to deliver the this compound peak cleanly into the mass spectrometer. The goal is separation from the matrix, not from isotopologues (which co-elute).
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of >20,000 resolution (FWHM).
-
Acquisition Mode: Acquire full scan data over a narrow m/z range (e.g., m/z 110-125) to capture all relevant isotopologues.
-
-
Data Processing:
-
From the full scan data, extract ion chromatograms (EICs) for the [M+H]⁺ ion of each expected isotopologue (D0 to D4). A narrow mass extraction window (e.g., ±5 ppm) is crucial.
-
Integrate the area of each EIC peak.
-
-
Calculation:
-
The isotopic purity of the D4 form is calculated as the percentage of its peak area relative to the sum of all isotopologue peak areas.
-
Isotopic Purity (D4) % = (Area_D4 / (Area_D0 + Area_D1 + ... + Area_D4)) * 100
-
-
Self-Validation: The instrument must be properly calibrated to ensure high mass accuracy. A key step is to correct the raw data for the natural abundance of ¹³C and ¹⁵N, which can contribute to the intensity of higher mass peaks.[11][13] For example, the signal at the D1 mass will have a small contribution from the natural ¹³C abundance of the D0 molecule. This correction is essential for an accurate determination.
| Technique | Strengths | Weaknesses | Primary Use Case |
| LC-HRMS | High sensitivity, high throughput, directly measures mass distribution.[10][14] | Requires correction for natural isotope abundance, potential for ion suppression. | Definitive quantification of isotopic distribution (%D0, %D1, etc.). |
| NMR | Unambiguous structural information, confirms site of deuteration, no ionization bias.[8][15] | Lower sensitivity, requires more material, complex for quantifying multiple low-level isotopologues. | Confirmation of deuteration sites and estimation of overall enrichment. |
| Table 2: Comparison of HRMS and NMR for Isotopic Purity Analysis. |
Conclusion: Synthesizing Data for a Definitive Quality Statement
A comprehensive Certificate of Analysis for this compound is built upon a foundation of orthogonal analytical techniques. Each method provides a unique and vital piece of information. HPLC-UV confirms its purity from unrelated chemical entities. Mass spectrometry confirms its molecular weight, while ¹H-NMR validates the specific locations of deuterium incorporation. Finally, and most critically for its intended use, LC-HRMS precisely quantifies the isotopic distribution, ensuring its fitness-for-purpose as a reliable internal standard.
For the drug development professional, treating the CoA not as a static document but as a dynamic scientific report is paramount. Understanding the causality behind the tests, the details of the protocols, and the interpretation of the data ensures the integrity of downstream bioanalytical results and the ultimate success of the research program.
References
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Li, M., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(21), e9377. Retrieved from [Link]
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Isotopic Purity Using LC-MS. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Thompson, A., Chahrour, O., & Malone, J. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Retrieved from [Link]
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Chahrour, O., et al. (2014). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. Retrieved from [Link]
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How to Get a Certificate of Analysis (COA). (2025). SafetyCulture. Retrieved from [Link]
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2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024). Datacor. Retrieved from [Link]
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Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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How to Read a Chemical Certificate of Analysis (COA). (n.d.). LabAlley. Retrieved from [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). Spectroscopy Online. Retrieved from [Link]
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A Technical Guide to Uracil-D4: Principles and Applications in Quantitative Analysis
This guide provides an in-depth examination of Uracil-D4 (Uracil-1,3,5,6-d4), a deuterated isotopologue of the pyrimidine base uracil. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple specification sheet to explore the fundamental principles that make this compound an indispensable tool in modern bioanalysis, particularly in applications leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will detail its physicochemical properties, the rationale behind its use as an internal standard, a validated experimental workflow, and critical considerations for data interpretation and handling.
Core Physicochemical & Isotopic Specifications
This compound is structurally identical to its endogenous counterpart, uracil, with the crucial exception that four hydrogen atoms have been replaced by their heavy isotope, deuterium. This substitution results in a nominal mass increase of 4 Daltons, a property that is foundational to its analytical utility while preserving its chemical behavior. Key manufacturer-certified specifications are summarized below.
| Property | Specification | Source(s) |
| Formal Name | 2,4(1H,3H)-pyrimidinedione-1,3,5,6-d4 | [1][2] |
| CAS Number | 24897-55-0 | [1][2][3][4][5][6] |
| Chemical Formula | C₄D₄N₂O₂ | [1][2][4][7] |
| Molecular Weight | ~116.11 g/mol | [1][4][5][7][8] |
| Isotopic Purity | Typically ≥98% to ≥99% deuterated forms | [1][4][5][7][9] |
| Appearance | A solid, often crystalline | [1][3] |
| UV Maximum (λmax) | 258 nm | [1][2] |
| Solubility Profile | DMSO: ~1 mg/mLPBS (pH 7.2): ~0.25 mg/mLDMF, Ethanol: Slightly soluble | [1][2] |
The Principle of Isotopic Dilution: The Rationale for this compound
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of natural uracil in complex biological matrices like plasma, serum, and urine.[1][3][10] The use of a SIL-IS is considered the "gold standard" in quantitative mass spectrometry for its ability to correct for analytical variability that can occur during sample processing and analysis.[11][12]
Why a Deuterated Standard is a Self-Validating System
-
Compensating for Sample Loss: During multi-step extraction procedures (e.g., protein precipitation, solid-phase extraction), it is inevitable that some of the target analyte will be lost. By adding a known concentration of this compound at the very beginning of sample preparation, the SIL-IS experiences the exact same physical losses as the endogenous uracil.[11][12] Therefore, the ratio of the analyte to the internal standard remains constant, even if the absolute recovery is less than 100%.
-
Correcting for Matrix Effects: When analyzing biological samples, co-eluting endogenous molecules can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." Because this compound is chemically identical to uracil, it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement.[11] This ensures that the analyte-to-IS ratio remains a true reflection of the analyte's concentration, effectively normalizing for matrix-induced variations.
-
Tracking Instrumental Variability: A SIL-IS also accounts for minor fluctuations in instrument performance, such as variations in injection volume or detector response over the course of an analytical run.[12]
The logical relationship ensuring accurate quantification is visualized below.
Caption: A typical LC-MS/MS workflow for Uracil quantification.
Data Analysis and Interpretation
A calibration curve is constructed by plotting the peak area ratio of Uracil/Uracil-D4 against the nominal concentration of the prepared calibrators. A linear regression with a 1/x weighting is typically applied to account for heteroscedasticity. [13]The resulting regression equation is then used to back-calculate the concentration of uracil in the QC and unknown samples based on their measured peak area ratios. The consistent response of the this compound peak area across the analytical run serves as a crucial system suitability check.
Storage, Handling, and Stability
Proper handling of both the standard and biological samples is paramount for accurate results.
-
This compound Standard:
-
Biological Samples (Blood/Plasma):
-
Pre-analytical Stability: Endogenous uracil concentrations can artificially increase by 27-52% if whole blood or plasma is stored at ambient temperature for even 1-2 hours. [15]This is a critical pre-analytical variable. It is imperative that samples are placed on ice immediately after collection and processed to plasma or serum, and then frozen at -80°C as quickly as possible.
-
Conclusion
This compound is a high-purity, well-characterized reagent that is fundamental to the accurate and precise quantification of uracil in complex biological matrices. Its utility is rooted in the robust principle of isotopic dilution, which allows it to serve as a self-validating internal standard that corrects for nearly all sources of analytical variability. By understanding its properties and implementing the validated protocols described herein, researchers can achieve reliable and reproducible data essential for pharmacokinetic studies, clinical diagnostics, and metabolic research.
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Anionic derivatives of uracil: fragmentation and reactivity. PubMed. [Link]
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Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. PubMed. [Link]
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Fragmentation pathways in the uracil radical cation. PubMed. [Link]
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Product-ion spectra of protonated uracil at m/z 113 obtained by quadrupole ion trap MS. ResearchGate. [Link]
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Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing). [Link]
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Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. [Link]
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Use of Internal Standard in LC-MS/MS Method. RPubs. [Link]
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
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Two Steps Synthesis of Uracil-1-β-D-ribofuranoside Esters: Characterization, Antibacterial and Anticancer Activities. ResearchGate. [Link]
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Mass spectra associated to fragmentation of uracil (top view), cytosine... ResearchGate. [Link]
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A Technical Guide to the Solubility of Uracil-D4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Uracil-D4 and Its Solubility
This compound, a deuterated isotopologue of the pyrimidine base uracil, serves as an indispensable internal standard in quantitative bioanalysis. Its use in mass spectrometry-based assays, particularly in pharmacokinetics, metabolic studies, and clinical diagnostics, demands precise and accurate quantification of its non-labeled counterpart. The reliability of such assays hinges on the accurate preparation of stock and working solutions, a process fundamentally governed by the solubility of this compound in various organic solvents.
Understanding the solubility profile of this compound is not merely a procedural formality; it is a cornerstone of robust method development. An improperly dissolved standard can lead to inaccurate calibration curves, flawed quantification, and ultimately, compromised study outcomes. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the physicochemical principles of its parent compound, uracil. It offers field-proven methodologies for solubility determination and practical insights to empower researchers in their experimental design.
A Note on Isotopic Labeling: The substitution of four hydrogen atoms with deuterium in this compound results in a molecular weight increase but has a negligible effect on its fundamental physicochemical properties, such as polarity and hydrogen bonding capability. Therefore, for the purposes of solubility in organic solvents, the extensive data available for unlabeled uracil serves as a highly reliable and scientifically valid proxy. This guide will leverage this principle, providing data for uracil while noting its direct applicability to this compound.
Section 1: Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Uracil is a polar, heterocyclic molecule with multiple hydrogen bond donor and acceptor sites, which are the primary determinants of its solubility behavior.
dot graph { layout=neato; node [shape=none, margin=0]; Uracil [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=1174&t=l"]; } dot Caption: Chemical structure of Uracil.
The key properties governing uracil's solubility are summarized below:
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₄H₄N₂O₂ | - | [1] |
| Molecular Weight | 112.09 g/mol | Foundational for molar concentration calculations. | [2] |
| pKa (acidic) | 9.38 - 9.45 | The N1 and N3 protons are weakly acidic, allowing for increased solubility in basic aqueous solutions but limiting interaction with acidic solvents. | [1][3][4] |
| logP (Octanol/Water) | -1.07 | The negative value indicates high hydrophilicity, predicting poor solubility in non-polar, lipophilic solvents and favorable solubility in polar solvents. | [4] |
| Hydrogen Bond Donors | 2 (N1-H, N3-H) | Enables strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are H-bond acceptors (e.g., DMSO). | [5] |
| Hydrogen Bond Acceptors | 2 (C2=O, C4=O) | Allows for interaction with protic solvents (e.g., water, methanol) that can donate hydrogen bonds. | [5] |
| Melting Point | >300 °C | The high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. | [3] |
The lactam tautomer of uracil is the most common form and its cyclic-amidic stability contributes to its overall properties[1][6]. This structure, rich in polar functional groups (amides) and capable of extensive hydrogen bonding, logically dictates that uracil will be most soluble in polar solvents, particularly those that can participate in hydrogen bonding.
Section 2: Quantitative Solubility of Uracil in Common Organic Solvents
The following table consolidates quantitative solubility data for uracil in a range of organic solvents. This data is essential for preparing stock solutions and selecting appropriate solvent systems for analytical methods like chromatography. The data is primarily for unlabeled uracil but is directly applicable for this compound.
| Solvent | Solvent Class | Solubility (mg/mL) | Notes | Source |
| Dimethylformamide (DMF) | Polar Aprotic | ~60 | Excellent solvent for high concentration stock solutions. Purge with inert gas. | [7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~50 | A strong, versatile solvent suitable for high concentration stocks. | [7] |
| Ethanol | Polar Protic | ~0.8 | Lower solubility compared to DMF/DMSO, but a less harsh, volatile option. | [7] |
| Methanol | Polar Protic | Slightly Soluble | Specific quantitative data is limited, but it is expected to be low, similar to ethanol. | [3] |
| PBS (pH 7.2) | Aqueous Buffer | ~8 | Provided as a common biological reference. | [7] |
| Water (Hot) | Polar Protic | Soluble | Solubility increases significantly with temperature. | [3][8] |
| Ether | Non-Polar | Insoluble | As predicted by its logP, uracil is insoluble in non-polar solvents. | [8] |
| Chloroform | Non-Polar | Insoluble | Incompatible with the polar nature of uracil. | [9] |
Note on this compound vendor data: Technical datasheets for this compound often report qualitative solubility. For instance, it is listed as soluble at 1 mg/mL in DMSO and 0.25 mg/mL in PBS (pH 7.2), with slight solubility in DMF and ethanol[10]. This aligns with the quantitative data for unlabeled uracil, reinforcing its use as a reliable proxy.
Section 3: Experimental Protocol for Thermodynamic Solubility Determination
For novel solvent systems or when precise solubility limits are required, experimental determination is necessary. The Shake-Flask Method is a globally recognized and robust technique for determining the thermodynamic solubility of a compound.[11] The principles of this method are outlined in guidelines such as OECD Test Guideline 105.[12][13][14][15]
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.
Core Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the clarified supernatant is then measured, representing the solubility limit.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed vessels
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Calibrated analytical balance
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add the solvent in stepwise volumes to a known small amount of this compound, shaking vigorously after each addition. This helps determine the amount of solid to use in the definitive test to ensure an excess remains.[12][14][15][16]
-
Sample Preparation:
-
Weigh an amount of this compound into at least three separate vials, ensuring it is in excess of the estimated solubility. A 5-fold excess is a good starting point.[16]
-
Accurately add a known volume of the pre-equilibrated solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[17]
-
Agitate the samples for a sufficient duration to reach equilibrium. While 24 hours is common, critical studies may require sampling at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau.[16][17]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle.
-
To obtain a clear, particle-free supernatant for analysis, either:
-
Centrifuge an aliquot of the suspension at the test temperature.
-
Filter an aliquot using a syringe filter compatible with the solvent. Discard the initial portion of the filtrate to avoid adsorption effects.
-
-
-
Analysis:
-
Immediately after separation, accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the calibrated range of your analytical instrument.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
Prepare a multi-point calibration curve using accurately prepared standards to ensure precise quantification.
-
-
Calculation and Reporting:
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
The final solubility is reported as the average of the replicate measurements (e.g., in mg/mL or mmol/L) at the specified temperature. The results from the last two time points should agree to confirm equilibrium was reached.[16]
-
Self-Validating System: This protocol's trustworthiness is ensured by including multiple replicates, confirming equilibrium by sampling at different time points, and using a validated, calibration-based analytical method for quantification.
Visualization of the Shake-Flask Workflow
Conclusion
A thorough understanding and careful application of solubility data are paramount for the successful use of this compound as an internal standard. The high polarity and hydrogen bonding capacity of the uracil structure dictate its preference for polar aprotic solvents like DMF and DMSO for preparing high-concentration stock solutions. For all applications, it is critical to ensure complete dissolution before use. When working with new solvent systems, the standardized shake-flask method provides a reliable framework for determining thermodynamic solubility, ensuring the accuracy and integrity of subsequent analytical work. This guide serves as a foundational resource, empowering researchers to make informed decisions, design robust experiments, and generate high-quality, reproducible data.
References
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- FILAB. Solubility testing in accordance with the OECD 105.
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- OECD iLibrary. Test No.
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- Scymaris.
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A Technical Guide to the Applications of Uracil-D4 in Biomedical Research
Introduction: The Role of Stable Isotope Labeling in Modern Research
In the landscape of modern biomedical research, the ability to accurately quantify and trace the fate of molecules within complex biological systems is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool, providing researchers with the means to dissect intricate metabolic pathways, precisely measure endogenous analytes, and understand the pharmacokinetics of therapeutic agents.
The Principle of Stable Isotope Dilution
Stable isotope dilution (SID) is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes. By measuring the ratio of the unlabeled (native) to the labeled analyte using mass spectrometry, the concentration of the native analyte can be determined with high accuracy and precision, correcting for any sample loss during preparation and analysis.[1]
Advantages of Deuterium Labeling
Among the stable isotopes used for labeling, deuterium (²H or D), a heavy isotope of hydrogen, offers several advantages. Deuterium-labeled compounds can be synthesized with high isotopic enrichment and are readily distinguishable from their unlabeled counterparts by mass spectrometry.[2] The introduction of deuterium can also subtly alter the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect, which can be leveraged in studies of drug metabolism to understand reaction mechanisms.[2]
Introducing Uracil-D4: Properties and Synthesis Overview
This compound is the deuterium-labeled analog of uracil, a fundamental pyrimidine base found in ribonucleic acid (RNA).[3] In this compound, four hydrogen atoms are replaced by deuterium atoms, resulting in an increased molecular weight. This makes it an ideal internal standard for the quantification of uracil and its derivatives.
Synthesis Overview: The synthesis of deuterium-labeled compounds like this compound typically involves H-D exchange reactions where hydrogen atoms are replaced with deuterium.[2][4][5] This can be achieved through various methods, including catalysis with metals like palladium in the presence of a deuterium source such as deuterium oxide (D₂O).[2][6] These methods allow for the efficient and selective incorporation of deuterium into the target molecule.
Core Application: this compound as an Internal Standard in Quantitative Mass Spectrometry
The primary and most widespread application of this compound in biomedical research is its use as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
The Critical Need for Internal Standards in LC-MS/MS
LC-MS/MS is a highly sensitive and specific analytical technique. However, the accuracy of quantification can be affected by various factors, including matrix effects (where other components in the sample interfere with the ionization of the analyte), instrument variability, and sample loss during preparation. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mitigating these issues, ensuring robust and reliable quantification.[1]
Why this compound is an Ideal Internal Standard for Uracil and its Analogs
This compound is an ideal internal standard for the quantification of uracil and related compounds, such as the anticancer drug 5-fluorouracil (5-FU), for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to uracil, meaning it behaves similarly during sample extraction, chromatography, and ionization.[7]
-
Co-elution: It co-elutes with the unlabeled uracil during liquid chromatography, ensuring that any matrix effects are experienced by both the analyte and the internal standard to the same extent.
-
Distinct Mass: It is easily distinguished from unlabeled uracil by its higher mass in the mass spectrometer, allowing for simultaneous and independent measurement.
Step-by-Step Protocol for the Quantification of Uracil in Plasma
This protocol provides a general framework for the quantification of uracil in human plasma using this compound as an internal standard.
-
Uracil analytical standard
-
This compound (Internal Standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
LC-MS/MS system
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water) at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration of 100 ng/mL in the same solvent.
-
Thaw plasma samples on ice. It is crucial to keep samples cold to prevent the conversion of uridine to uracil, which can artificially inflate uracil concentrations.[8][9]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97% mobile phase A).[10]
-
Inject an aliquot (e.g., 25 µL) onto the LC-MS/MS system.[10]
-
LC Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex PS C18).[10][11]
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: 0.1% Formic acid in methanol.[10]
-
Gradient: An isocratic elution with a high percentage of mobile phase A (e.g., 97%) is often sufficient.[10]
-
Flow Rate: 0.45 mL/min.[10]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.[11][12]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Uracil | 113.1 | 70.1 | Positive |
| This compound | 117.1 | 72.1 | Positive |
| Dihydrouracil | 115.0 | 98.0 | Positive |
| 5-Fluorouracil | 131.0 | 42.0 | Negative |
Note: MRM transitions can vary depending on the instrument and optimization. The values in the table are examples.[11][13]
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of uracil and a fixed concentration of this compound.
-
Calculate the peak area ratio of uracil to this compound for each calibrator and sample.
-
Plot the peak area ratio against the concentration of uracil for the calibrators to create a linear regression curve.
-
Determine the concentration of uracil in the unknown samples by interpolating their peak area ratios on the calibration curve.
Workflow Diagram for Quantitative Analysis
Caption: Workflow for RNA turnover analysis using this compound pulse-chase labeling.
Application in Drug Metabolism and Pharmacokinetics (DMPK) Studies
This compound plays a crucial role in DMPK studies, particularly in the context of chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU). [14][15][16][17]
The Significance of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Chemotherapy
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of uracil and thymine. It is also responsible for the breakdown of more than 80% of the administered dose of 5-FU. [18]A deficiency in DPD activity can lead to a decreased clearance of 5-FU, resulting in severe and potentially fatal toxicity. [19]
This compound for Accurate Phenotyping of DPD Deficiency
Endogenous plasma uracil concentration and the ratio of dihydrouracil (the product of DPD activity) to uracil are used as phenotypic markers for DPD activity. [8][18][19][20]A high uracil level or a low dihydrouracil/uracil ratio can indicate DPD deficiency. [18][19]Accurate measurement of these endogenous compounds is therefore critical for identifying patients at risk of 5-FU toxicity. This compound is essential as an internal standard to ensure the accuracy of these measurements. [18]
Protocol for DPD Deficiency Screening using this compound and LC-MS/MS
Proper pre-analytical handling of blood samples is critical for accurate uracil measurement. [8][9]
-
Collect blood in EDTA tubes.
-
Immediately place the tubes on ice to inhibit uridine phosphorylase activity, which can convert uridine to uracil. [9]3. Centrifuge the blood at 4°C within 30 minutes of collection to separate the plasma.
-
Store the plasma at -80°C until analysis.
The analytical procedure for the quantification of uracil and dihydrouracil in plasma is the same as the protocol described in Section 2.3, with the inclusion of dihydrouracil in the calibration standards and MRM method.
The measured concentrations of uracil and dihydrouracil are used to calculate the dihydrouracil/uracil ratio. This ratio, along with the absolute uracil concentration, is compared to established clinical cut-off values to assess DPD activity and the risk of 5-FU toxicity. For example, a plasma uracil concentration above 16 ng/mL has been proposed as a threshold for partial DPD deficiency. [18]
Logical Diagram Illustrating the Role of this compound in DPD Phenotyping
Caption: Role of this compound in DPD phenotyping for personalized 5-FU therapy.
Data Presentation and Summary
Table of Physicochemical Properties of Uracil vs. This compound
| Property | Uracil | This compound |
| Molecular Formula | C₄H₄N₂O₂ | C₄D₄N₂O₂ |
| Molecular Weight | 112.09 g/mol [21] | 116.11 g/mol [22] |
| CAS Number | 66-22-8 [21] | 24897-55-0 [22] |
| Melting Point | 338 °C [21] | Not available |
| LogP | -1.07 [21] | -1.1 (Computed) [22] |
| Solubility in Water | 3600 mg/L (at 25 °C) [21] | Similar to Uracil |
Summary Table of Key LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase |
| Mobile Phase | Water and Methanol with 0.1% Formic Acid |
| Ionization Mode | ESI Positive or Negative |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | This compound |
| Sample Matrix | Plasma, Serum, Urine, Cell Extracts |
Conclusion: The Versatility of this compound in Advancing Biomedical Research
This compound is a versatile and powerful tool in the arsenal of biomedical researchers. Its primary role as a robust internal standard for mass spectrometry enables the accurate and precise quantification of uracil and its analogs, which is critical for clinical diagnostics, particularly in the context of chemotherapy. Furthermore, its application as a metabolic tracer opens up avenues for dissecting the complex dynamics of RNA metabolism. The continued use and development of applications for this compound will undoubtedly contribute to further advancements in our understanding of fundamental biological processes and the development of personalized medicine.
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The Quintessential Role of Uracil-D4 in High-Precision RNA and DNA Analysis
An In-Depth Technical Guide:
As a Senior Application Scientist, my focus extends beyond mere protocol execution; it lies in understanding the fundamental principles that ensure analytical robustness and data integrity. In the realm of nucleic acid quantification, particularly via mass spectrometry, the conversation inevitably turns to the challenge of accuracy. How can we be certain that the quantities we measure are a true reflection of the biological reality, unaffected by the inherent variability of complex workflows? The answer lies in the elegant principle of isotope dilution, and its embodiment in stable isotope-labeled internal standards (SIL-IS).
This guide provides an in-depth exploration of Uracil-D4, a deuterated analogue of the nucleobase uracil. We will dissect its primary function as a SIL-IS in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and illuminate why this seemingly simple molecule is indispensable for researchers and drug development professionals seeking the highest level of quantitative accuracy in RNA and DNA analysis. We will move beyond procedural lists to explain the causality behind each step, framing our methodologies as self-validating systems that build confidence into every measurement.
The Core Principle: Isotope Dilution for Absolute Quantification
Before we delve into specific applications, we must grasp the foundational concept that makes this compound so powerful: Isotope Dilution Mass Spectrometry (ID-MS). At its heart, ID-MS is a method of absolute quantification that circumvents many of the challenges plaguing other techniques.[1]
The central tenet is the use of an internal standard that is chemically identical to the analyte of interest but has a different mass due to isotopic enrichment.[2] In our case, the analyte is endogenous uracil (or deoxyuridine after DNA hydrolysis), and the standard is this compound, where four hydrogen atoms have been replaced by their heavier isotope, deuterium.
The logic is as follows: A precisely known quantity of the "heavy" this compound is added to a sample containing an unknown quantity of "light" endogenous uracil.[2] From that point forward, both the analyte and the standard are subjected to the exact same experimental conditions—extraction, purification, injection, and ionization. Any sample loss or variation in instrument response will affect both compounds equally.[3] The mass spectrometer, capable of distinguishing between the two based on their mass difference, measures the ratio of the light analyte to the heavy standard. Because the amount of the heavy standard is known, the unknown amount of the light analyte can be calculated with exceptional precision.
This approach inherently corrects for variability that can compromise results, such as:
-
Sample Preparation Losses: Inconsistent recovery during extraction or purification steps.
-
Matrix Effects: Suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix (e.g., salts, lipids).[3]
-
Instrumental Drift: Fluctuations in detector response or injection volume over the course of an analytical run.[2]
Caption: Principle of Isotope Dilution Mass Spectrometry using a stable isotope-labeled internal standard.
This compound in Practice: Quantifying Genomic Uracil
One of the most critical applications of this compound is the quantification of uracil in DNA. Uracil is not a canonical DNA base; its presence typically results from the deamination of cytosine or the misincorporation of dUMP during replication.[4][5] These events can be mutagenic if not repaired and are central to processes ranging from DNA damage and genome instability to adaptive immunity.[6][7] Therefore, accurately measuring the basal level of genomic uracil is vital for studies in oncology, immunology, and aging.
Why this compound is the Gold Standard Internal Standard
-
Physicochemical Equivalence: this compound co-elutes with endogenous uracil during liquid chromatography and exhibits nearly identical ionization efficiency. This ensures that it accurately tracks the analyte's behavior from sample preparation to detection.[2]
-
Mass Shift: The +4 Da mass difference provides a clear, unambiguous separation in the mass spectrometer, preventing any signal overlap or cross-talk between the analyte and the standard.
-
Isotopic Purity: High-quality, commercially available this compound has very high isotopic enrichment, meaning it contains minimal residual unlabeled uracil. This is critical because contamination of the standard with the analyte would lead to an overestimation of the endogenous compound.[8]
Experimental Workflow: A Self-Validating System
The following protocol for quantifying 2'-deoxyuridine (dU) from isolated DNA is a self-validating system. The consistent and predictable response of the this compound internal standard across all quality control (QC) samples and study samples serves as a built-in check on the performance of the entire analytical process.[3] Any significant deviation in the internal standard signal would immediately flag a problem with extraction efficiency, matrix effects, or instrument stability for that specific sample.
Caption: Workflow for absolute quantification of genomic deoxyuridine (dU) using a this compound internal standard.
Detailed Protocol: Quantification of Genomic 2'-Deoxyuridine (dU)
This methodology is adapted from robust, validated LC-MS/MS assays.[9][10]
-
DNA Isolation and Quantification:
-
Isolate high-quality genomic DNA from cells or tissues using a method that minimizes oxidative damage.
-
Accurately quantify the total amount of DNA using a fluorescence-based assay (e.g., PicoGreen). This value is essential for normalizing the final result.
-
-
Enzymatic Hydrolysis:
-
To a 10-20 µg aliquot of DNA, add a hydrolysis buffer containing Nuclease P1. Incubate at 37°C for 2 hours. This enzyme digests the DNA into individual deoxynucleoside monophosphates.
-
Add Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours. This removes the phosphate group, yielding free deoxynucleosides (dA, dG, dC, dT, and dU).
-
Causality Check: Complete enzymatic digestion is paramount. Incomplete hydrolysis will lead to an underestimation of dU. The use of multiple enzymes ensures cleavage of all phosphodiester bonds.
-
-
Internal Standard Spiking:
-
To the resulting deoxynucleoside mixture, add a precise volume of a known concentration of the this compound internal standard (typically resulting in a final concentration of 10-50 nM, depending on expected analyte levels and instrument sensitivity).
-
Causality Check: This is the most critical step for quantification. The ratio of analyte to standard is now locked in. Any subsequent volume loss will not affect the accuracy of this ratio.
-
-
Sample Cleanup:
-
Perform protein precipitation by adding 2-3 volumes of ice-cold acetonitrile or methanol to the sample. This denatures and precipitates the digestive enzymes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the deoxynucleosides and the internal standard, to a new tube for analysis. A filtration step (e.g., 0.22 µm spin filter) can also be used.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned sample onto a reverse-phase C18 column for chromatographic separation.
-
Analyze using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The instrument is set to specifically monitor the mass transitions for deoxyuridine and its deuterated internal standard.
-
Causality Check: MRM provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, we can confidently detect and quantify our analyte even in a complex mixture of other deoxynucleosides.[11]
-
Data Presentation: Typical LC-MS/MS Parameters
The following table outlines representative MRM parameters for the analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2'-deoxyuridine (dU) | 229.1 | 113.1 | 100 | 15 |
| dU-D4 (Internal Std) | 233.1 | 117.1 | 100 | 15 |
Note: Values are illustrative and must be optimized for the specific instrument used.
Distinguishing Roles: Spike-in Standards vs. Metabolic Labeling
It is crucial for researchers to understand the distinction between a spike-in internal standard like this compound and nucleoside analogues used for metabolic labeling, such as 5-Ethynyluracil (5EU) or 4-Thiouridine (4sU).[12][13] Their purposes and experimental designs are fundamentally different.
-
This compound (Spike-in Standard): Added post-lysis and post-hydrolysis. It does not participate in any biological processes. Its sole function is to enable the absolute quantification of the total pre-existing analyte pool at the time of sample collection.[14]
-
Metabolic Labels (e.g., 5EU, 4sU): Added to living cells or organisms. These analogues are actively incorporated into newly synthesized RNA by cellular machinery.[15] Their purpose is to track dynamic processes like transcription rates, RNA stability, and cell-specific RNA expression, not to quantify the total static amount of a canonical nucleoside.[13]
| Feature | This compound (Spike-in Internal Standard) | 5EU / 4sU (Metabolic Label) |
| Purpose | Absolute quantification of total uracil/dU pool. | Measure dynamics of RNA synthesis and decay. |
| When Added | After sample collection and enzymatic digestion. | To living cells/organisms for a defined period. |
| Incorporation | None. Added externally as a reference. | Incorporated into nascent RNA by polymerases. |
| Key Question | "How much uracil is in my sample?" | "How much new RNA was made in the last hour?" |
| Primary Use | DNA damage studies, RNA modification analysis. | RNA turnover studies, cell-specific transcriptomics. |
Advanced Applications and Considerations
The utility of this compound and its isotopic cousins extends to other areas of nucleic acid analysis:
-
Quantification of Modified Nucleosides in RNA: While this compound quantifies uracil, the same principle applies to dozens of other modified RNA nucleosides. For comprehensive modification profiling, a cocktail of stable isotope-labeled standards (including labeled versions of adenosine, guanosine, cytidine, and their modified forms) is used.[14][16] This allows for the accurate quantification of the entire "epitranscriptome."
-
Oligonucleotide Therapeutic Quantification: In drug development, accurately measuring the concentration of an oligonucleotide therapeutic in plasma or tissue is essential for pharmacokinetic (PK) studies. While a full-length labeled version of the oligo is the ideal internal standard, in some cases, quantifying a unique, stable metabolite or using a labeled nucleoside after complete hydrolysis can be part of the bioanalytical strategy.[17][18]
Trustworthiness and Self-Validation: The purity and stability of your this compound standard are non-negotiable. Always source standards from reputable vendors who provide a certificate of analysis detailing chemical and isotopic purity.[8] Periodically verify the concentration of your stock solution. This diligence ensures that the foundation of your quantitative assay—the "known amount" of your standard—is itself trustworthy, making the entire system robust and defensible.
Conclusion
This compound is far more than a simple deuterated molecule; it is a cornerstone of precision and accuracy in the quantitative analysis of RNA and DNA. By serving as a stable isotope-labeled internal standard in isotope dilution mass spectrometry, it empowers researchers to measure the absolute levels of uracil with unparalleled confidence. Its application is fundamental to understanding DNA damage, repair mechanisms, and the complex landscape of RNA modifications. By internalizing the principles behind its use and implementing it within a self-validating workflow, scientists and drug developers can eliminate analytical variability and generate data that is not just a number, but a true and reliable biological measurement.
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Uracil-D4 as a Tracer in Metabolic Studies: A Technical Guide
Introduction: The Imperative for Dynamic Metabolic Insight
In the landscape of cellular biology and drug development, a static snapshot of metabolite concentrations is insufficient. To truly understand the intricate network of biochemical pathways that govern life and disease, we must visualize the movement of molecules in real-time. Stable isotope tracers have emerged as an indispensable tool for this purpose, allowing researchers to follow the fate of specific compounds through complex metabolic routes without the safety concerns associated with radioisotopes.[1][2] Among these, deuterium-labeled compounds offer a powerful means to probe metabolic fluxes. This guide focuses on Uracil-D4, a deuterated analog of the pyrimidine nucleobase uracil, and its application as a tracer in metabolic studies.[3]
Uracil is a cornerstone of nucleic acid metabolism, being a fundamental component of RNA.[3] Its metabolic pathways are deeply intertwined with cell growth, proliferation, and energy metabolism. Furthermore, uracil's structural similarity to the widely used chemotherapeutic agent 5-fluorouracil (5-FU) makes it a valuable tool for studying the pharmacokinetics and pharmacodynamics of this important drug.[4][5][6] By introducing this compound into a biological system, we can meticulously track its incorporation into newly synthesized RNA, its catabolism, and its interaction with various enzymatic pathways. This provides a dynamic and quantitative measure of metabolic rates, offering profound insights for researchers in basic science and drug development.
The Principle of this compound Tracing: A Self-Validating System
The core principle behind using this compound as a tracer lies in its subtle yet detectable mass difference from its endogenous, unlabeled counterpart. This mass shift, introduced by the four deuterium atoms, allows for its distinction and quantification using mass spectrometry. The fundamental assumption, which must be validated for any tracer study, is that the deuterated form behaves biochemically identically to the natural form and does not exert any significant isotopic effect that would alter metabolic processes.
A well-designed this compound tracer study is a self-validating system. By measuring the isotopic enrichment of uracil and its downstream metabolites in various biological compartments over time, we can not only determine metabolic fluxes but also confirm that the tracer is being processed through the expected physiological pathways. Any unexpected labeling patterns can indicate previously unknown metabolic routes or alterations in pathway activity, providing a built-in mechanism for discovery and validation.
Experimental Design: From Conceptualization to Execution
A successful this compound tracer study hinges on a meticulously planned experimental design. The following sections outline the critical considerations.
I. Defining the Research Question: The "Why" Behind the Experiment
Before embarking on any tracer study, it is paramount to articulate a clear and specific research question. Examples include:
-
What is the rate of de novo RNA synthesis in a specific cell type under different physiological conditions?
-
How does a particular drug candidate affect pyrimidine catabolism?
-
Can this compound be used to predict a patient's response to 5-FU therapy?[4][7]
The research question will dictate the choice of experimental model (cell culture, animal model, or human subjects), the duration of the study, and the sampling strategy.
II. Tracer Administration: Choosing the Right Path
The method of this compound administration is critical for achieving the desired labeling pattern and ensuring accurate data interpretation. The two primary approaches are bolus administration and continuous infusion.[8]
| Administration Method | Description | Advantages | Disadvantages |
| Bolus Injection | A single, large dose of the tracer is administered.[8] | Simple to perform; useful for studying rapid metabolic processes. | Can perturb endogenous metabolite pools; isotopic enrichment declines over time.[8] |
| Continuous Infusion | The tracer is administered at a constant rate over a defined period.[8] | Achieves a steady-state isotopic enrichment; minimizes perturbation of endogenous pools.[8] | More technically demanding; may not be suitable for very short-term studies. |
The choice between these methods depends on the specific research question and the turnover rate of the metabolite pool of interest. For rapidly turning over pools like plasma uracil, a primed-constant infusion is often ideal to quickly reach and maintain a steady-state enrichment.[8]
III. Dosing Considerations: Striking the Right Balance
The dose of this compound must be carefully calculated to achieve a detectable level of isotopic enrichment without disrupting the natural metabolic state. A general guideline is to aim for an enrichment of 5-15% in the precursor pool. This is high enough for accurate detection by mass spectrometry but low enough to minimize the risk of isotopic effects. Preliminary dose-finding studies are often necessary to determine the optimal dose for a specific experimental model.[9]
IV. Sample Collection and Processing: Preserving the Metabolic Snapshot
The timing and method of sample collection are crucial for capturing an accurate representation of the metabolic state. Blood, urine, and tissue biopsies are common sample types. It is essential to immediately quench metabolic activity upon collection to prevent any further enzymatic reactions that could alter metabolite levels. This is typically achieved by snap-freezing the samples in liquid nitrogen or by adding a cold quenching solution.[10]
Step-by-Step Sample Processing Protocol (General)
-
Collection: Collect the biological sample (e.g., plasma, tissue) and immediately place it on dry ice or in liquid nitrogen.
-
Homogenization (for tissues): Homogenize the frozen tissue in a pre-chilled solvent, such as a mixture of methanol, acetonitrile, and water.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to separate the metabolites of interest from other cellular components.[11][12]
-
Derivatization (optional): For certain analytical methods, derivatization may be necessary to improve the volatility or ionization efficiency of the analytes.
-
Storage: Store the extracted samples at -80°C until analysis.
Analytical Methodology: The Power of Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound and its metabolites.[11][13][14] This technique offers exceptional sensitivity, selectivity, and the ability to differentiate between the labeled and unlabeled forms of the molecule.
LC-MS/MS Analysis Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Key LC-MS/MS Parameters for Uracil Analysis:
| Parameter | Typical Conditions |
| Chromatography | Reversed-phase or HILIC |
| Mobile Phase | Acetonitrile/water with formic acid or ammonium acetate |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Transitions | Uracil: m/z 113 -> m/z 70; this compound: m/z 117 -> m/z 74 |
Data Analysis and Interpretation: Unraveling the Metabolic Story
The raw data from the LC-MS/MS analysis consists of peak areas for the labeled and unlabeled forms of uracil and its metabolites. This data is then used to calculate isotopic enrichment and metabolic flux rates.
Isotopic Enrichment Calculation:
Isotopic enrichment (IE) is calculated as the ratio of the labeled analyte to the total analyte pool:
IE (%) = [ (Peak Area of Labeled Analyte) / (Peak Area of Labeled Analyte + Peak Area of Unlabeled Analyte) ] * 100
Metabolic Flux Analysis:
Metabolic flux analysis (MFA) uses mathematical models to estimate the rates of metabolic reactions. By fitting the isotopic enrichment data to a metabolic model, researchers can obtain quantitative estimates of pathway activity.
Applications in Research and Drug Development
The use of this compound as a metabolic tracer has a wide range of applications:
-
RNA Metabolism: Quantifying the rates of RNA synthesis and degradation in various physiological and pathological states.[15]
-
Cancer Research: Studying the altered pyrimidine metabolism in cancer cells and the mechanism of action of anticancer drugs like 5-FU.[16][17]
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) of uracil-based drugs.
-
Clinical Diagnostics: Assessing dihydropyrimidine dehydrogenase (DPD) activity to predict patient toxicity to 5-FU.[4][7]
The Metabolic Fate of Uracil
Caption: Simplified metabolic pathways of Uracil.
This diagram illustrates the primary anabolic and catabolic fates of uracil. The salvage pathway incorporates uracil into the nucleotide pool for RNA synthesis, while the catabolic pathway, initiated by dihydropyrimidine dehydrogenase (DPD), leads to its degradation.
Conclusion: A Powerful Tool for Dynamic Metabolic Analysis
This compound is a versatile and powerful tracer for investigating the dynamics of pyrimidine metabolism. Its applications span from fundamental research into RNA biology to clinical studies aimed at personalizing cancer therapy. By combining careful experimental design, state-of-the-art analytical techniques, and sophisticated data analysis, researchers can leverage this compound to gain unprecedented insights into the complex and dynamic world of cellular metabolism.
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Methodological & Application
Application Note: Uracil-D4 as a Robust Internal Standard for LC-MS/MS Quantification of Uracil and 5-Fluorouracil
Introduction: The Imperative for Precision in Therapeutic Drug Monitoring
The quantification of endogenous and exogenous compounds in complex biological matrices is a cornerstone of modern clinical and pharmaceutical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses, offering unparalleled sensitivity and selectivity. However, the accuracy and reliability of LC-MS/MS data are intrinsically linked to the ability to control for analytical variability. This is where the role of an internal standard becomes paramount. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls.[1] Its primary function is to normalize for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][2]
Stable isotope-labeled (SIL) internal standards are widely regarded as the most effective choice for quantitative LC-MS/MS assays.[3][4][5] These compounds are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., ²H or D, ¹³C, ¹⁵N).[3] This subtle mass shift allows the mass spectrometer to differentiate the IS from the endogenous analyte, while ensuring they behave nearly identically during extraction and chromatographic separation.[2] This co-elution and similar ionization behavior are critical for compensating for matrix effects, where other components in the sample can suppress or enhance the analyte's signal.[2][3]
This application note provides a comprehensive guide to the use of Uracil-D4 as an internal standard for the accurate quantification of uracil and the widely used chemotherapeutic agent, 5-fluorouracil (5-FU), in biological matrices such as plasma and serum.
The Critical Role of Uracil and 5-Fluorouracil Analysis
5-Fluorouracil is a cornerstone of treatment for various solid tumors.[6] However, its efficacy is often hampered by significant inter-individual pharmacokinetic variability, which can lead to severe, sometimes life-threatening, toxicity.[6][7] This variability is largely due to the activity of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of over 80% of the administered 5-FU dose.[8][9]
DPD also metabolizes endogenous uracil into 5,6-dihydrouracil.[6] Consequently, pre-treatment measurement of plasma uracil levels can serve as a surrogate marker for DPD activity.[10][11] Elevated uracil concentrations may indicate a DPD deficiency, putting the patient at a higher risk of toxicity from standard 5-FU doses.[7] Therefore, the accurate and precise quantification of both uracil and 5-FU is crucial for therapeutic drug monitoring and personalized medicine, aiming to optimize treatment efficacy while minimizing adverse effects.[6]
Why this compound is the Internal Standard of Choice
This compound is the deuterium-labeled analogue of uracil, making it an ideal internal standard for the quantification of both uracil and 5-FU.[12][13] Its key advantages include:
-
Near-Identical Chemical and Physical Properties: this compound shares the same chemical structure, polarity, and ionization characteristics as endogenous uracil. This ensures that it co-elutes with uracil during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[2]
-
Compensation for Analytical Variability: By tracking the signal of this compound, variations introduced during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction can be effectively normalized.[1][3]
-
Improved Accuracy and Precision: The use of a SIL-IS like this compound significantly enhances the accuracy and precision of the assay, which is critical for clinical decision-making.[3][4]
-
Mass-Based Differentiation: The 4-Dalton mass difference between this compound and uracil allows for clear differentiation by the mass spectrometer without isotopic crosstalk.
Experimental Workflow and Protocols
The following section outlines a detailed protocol for the quantification of uracil and 5-FU in human plasma using this compound as an internal standard. This protocol is a composite of established methodologies and should be validated in the end-user's laboratory.[6][7][14]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma or serum samples.[7][15]
Protocol:
-
To 100 µL of plasma/serum sample, calibrator, or quality control, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex briefly to mix.
-
Add 300 µL of chilled acetonitrile containing 0.1% formic acid.[14][15]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[6]
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Diagram of the LC-MS/MS Analytical Workflow
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Quantitative Analysis of Uracil in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Clinical Imperative for Uracil Quantification
Uracil, a naturally occurring nucleobase, plays a pivotal role in RNA synthesis. However, its concentration in plasma has emerged as a critical biomarker for identifying patients with Dihydropyrimidine Dehydrogenase (DPD) deficiency.[1][2] DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including uracil and the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[3][4][5][6] More than 85% of an administered 5-FU dose is catabolized by DPD.[3][6]
Patients with DPD deficiency, a pharmacogenetic syndrome, are unable to properly metabolize 5-FU, leading to a build-up of the drug and a significantly increased risk of severe, and sometimes life-threatening, toxicity.[1][5] Consequently, screening for DPD deficiency prior to initiating fluoropyrimidine-based chemotherapy is becoming a standard of care.[1][7] Measuring endogenous plasma uracil levels offers a reliable phenotypic assessment of DPD activity.[1][8] Elevated pre-treatment uracil concentrations are associated with an increased risk of toxicity, with a plasma level of ≥ 16 ng/mL often indicating partial DPD deficiency and concentrations ≥ 150 ng/mL suggesting a complete deficiency.[1]
This application note provides a detailed, robust, and validated protocol for the quantitative analysis of uracil in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, Uracil-D4. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of this methodology, ensuring the highest degree of accuracy and precision by compensating for variability during sample preparation and analysis.
Principle of the Method: Stable Isotope Dilution and LC-MS/MS
This method is based on the principle of stable isotope dilution, a gold-standard technique in quantitative mass spectrometry. A known concentration of this compound, which is chemically identical to uracil but has a higher molecular weight due to the replacement of four hydrogen atoms with deuterium, is added to each plasma sample at the beginning of the sample preparation process.
The this compound (Internal Standard, IS) and the endogenous uracil (analyte) are co-extracted and co-analyzed. Because they exhibit nearly identical chemical and physical properties, any loss of analyte during sample processing is mirrored by a proportional loss of the IS.
Following extraction, the analyte and IS are separated from other plasma components using reversed-phase liquid chromatography. The separated compounds are then introduced into a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both uracil and this compound. The concentration of endogenous uracil is then determined by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in a blank matrix.
Experimental Protocol
This protocol is designed to be a self-validating system, with quality control (QC) samples at multiple concentration levels analyzed alongside unknown samples to ensure the accuracy and precision of the results.
Materials and Reagents
-
Uracil (≥99% purity)
-
This compound (≥98% atom % D)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA), screened for low endogenous uracil levels
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of uracil and this compound in methanol.
-
Working Standard Solutions: Serially dilute the uracil primary stock solution with 50:50 acetonitrile:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile:water.
-
Quality Control (QC) Working Solutions: Prepare separate QC working solutions from the uracil primary stock at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[9][10][11]
-
Label microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.
-
To 100 µL of plasma in each tube, add 25 µL of the IS working solution (100 ng/mL this compound). Exception: Do not add IS to blank samples.
-
Add 25 µL of the appropriate uracil working standard solution to the calibration curve samples. Add 25 µL of 50:50 acetonitrile:water to QC and unknown samples.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following conditions have been shown to provide excellent chromatographic separation and sensitive detection for uracil.[12][13][14][15]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or shallow gradient (e.g., 0-5% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Uracil: 113 -> 70 (Quantifier), 113 -> 44 (Qualifier) |
| This compound: 117 -> 74 | |
| Capillary Voltage | Optimized for system (e.g., 3.0 - 4.5 kV) |
| Source Temp. | Optimized for system (e.g., 150°C) |
| Desolvation Temp. | Optimized for system (e.g., 400 - 500°C) |
Note: MS parameters such as cone voltage and collision energy should be optimized for the specific instrument being used.
Method Validation
A rigorous validation process is essential to ensure that the bioanalytical method is reliable and suitable for its intended purpose.[16] The validation should be performed in accordance with guidelines from regulatory agencies such as the FDA and EMA.[17][18][19]
Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations of the analyte. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision within ±20%. |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. Not required by all guidelines, but good practice.[20] |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration at each QC level should be within ±15% of the nominal concentration. |
Example Quantitative Performance
A typical calibration curve for uracil in plasma would range from 1 ng/mL to 200 ng/mL.[12][13] The method should demonstrate excellent linearity (r² > 0.999) across this range.[12][13][21] The LLOQ is often established at or below 1 ng/mL to accurately measure baseline uracil levels in the general population.[12][13]
Visualizations
Experimental Workflow
Caption: Workflow for Uracil Quantification in Plasma.
Analyte and Internal Standard Structures
Caption: Structures of Uracil and this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust workflow for the quantitative determination of uracil in human plasma. The incorporation of a stable isotope-labeled internal standard, this compound, is critical for achieving the high level of accuracy and precision required for clinical research and patient screening. By following this validated protocol, laboratories can confidently implement a reliable assay to aid in the identification of patients with DPD deficiency, ultimately contributing to safer and more effective administration of fluoropyrimidine-based chemotherapies.
References
- Diasio, R. B. (n.d.). The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. Vertex AI Search.
- SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS.
- SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS.
- Diasio, R. B. (2001). The role of dihydropyrimidine dehydrogenase (DPD) modulation in 5-FU pharmacology. PubMed.
- Diasio, R. B., & Johnson, M. R. (1999). Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. AACR Journals.
- (n.d.). Clinical Implications of Dihydropyrimidine Dehydrogenase on 5-FU Pharmacology.
- (n.d.). The role of DPD in 5-FU metabolism. ResearchGate.
- (n.d.). A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer. NIH.
- (n.d.). Uracil Assay via Liquid Chromatography with UV Detection.
- (2014). Sensitivity and specificity of an oral uracil-loading test dose for screening for DPD deficiency. ASCO Publications.
- (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed.
- (n.d.). The European Medicines Agency (EMA) recommends dihydropyrimidine dehydrogenase testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. Generi Biotech.
- (n.d.). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. Benchchem.
- (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS.
- (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotypi. TUE Research portal - Eindhoven University of Technology.
- (2022). Determination of plasma uracil as a screening for dihydropyrimidine dehydrogenase deficiency: clinical application in oncological treatments. PubMed.
- (2020). Fast Quantitation of Uracil in Serum by LC-MS/MS. Phenomenex.
- (n.d.). HPLC Methods for analysis of Uracil. HELIX Chromatography.
- (n.d.). Evaluation of an oral uracil loading test to identify DPD-deficient patients using a limited sampling strategy. PubMed Central.
- (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. PubMed.
- (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
- (2017). A new sample preparation and separation combination for the precise, accurate, and simultaneous determination of uracil and dihydrouracil in human plasma by reversed-phase HPLC. PubMed.
- (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica.
- (2011). Guideline Bioanalytical method validation. European Medicines Agency (EMA).
- (n.d.). Food‐effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers. NIH.
- (2024). Association of plasma uracil concentration with 5-FU pharmacokinetics, dose-limiting toxicity, and DPYD genotype in patients with gastrointestinal cancer. ASCO Publications.
- (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom.
- (n.d.). Uracil plasma levels measured before dialysis (A), between dialysis (B)... ResearchGate.
- (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in. DSpace.
- (2025). Determination of endogenous uracil and dihydrouracil in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Request PDF.
- (2024). Evaluating Plasma Uracil Concentration in Patients Without DPD Deficiency. YouTube.
- (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed.
- (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube.
- (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. Filtrous.
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Application Note: Quantitative Analysis of Endogenous Uracil in Human Serum using Uracil-D4 by LC-MS/MS
Abstract
This document provides a comprehensive protocol for the accurate and precise quantification of endogenous uracil in human serum. The method employs a stable isotope-labeled internal standard, Uracil-D4, and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach is critical for applications such as screening for Dihydropyrimidine Dehydrogenase (DPD) deficiency, a condition that can lead to severe toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU).[1][2][3][4] The protocol details serum sample preparation using protein precipitation, preparation of standards, optimized LC-MS/MS parameters, and data analysis procedures, adhering to principles outlined in regulatory guidance for bioanalytical method validation.[5][6][7][8]
Introduction and Scientific Principle
Clinical Significance of Uracil Quantification
Uracil is a naturally occurring nucleobase. Its catabolism is primarily regulated by the enzyme Dihydropyrimidine Dehydrogenase (DPD).[3][4] Patients with partial or complete DPD deficiency are unable to properly metabolize fluoropyrimidine-based chemotherapies, leading to a significantly increased risk of severe, and sometimes lethal, adverse drug reactions.[1][9][10] Measuring the baseline concentration of uracil in plasma or serum serves as a reliable phenotypic screen for DPD activity.[1][4] Elevated uracil levels (e.g., ≥16 ng/mL) are indicative of decreased DPD activity, necessitating dose adjustments or alternative therapies for cancer patients.[4][9][10]
The Role of this compound as an Internal Standard
Accurate quantification of endogenous analytes requires correction for variability introduced during sample preparation and instrumental analysis. A stable isotope-labeled internal standard (SIL-IS) is the gold standard for this purpose, particularly in mass spectrometry-based assays.[7]
Expertise & Experience: this compound is the ideal internal standard for this assay due to several key properties:
-
Co-elution: It is chromatographically identical to endogenous uracil, meaning it experiences the same conditions throughout the LC separation.
-
Identical Chemical Behavior: It has nearly identical extraction recovery and ionization efficiency as the unlabeled analyte, effectively correcting for matrix effects and losses during sample processing.
-
Mass Differentiation: Its four deuterium atoms give it a mass difference of 4 Da compared to uracil. This allows the mass spectrometer to detect and quantify both compounds simultaneously and independently without mutual interference.
By adding a known concentration of this compound to all samples, standards, and quality controls, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio-based calculation normalizes for variations, ensuring high precision and accuracy.
Materials and Reagents
| Item | Supplier/Grade | Notes |
| Uracil (Analyte) | Sigma-Aldrich or equivalent (≥99% purity) | |
| This compound (Internal Standard) | Cerilliant, Toronto Research Chemicals, or equivalent | |
| Acetonitrile (ACN) | LC-MS Grade | For protein precipitation and mobile phase. |
| Methanol (MeOH) | LC-MS Grade | For stock solutions and protein precipitation.[11] |
| Formic Acid (FA) | LC-MS Grade (≥99%) | Mobile phase modifier. |
| Water | Type I, Ultrapure (18.2 MΩ·cm) | For mobile phase and standard preparation. |
| Human Serum | Pooled, drug-free | For preparation of calibrators and QCs. Can use surrogate matrix like BSA if analyte-free serum is unavailable.[12][13] |
| Microcentrifuge Tubes | 1.5 mL or 2.0 mL, low-binding | |
| HPLC/UHPLC Vials | Amber glass or polypropylene with caps/septa |
Experimental Protocols
Preparation of Stock and Working Solutions
Trustworthiness: Accurate preparation of stock solutions is foundational to the entire assay. Use a calibrated analytical balance and Class A volumetric flasks. Prepare fresh working solutions regularly.
-
Uracil Primary Stock (1 mg/mL): Accurately weigh 10 mg of uracil and dissolve in 10 mL of 50:50 Methanol:Water.
-
This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of Methanol.
-
Uracil Working Solutions: Perform serial dilutions of the Uracil Primary Stock using 50:50 Acetonitrile:Water to prepare intermediate working solutions for spiking calibration standards (CAL) and quality controls (QC).
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS Stock solution with 50:50 Acetonitrile:Water. This solution will be added to the protein precipitation solvent. The final concentration should be optimized based on the typical response of the mass spectrometer.
Preparation of Calibration (CAL) and Quality Control (QC) Samples
Authoritative Grounding & Comprehensive References: Since uracil is an endogenous compound, a surrogate matrix or stripped serum is often used to prepare calibration standards.[6][12] The following protocol assumes the use of a pooled human serum lot with a pre-determined baseline concentration of uracil.
-
Baseline Determination: Analyze the pooled serum (n≥5 replicates) to determine its endogenous uracil concentration using a preliminary standard curve.[12]
-
CAL and QC Preparation: Spike appropriate volumes of Uracil Working Solutions into aliquots of the pooled serum to achieve the desired final concentrations. The final concentration will be the sum of the endogenous level and the spiked amount. A typical calibration range is 5 to 320 ng/mL.[1]
-
Suggested Concentrations:
-
CAL: Blank (serum with IS only), 5, 10, 20, 80, 160, 320 ng/mL.
-
QC: Low (LQC, ~3x LLOQ), Medium (MQC, mid-range), High (HQC, ~80% of ULOQ).
-
Serum Sample Preparation: Protein Precipitation
Protein precipitation (PPT) is a simple, fast, and effective method for removing the majority of proteins from serum, which can interfere with LC-MS/MS analysis.[11][14][15] Acetonitrile is a common and highly effective precipitation solvent.[15][16]
Step-by-Step Protocol:
-
Label 1.5 mL microcentrifuge tubes for each CAL, QC, and unknown serum sample.
-
Aliquot 100 µL of the corresponding sample into the appropriately labeled tube.[13][17]
-
Prepare the precipitation solvent by adding the IS Working Solution to ice-cold acetonitrile to achieve the desired final IS concentration (e.g., add 30 µL of a 10 µg/mL IS stock to 2970 µL of ACN for a final concentration of 100 ng/mL).
-
Add 300 µL of the ice-cold acetonitrile/IS mixture to each tube. The 3:1 ratio of solvent to sample is critical for efficient protein removal.[14][15]
-
Immediately vortex each tube vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the clear supernatant to a clean HPLC vial for analysis, avoiding disturbance of the protein pellet.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Parameters
Expertise & Experience: The following parameters are a robust starting point. Optimization will be necessary for the specific instrumentation used. A C18 column is a common choice, but polar-modified phases can offer enhanced retention for a polar molecule like uracil.[13][18][19]
| Parameter | Condition |
| LC System | UHPLC System (e.g., SCIEX, Shimadzu, Waters) |
| Column | Reversed-Phase C18, e.g., Kinetex PS C18 (2.6 µm, 4.6 x 100mm)[13][17] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient | Isocratic or shallow gradient (e.g., 3-5% B) may be sufficient[13][17] |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+)[13] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Uracil: 113 -> 70 (Quantifier), 113 -> 44 (Qualifier) This compound: 117 -> 74 (Quantifier) |
| Key MS Params | Optimize source temperature, gas flows (Nebulizer, Heater, Curtain), and compound-specific parameters (DP, EP, CE, CXP) for maximum signal.[20] |
Data Analysis and Method Validation
Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Uracil Area / this compound Area) against the nominal concentration of the CAL standards.
-
Regression: Apply a linear regression with 1/x² weighting. The curve should have a coefficient of determination (r²) ≥ 0.99.[1]
-
Concentration Calculation: Determine the concentration of uracil in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Criteria
Trustworthiness: A bioanalytical method must be rigorously validated to ensure its reliability.[21][22] Validation should be performed according to regulatory guidelines from bodies like the FDA or EMA.[5][6][23][24]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank samples.[22] |
| Linearity | r² ≥ 0.99. Back-calculated CAL concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10.[13] Accuracy within 80-120% and precision ≤20%.[22] |
| Accuracy & Precision | For QCs, mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV) should be ≤15% (precision).[10] |
| Matrix Effect | Assessed to ensure that components in the serum do not suppress or enhance ionization of the analyte or IS.[25] |
| Stability | Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw cycles, long-term storage).[12] |
References
-
Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent Technologies, Inc. Application Note URL: [Link]
-
Title: Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges Source: ResearchGate Publication URL: [Link]
-
Title: Bioanalytical method validation: new FDA Guidance vs. EMA guideline. Better or worse? Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Bioanalysis Considerations for Endogenous Substance Drug Products Source: BioPharma Services URL: [Link]
-
Title: Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges Source: PubMed URL: [Link]
-
Title: (PDF) Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Source: ResearchGate URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: KCAS Bioanalytical & Biomarker Services URL: [Link]
-
Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: LabRulez LCMS URL: [Link]
-
Title: LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method Source: LCGC International URL: [Link]
-
Title: Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Medicines Agency (EMA) URL: [Link]
-
Title: This SOP applies to sample protein precipitation for global metabolomics analysis Source: University of Florida URL: [Link]
-
Title: Fast Method for Uracil and Metabolites from Serum by LC-MS/MS Source: Phenomenex Application Note URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Measurement of uracil in plasma and serum samples by LC-MS/MS Source: SCIEX URL: [Link]
-
Title: Measurement of uracil in plasma and serum samples by LC-MS/MS (Abstract) Source: SCIEX URL: [Link]
-
Title: Fast Quantitation of Uracil in Serum by LC-MS/MS Source: Phenomenex URL: [Link]
-
Title: Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU Source: Shimadzu Corporation URL: [Link]
-
Title: Determination of plasma uracil as a screening for dihydropyrimidine dehydrogenase deficiency: clinical application in oncological treatments Source: PubMed URL: [Link]
-
Title: Evaluation of an oral uracil loading test to identify DPD‐deficient patients using a limited sampling strategy Source: PubMed Central URL: [Link]
-
Title: Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping Source: TUE Research Portal URL: [Link]
-
Title: A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: MRM transitions and compound-specific MS settings Source: ResearchGate URL: [Link]
-
Title: Measurement of Endogenous Uracil and Dihydrouracil in Plasma and Urine of Normal Subjects by Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines Source: PubMed URL: [Link]
-
Title: Automatic quantification of uracil and dihydrouracil in plasma Source: PubMed URL: [Link]
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- 4. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
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Application Note: High-Throughput Quantification of 5-Fluorouracil in Human Plasma Using Uracil-D4 as an Internal Standard by LC-MS/MS
Introduction: The Critical Need for Precision in 5-Fluorouracil Dosing
5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, including colorectal and breast cancer, exhibits a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1][2] This variability is largely attributed to the activity of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for its catabolism.[3][4] Over 85% of an administered 5-FU dose is catabolized by DPD, and genetic polymorphisms in the DPYD gene can lead to decreased enzyme activity, resulting in severe, and sometimes fatal, toxicity from standard doses.[3] Conversely, patients with high DPD activity may be under-dosed, leading to suboptimal therapeutic efficacy.
Therapeutic Drug Monitoring (TDM) of 5-FU is therefore a critical tool to personalize dosing, aiming to maintain plasma concentrations within the therapeutic window to maximize anti-tumor effects while minimizing toxicity.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of 5-FU in biological matrices due to its high sensitivity, selectivity, and speed.
To ensure the accuracy and precision of LC-MS/MS-based quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount. A SIL-IS, such as Uracil-D4, shares a nearly identical chemical structure and physicochemical properties with the analyte of interest, 5-FU. This ensures that it behaves similarly during sample preparation and ionization in the mass spectrometer, effectively compensating for variations in extraction recovery and matrix effects. This application note provides a detailed protocol for the quantification of 5-FU in human plasma using this compound as an internal standard, offering a robust and reliable method for clinical and research laboratories.
The Metabolic Fate of 5-Fluorouracil: A Rationale for TDM
The clinical pharmacology of 5-FU is complex, with its efficacy and toxicity being dependent on the balance between its anabolic activation to cytotoxic nucleotides and its catabolic degradation.[1] The catabolic pathway, initiated by DPD, is the rate-limiting step in 5-FU clearance.
Caption: Metabolic pathway of 5-Fluorouracil (5-FU).
Experimental Protocol: Quantification of 5-FU in Human Plasma
This protocol is designed for the high-throughput analysis of 5-FU in human plasma using a simple protein precipitation method followed by LC-MS/MS analysis.
Materials and Reagents
-
5-Fluorouracil (≥99% purity)
-
This compound (≥98 atom % D)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes and vials
Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
An appropriate HPLC or UHPLC column for polar compound analysis (e.g., a C18 or HILIC column).
Workflow Overview
Caption: Experimental workflow for 5-FU quantification.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 5-FU (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a similar solvent.
-
From these stock solutions, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by serial dilution in a solvent compatible with the plasma matrix (e.g., 50:50 methanol:water).
-
Prepare a working internal standard (IS) solution of this compound (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add a specified volume of the this compound working IS solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the prepared supernatant (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column and mobile phase gradient. For example, a C18 column with a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect 5-FU and this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific transitions are provided in the table below.
-
Data Analysis
-
Integrate the peak areas of 5-FU and this compound.
-
Calculate the peak area ratio of 5-FU to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of 5-FU in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data and Method Parameters
The following table summarizes the key parameters for the LC-MS/MS analysis of 5-FU using this compound as an internal standard. These parameters may require optimization based on the specific instrumentation used.
| Parameter | 5-Fluorouracil (Analyte) | This compound (Internal Standard) |
| Precursor Ion (m/z) | 131.0 | 117.0 |
| Product Ion (m/z) | 43.0 | 44.0 |
| Ionization Mode | Positive ESI | Positive ESI |
| Typical Retention Time | Dependent on chromatographic conditions | Co-elutes with 5-FU |
| Calibration Range | 1 - 1000 ng/mL in plasma | N/A |
| Accuracy | 85 - 115% | N/A |
| Precision (%CV) | < 15% | N/A |
Method Validation and Performance
A comprehensive validation of this bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA or EMA). This includes assessing the method's linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. The use of this compound as an internal standard is expected to yield excellent accuracy and precision, with coefficients of variation (%CV) typically below 15%.
Conclusion and Future Perspectives
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of 5-fluorouracil in human plasma. The implementation of such a validated assay in a clinical setting can significantly contribute to the optimization of 5-FU therapy, leading to improved patient outcomes through personalized dosing strategies. Future advancements may focus on the development of multiplexed assays for the simultaneous quantification of 5-FU and its key metabolites, providing a more comprehensive understanding of its complex pharmacology.
References
- Diasio, R. B., & Johnson, M. R. (1999). The role of dihydropyrimidine dehydrogenase (DPD) in 5-FU pharmacology. Clinical Cancer Research, 5(10), 2672-2673.
- Gamelin, E., et al. (2008). Individual fluorouracil dose adjustment in patients with metastatic colorectal cancer: a phase II study. Cancer Chemotherapy and Pharmacology, 62(3), 441-449.
- Hansen, J., & Greibe, E. (2020). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods.
-
Huq, S. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. Retrieved from [Link]
- Lee, J. J., et al. (2016). Therapeutic drug monitoring of 5-fluorouracil. Cancer Chemotherapy and Pharmacology, 78(3), 447-464.
-
Payne, L. D., et al. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. Retrieved from [Link]
- Quattrocchi, N., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients.
- Radovanovic, M., et al. (2022). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS.
- Saif, M. W. (2013). 5-Fluorouracil (5-FU) and capecitabine: a focus on their clinical pharmacology and new developments. Journal of the National Comprehensive Cancer Network, 11(Suppl 4), S70-S78.
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SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]
- van Kuilenburg, A. B. P. (2004). Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. European Journal of Cancer, 40(7), 939-950.
- Wilhelm, M., et al. (2016). Personalization of 5-FU dosing using therapeutic drug monitoring in patients with colorectal cancer. Clinical Colorectal Cancer, 15(4), e179-e186.
- Yang, L., et al. (2016). Pharmacokinetically-guided 5-fluorouracil dosing in a patient with advanced colorectal cancer: a case report and review of the literature. Oncology Letters, 12(6), 4979-4982.
- Yuan, C., et al. (2012). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC North America, 30(11), 974-981.
- Zhang, T., et al. (2010). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS. Bioanalysis, 2(12), 2011-2017.
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Application Note: A Robust LC-MS/MS Method for Measuring Dihydro-pyrimidine Dehydrogenase (DPD) Activity Using Uracil-D4
Introduction: The Critical Role of DPD in Fluoropyrimidine Chemotherapy
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine.[1][2] This enzyme is clinically significant because it is responsible for the breakdown of more than 80% of administered fluoropyrimidine-based chemotherapy drugs, such as 5-fluorouracil (5-FU) and its prodrug capecitabine.[3][4] These drugs are fundamental in treating a variety of solid tumors, including those of the breast, bowel, and head and neck.[5]
Genetic variations in the DPYD gene, which encodes the DPD enzyme, can lead to reduced or absent DPD activity.[5][6] Patients with this DPD deficiency cannot effectively metabolize these chemotherapy drugs, leading to their accumulation in the body and a high risk of severe, sometimes fatal, toxicities.[3][7][8] These toxicities can manifest as severe diarrhea, mucositis, myelosuppression, and neurotoxicity.[6][8]
Regulatory bodies like the European Medicines Agency (EMA) and guidelines from the National Comprehensive Cancer Network (NCCN) now recommend or mandate testing for DPD deficiency before initiating treatment with fluoropyrimidines.[7][9] While genotyping for DPYD variants is a common approach, it doesn't identify all at-risk patients, as other factors can influence enzyme function.[10][11] Therefore, direct phenotypic measurement of DPD enzyme activity provides a more accurate and comprehensive assessment of a patient's ability to metabolize these drugs.[12] This application note describes a detailed and robust method for quantifying DPD activity by monitoring the conversion of a stable isotope-labeled substrate, Uracil-D4, to its metabolite, Dihydrothis compound (DHU-D4), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Assay Principle: Probing DPD Activity with this compound
The core of this assay is to measure DPD activity by incubating a biological sample, such as plasma or peripheral blood mononuclear cell (PBMC) lysate, with a precise concentration of deuterated uracil (this compound). The DPD enzyme within the sample catalyzes the NADPH-dependent reduction of this compound to Dihydrothis compound (DHU-D4).[1]
The use of a stable isotope-labeled substrate is a key feature of this method. It allows the enzymatically produced DHU-D4 to be distinguished from the naturally occurring (endogenous) dihydrouracil in the sample, thereby eliminating background interference and enhancing the accuracy of the measurement. After a set incubation period, the reaction is terminated, and the quantity of DHU-D4 produced is measured using a highly sensitive and selective LC-MS/MS system. The rate of DHU-D4 formation is directly proportional to the DPD enzyme activity within the original sample.
Caption: Workflow for DPD activity measurement using this compound and LC-MS/MS.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Part Number (Example) |
| This compound (Uracil-1,3,5,6-d4) | Toronto Research Chemicals | U710502 |
| Dihydrothis compound (DHU-D4) | Toronto Research Chemicals | D447502 |
| Uracil-¹³C,¹⁵N₂ (Internal Standard) | Cambridge Isotope Laboratories | CNLM-358-1 |
| Formic Acid (LC-MS Grade) | Fisher Scientific | A117-50 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 |
| NADPH tetrasodium salt | Sigma-Aldrich | N7505 |
| Potassium Phosphate Monobasic | Sigma-Aldrich | P5655 |
| Potassium Phosphate Dibasic | Sigma-Aldrich | P8281 |
| EDTA | Sigma-Aldrich | E9884 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Human Plasma (K₂-EDTA) | BioIVT | HMPLEDTA2 |
| 96-well plates | Eppendorf | 951020401 |
| Centrifuge Tubes (1.5 mL, 15 mL) | Eppendorf | 022363204, 022363352 |
Detailed Experimental Protocols
Preparation of Reagents and Standards
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare separate solutions of 100 mM KH₂PO₄ and 100 mM K₂HPO₄. Titrate one solution into the other while monitoring with a calibrated pH meter until a stable pH of 7.4 is achieved. Store refrigerated at 4°C.
-
Working Substrate Solution (this compound, 100 µM): Prepare a 1 mM stock solution of this compound in LC-MS grade water. Dilute this stock 1:10 in potassium phosphate buffer to create the 100 µM working solution. Aliquot into single-use volumes and store at -80°C to maintain stability.
-
Cofactor Solution (NADPH, 10 mM): Due to its limited stability in solution, always prepare this reagent fresh on the day of the experiment. Dissolve the appropriate amount of NADPH tetrasodium salt in potassium phosphate buffer to reach a final concentration of 10 mM.
-
Internal Standard (IS) / Stop Solution (Uracil-¹³C,¹⁵N₂, 1 µM): Prepare a 100 µM stock of the internal standard in LC-MS grade water. The final working solution is prepared by diluting the stock to 1 µM in a solution of ice-cold acetonitrile containing 0.1% formic acid. This solution serves the dual purpose of halting the enzymatic reaction and providing the internal standard for quantification.
-
Calibration Curve and QC Standards (DHU-D4): Prepare a 1 mM stock solution of DHU-D4 in LC-MS grade water. Perform serial dilutions in charcoal-stripped or pre-screened low-DPD-activity human plasma to create calibration standards (e.g., 1 to 500 nM). Separately prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3 nM, 75 nM, and 400 nM) to validate the accuracy and precision of the analytical run.[13]
Sample Preparation: Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a standard method for isolating PBMCs, which are a key source of DPD for the assay.[14][15]
-
Collect whole blood into K₂-EDTA vacutainer tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
In a 50 mL conical tube, carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque density gradient medium.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off to ensure clean separation of layers.
-
Following centrifugation, aspirate the top layers (plasma and platelets), being careful not to disturb the distinct white "buffy coat" layer of mononuclear cells at the plasma-Ficoll interface.
-
Transfer the PBMC layer to a new 50 mL tube.
-
Wash the cells by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes. Discard the supernatant.
-
Repeat the wash step to remove residual Ficoll and platelets.
-
Resuspend the final cell pellet in 1 mL of potassium phosphate buffer supplemented with 1 mM DTT and 1 mM EDTA to preserve enzyme integrity.
-
Lyse the cells to release the cytosolic enzymes via sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the cytosolic DPD enzyme, for the activity assay.
-
Determine the total protein concentration of the lysate using a BCA Protein Assay Kit, as this is required for normalizing the enzyme activity.
DPD Enzyme Activity Assay
-
Reaction Setup: In a 96-well plate, add 50 µL of the sample (PBMC lysate or plasma) to appropriately labeled wells. Prepare calibrators and QCs in the same manner.
-
Pre-incubation: Add 40 µL of a freshly prepared pre-mix containing potassium phosphate buffer and NADPH (to achieve a final in-well concentration of 1 mM). Pre-incubate the sealed plate at 37°C for 5 minutes to allow the samples to reach the optimal reaction temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the 100 µM this compound working substrate solution to each well (for a final concentration of 10 µM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This duration should be within the linear range of the reaction, which may require initial optimization.
-
Stop Reaction & Protein Precipitation: Terminate the reaction by adding 200 µL of the ice-cold Internal Standard / Stop Solution. The acetonitrile will precipitate the proteins, effectively halting all enzymatic activity.
-
Centrifugation: Seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or HPLC vials for subsequent LC-MS/MS analysis.[16]
Caption: Step-by-step experimental workflow for the DPD activity assay.
LC-MS/MS Analysis
The following parameters are provided as a starting point and must be optimized for the specific instrumentation in use.[13][17][18]
| Parameter | Recommended Setting |
| LC System | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Analyte | DHU-D4: m/z 119.1 → 101.1 |
| Substrate | This compound: m/z 117.1 → 72.1 |
| Internal Standard | Uracil-¹³C,¹⁵N₂: m/z 116.0 → 71.0 |
| Collision Energy | Optimize empirically for each transition |
| Dwell Time | 50 ms |
Data Analysis and Interpretation
-
Quantification:
-
Integrate the chromatographic peak areas for the DHU-D4 product and the Uracil-¹³C,¹⁵N₂ internal standard (IS).
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = Area(DHU-D4) / Area(IS).
-
Generate a calibration curve by plotting the PAR versus the known concentrations of the DHU-D4 standards. A linear regression with 1/x² weighting is typically appropriate.
-
Determine the concentration of DHU-D4 produced in each experimental sample by back-calculating from its PAR using the regression equation of the calibration curve.
-
-
Calculation of DPD Activity:
-
DPD activity is normalized to the amount of protein in the reaction and the incubation time, expressed as pmol of product formed per hour per mg of protein.
-
Formula:
Where:
-
C = Concentration of DHU-D4 (in nM, converted to pmol/L) determined from the calibration curve.
-
V_assay = Total assay volume in the well before stopping (e.g., 100 µL or 0.0001 L).
-
T = Incubation time in hours (e.g., 30 minutes = 0.5 hr).
-
P = Amount of protein in the reaction in mg (calculated from the protein concentration of the lysate and the volume used in the assay).
-
-
-
Interpretation of Results:
-
DPD activity results are used to classify patients into metabolic groups to guide clinical dosing decisions.[19] Thresholds for these groups must be validated by each laboratory.
-
Normal Activity: Patients are at low risk for severe toxicity and can typically receive the standard dose of fluoropyrimidine-based chemotherapy.
-
Intermediate Activity (Partial DPD Deficiency): These patients have an increased risk of toxicity. A starting dose reduction of 25-50% is often recommended, with careful monitoring for adverse effects.[19][20]
-
Deficient Activity (Complete DPD Deficiency): Patients are at a very high risk of life-threatening toxicity. Fluoropyrimidine therapy is generally contraindicated.[8][19]
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low DHU-D4 signal | Inactive enzyme due to improper sample handling (e.g., not kept on ice, freeze-thaw cycles). | Ensure strict temperature control during sample processing and storage (-80°C).[21] |
| Degraded NADPH cofactor. | Always prepare the NADPH solution fresh immediately before use. | |
| Incorrect buffer pH. | Verify the pH of the potassium phosphate buffer is 7.4. | |
| High variability between replicates | Inaccurate pipetting. | Use calibrated pipettes and proper technique (e.g., pre-wetting tips). Use of an automated liquid handler can improve precision. |
| Incomplete protein precipitation. | Ensure vigorous mixing after adding the stop solution. Verify centrifuge settings. | |
| Inconsistent incubation temperature. | Use a calibrated incubator or water bath. Seal plates to prevent evaporation and edge effects. | |
| Non-linear reaction rate | Substrate depletion or enzyme saturation. | Optimize the assay by either shortening the incubation time or reducing the amount of protein (lysate) used. |
| Interference peaks in chromatogram | Contamination from reagents, solvents, or labware. | Use high-purity, LC-MS grade reagents and solvents. Use new, disposable labware whenever possible. |
| Co-elution of endogenous compounds. | Optimize the LC gradient to achieve better chromatographic separation of the analyte from matrix components. |
Conclusion
The LC-MS/MS-based phenotyping assay described herein offers a highly sensitive, specific, and reliable method for determining DPD enzyme activity. By directly measuring the metabolic capability of a patient, this assay provides critical information that complements genotypic data, allowing for a more accurate prediction of an individual's risk for fluoropyrimidine-induced toxicity. The integration of this functional assay into clinical practice is a significant advancement in pharmacogenetics, enabling personalized dosing strategies that enhance the safety and efficacy of cancer chemotherapy.
References
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- Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring.
- Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. European Medicines Agency.
- Role of dihydropyrimidine dehydrogenase deficiency in systemic fluoropyrimidine-related toxicity. Medsafe.
- A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer. Therapeutic Drug Monitoring.
- Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase. World Journal of Gastrointestinal Oncology.
- Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub. Genomics Education Programme.
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- FDA Highlights Importance of DPD Deficiency Discussions with Patients Prior to Capecitabine or Fluorouracil Treatment. OncoPrescribe.
- Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? Journal of Experimental & Clinical Cancer Research.
- Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. TUE Research Portal.
- DPD deficiency. Cancer Research UK.
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- Fast Quantitation of Uracil in Serum by LC-MS/MS. Phenomenex.
- Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs. ResearchGate.
- A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics.
- Clinical Commissioning Urgent Policy Statement Pharmacogenomic testing for DPYD polymorphisms with fluoropyrimidine therapies. NHS England.
- What are DPD inhibitors and how do they work? Patsnap Synapse.
- DPYD Genotyping and Predicting Fluoropyrimidine Toxicity: Where do we Stand? ResearchGate.
- A review on the importance of genotyping and phenotyping in fluoropyrimidine treatment. Personalized Medicine.
- Potential added value of combined DPYD/ DPD genotyping and phenotyping to prevent severe toxicity in patients with. Radboud Repository.
- Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study. Clinical Pharmacology & Therapeutics.
- Genotyping versus phenotyping: the case of fluoropyrimidines. Onco-Nouvelle-Aquitaine.
- Phenotype versus genotype to optimize cancer dosing in the clinical setting—focus on 5‐fluorouracil and tyrosine kinase inhibitors. Clinical and Translational Science.
- The significance of dihydropyrimidine dehydrogenase (DPD) activity in bladder cancer. Urologic Oncology: Seminars and Original Investigations.
- A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer. Clinical and Translational Science.
- Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Shimadzu Corporation.
- Dihydropyrimidine Dehydrogenase Activity in 150 Healthy Japanese Volunteers and Identification of Novel Mutations. Clinical Cancer Research.
- SPECIMEN COLLECTION AND HANDLING PROCEDURE FOR PLASMA URACIL (DPD PHENOTYPING). The Chinese University of Hong Kong.
- Evaluation of an oral uracil loading test to identify DPD‐deficient patients using a limited sampling strategy. British Journal of Clinical Pharmacology.
- Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. Clinica Chimica Acta.
- Spectrophotometric analysis of dihydropyrimidine dehydrogenase activity in peripheral blood mononuclear cells of healthy volunteers. Central European Journal of Immunology.
- Plasma Uracil as a DPD Phenotyping Test: Pre‐Analytical Handling Matters! Clinical Pharmacology & Therapeutics.
- Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. ResearchGate.
- DPYD Exome, mRNA Expression and Uracil Levels in Early Severe Toxicity to Fluoropyrimidines: An Extreme Phenotype Approach. MDPI.
- Evaluation of an oral uracil loading test to identify DPD-deficient patients using a limited sampling strategy. PubMed.
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Application Note: Development and Validation of a Robust LC-MS/MS Method for Small Molecule Quantification Using Uracil-D4 as an Internal Standard
Abstract
This document provides a comprehensive guide for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecules in biological matrices. We will use the practical example of a hypothetical small molecule analyte to illustrate the process, with a special focus on the strategic use of Uracil-D4 as a stable isotope-labeled internal standard (SIL-IS). This application note is intended for researchers, scientists, and drug development professionals who are looking to establish reliable and reproducible bioanalytical methods that adhere to stringent regulatory standards. We will delve into the rationale behind experimental choices, provide detailed protocols, and outline the validation process in accordance with international guidelines.
Introduction: The Imperative for Rigorous Bioanalysis
In the realm of drug discovery and development, the accurate quantification of xenobiotics and their metabolites in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed. However, the inherent complexity of biological samples, such as plasma, serum, or urine, presents significant challenges, most notably the "matrix effect," where co-eluting endogenous or exogenous compounds can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2]
To mitigate these variabilities and ensure the accuracy and precision of quantitative data, the use of an internal standard (IS) is indispensable.[3] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled internal standards (SIL-IS), which are chemically identical to the analyte but differ in mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), are considered the most effective choice.[4][5] They co-elute with the analyte and experience similar extraction efficiencies and matrix effects, thereby providing the most reliable correction for analytical variability.[6]
This guide will walk you through the development and validation of a robust LC-MS/MS method, using this compound as a commercially available and cost-effective SIL-IS for a hypothetical polar small molecule analyte. This compound is a deuterated form of uracil, a naturally occurring pyrimidine.[7] Its properties make it an excellent internal standard for a range of small polar analytes.
Strategic Method Development: A Step-by-Step Approach
A well-developed LC-MS/MS method is the foundation of reliable bioanalysis. The following sections outline the critical steps and considerations in this process.
Analyte and Internal Standard Characterization
Before embarking on method development, it is crucial to understand the physicochemical properties of both the analyte and the chosen internal standard, this compound.
-
Analyte: For our hypothetical example, let's assume a small, polar molecule with a molecular weight of approximately 150 g/mol and a pKa of 8.5.
-
Internal Standard (this compound):
-
Chemical Structure and Properties: this compound is structurally identical to uracil, with four hydrogen atoms replaced by deuterium. This results in a mass shift of +4 Da, which is sufficient to prevent isotopic crosstalk with the analyte.[4]
-
Stability: The deuterium labels on this compound are placed on non-exchangeable positions of the molecule, ensuring its stability during sample preparation and analysis.[8]
-
Purity: It is essential to use a high-purity this compound standard with minimal unlabeled uracil to avoid interference with the quantification of the analyte.[4]
-
Sample Preparation: Isolating the Analyte of Interest
The primary goal of sample preparation is to remove interfering matrix components and concentrate the analyte.[9] The choice of technique depends on the analyte's properties and the biological matrix.
-
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[7] It is often a good starting point for method development.
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.[4]
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can effectively remove interfering substances. It involves passing the sample through a sorbent that retains the analyte, which is then eluted with a suitable solvent.
For our polar analyte and this compound, a straightforward protein precipitation protocol is often sufficient and will be detailed in the experimental section.
Liquid Chromatography: Achieving Optimal Separation
The liquid chromatography step separates the analyte and internal standard from other components in the sample extract before they enter the mass spectrometer.
-
Column Selection: For polar compounds like our hypothetical analyte and this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a good choice. Alternatively, a reversed-phase C18 column with an aqueous mobile phase can also be effective.[10]
-
Mobile Phase Optimization: The mobile phase composition (e.g., acetonitrile, methanol, water, and additives like formic acid or ammonium formate) is optimized to achieve good peak shape, resolution, and retention time.
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is typically used to ensure efficient separation and shorter run times.
Mass Spectrometry: Sensitive and Selective Detection
The mass spectrometer is used for the detection and quantification of the analyte and internal standard.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for polar molecules. Both positive and negative ion modes should be evaluated to determine which provides the best signal intensity.
-
Tuning and Optimization: The mass spectrometer parameters, such as ion spray voltage, temperature, and gas flows, are optimized to maximize the signal for both the analyte and this compound.
-
Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive detection mode. It involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. This minimizes interference from other compounds. The selection of appropriate MRM transitions is a critical step in method development.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step protocols for the developed method.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This will be the internal standard spiking solution.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the this compound working solution (100 ng/mL) to each tube.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Parameters
The following are example parameters and should be optimized for your specific instrument and analyte.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: [M+H]⁺ → Product Ion |
| This compound: [M+H]⁺ → Product Ion | |
| Collision Energy | Optimized for each transition |
Method Validation: Ensuring Data Integrity
A bioanalytical method must be validated to demonstrate that it is reliable for its intended purpose.[11] The validation process should follow the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Caption: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Accuracy | The closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10, with accuracy within ±20% and precision ≤ 20%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by the presence of matrix components. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible. |
Data Presentation and Analysis
All quantitative data from the validation experiments should be summarized in clearly structured tables for easy comparison and interpretation. The ratio of the analyte peak area to the this compound peak area is used to construct the calibration curve and quantify the analyte in unknown samples.
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Poor Peak Shape | Incompatible mobile phase, column degradation. | Optimize mobile phase pH, use a new column. |
| High Variability in Results | Inconsistent sample preparation, instrument instability. | Ensure consistent pipetting and vortexing, check instrument performance. |
| Significant Matrix Effects | Inefficient sample cleanup. | Optimize sample preparation (e.g., use SPE), adjust chromatographic conditions to separate analyte from interfering components. |
| Chromatographic Shift of Deuterated Standard | Isotope effect of deuterium. | This is a known phenomenon with deuterated standards. Ensure the integration window is wide enough to encompass both peaks. If the shift is significant and impacts co-elution, consider a ¹³C or ¹⁵N labeled standard. |
Conclusion
This application note has provided a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for small molecule quantification using this compound as an internal standard. By following a systematic approach to method development and adhering to regulatory guidelines for validation, researchers can generate high-quality bioanalytical data that is crucial for advancing drug discovery and development programs. The use of a stable isotope-labeled internal standard like this compound is a critical component in achieving the accuracy and precision required for these demanding applications.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Retrieved from [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved from [Link]
-
Resolvian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolvian. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Retrieved from [Link]
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. ResearchGate. Retrieved from [Link]
-
NIH. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Retrieved from [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. Retrieved from [Link]
-
SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. SCIEX. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
-
Waters. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]
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Application Note & Protocol: A Systematic Approach to Determining the Optimal Concentration of Uracil-D4 for Quantitative Bioanalysis
Abstract
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] A well-chosen internal standard, used at an optimal concentration, is critical for correcting variability arising from sample preparation, instrument injection, and matrix effects, thereby ensuring the accuracy and precision of the analytical results.[2][3] This guide provides a comprehensive, field-proven methodology for systematically determining the optimal working concentration of Uracil-D4, a common SIL-IS for uracil analysis. We will move beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, providing researchers, scientists, and drug development professionals with a robust framework for developing reliable, high-quality bioanalytical methods that align with regulatory expectations.[4][5]
The Foundational Role of the Internal Standard
In LC-MS/MS, the absolute response of an analyte can fluctuate between injections due to a host of factors. The primary role of an internal standard is to provide a reliable reference point that experiences the same procedural variations as the analyte.[6][7] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to consistent and reproducible quantification.[8]
Why this compound? The Deuterated Advantage
This compound is a deuterated analog of uracil, meaning four hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[9] This makes it the ideal internal standard for uracil quantification for several key reasons:
-
Physicochemical Equivalence: It is chemically almost identical to uracil, ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization.[1][10]
-
Mass Differentiation: The mass difference allows it to be distinguished from the endogenous analyte by the mass spectrometer.[11]
-
Minimization of Matrix Effects: As it is affected by ion suppression or enhancement in the same way as the analyte, it provides the most accurate correction for matrix-related signal variability.[12][13]
The central challenge, however, is not simply using this compound, but determining the concentration at which it performs this corrective function most effectively. An insufficient concentration may lead to a noisy, unreliable signal, while an excessive concentration can cause detector saturation or, in some cases, suppress the analyte's ionization.[14][15]
Pre-Experimental Considerations & Preparations
Before embarking on the optimization experiments, ensure the following foundational elements are in place.
Characterization of Reagents and Materials
-
This compound Internal Standard (IS): Obtain a certificate of analysis (CoA) for the this compound reference standard. While a CoA is not strictly required for an IS under some guidelines, it is crucial to ensure its identity, purity, and the absence of unlabeled uracil, which could artificially inflate analyte measurements.[5][16][17]
-
Analyte: Use a well-characterized uracil reference standard.
-
Blank Matrix: Procure at least six different sources of the biological matrix (e.g., human plasma, serum) to be used in the assay. This is critical for evaluating the method's selectivity and robustness against biological variability.[18]
Preparation of Stock and Working Solutions
Precision in solution preparation is paramount. These solutions will form the basis of all subsequent experiments.
Protocol 2.2.1: Stock Solution Preparation
-
This compound Stock (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with an appropriate solvent (e.g., Methanol or a Methanol:Water mixture). Sonicate if necessary to ensure complete dissolution.[19][20]
-
Analyte Stock (1.0 mg/mL): Prepare a stock solution of the unlabeled uracil analyte in the same manner.
-
Storage: Store stock solutions at -20°C or -80°C in amber vials to prevent degradation. Document the preparation and storage conditions meticulously.
Experimental Workflow for Concentration Optimization
The determination of the optimal IS concentration is a systematic process of evaluation. The goal is to find a concentration that yields a stable and reproducible MS response across all samples in an analytical run, from blanks to the highest calibration standard, without impacting the analyte's performance.
Workflow Overview
The following diagram outlines the logical flow of the optimization process.
Caption: Experimental workflow for this compound concentration optimization.
Protocol 3.1: IS Response Evaluation
This experiment aims to identify a concentration that provides a robust signal without being excessive.
-
Prepare IS Working Solutions: From the 1.0 mg/mL this compound stock, perform serial dilutions to create a range of working solutions (e.g., 1000, 500, 250, 100, 50, 25, 10, and 1 ng/mL).
-
Prepare Analyte QC Samples: Prepare pools of blank matrix containing the unlabeled uracil analyte at concentrations corresponding to the Low, Medium, and High Quality Control (QC) samples for your intended assay.
-
Sample Spiking: For each IS working solution concentration, prepare a set of three samples:
-
Spike the IS into the Low QC matrix pool.
-
Spike the IS into the Mid QC matrix pool.
-
Spike the IS into the High QC matrix pool. (Standard practice is to add a small volume of the IS working solution, typically 5-10% of the matrix aliquot volume, to minimize matrix dilution).
-
-
Sample Processing: Process these samples using your established extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the processed samples.
-
Data Review: Tabulate the absolute peak area of the this compound signal for each sample. Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the IS response for each concentration level tested.
Data Interpretation: The ideal IS concentration should yield a peak area that is sufficiently high to be well above the instrument's noise level but not so high that it approaches detector saturation. A common rule of thumb is to target a response that is roughly 25-75% of the response of the analyte at the mid-point of the calibration curve. Most importantly, the IS response should be consistent. Look for a concentration that provides a low %RSD (typically <15%) across the replicates.
| This compound Conc. (ng/mL) | Mean IS Peak Area (n=3) | %RSD | Observations |
| 1 | 8,500 | 25.2% | Noisy, poor reproducibility. |
| 10 | 95,000 | 12.5% | Reproducible, but low intensity. |
| 50 | 480,000 | 4.1% | Good intensity and excellent reproducibility. |
| 100 | 995,000 | 3.8% | Good reproducibility. |
| 250 | 2,600,000 | 4.5% | High intensity, risk of cross-talk. |
| 500 | 5,150,000 | 5.2% | Nearing detector saturation. |
| Caption: Example data for IS response evaluation. |
Based on the data above, 50 ng/mL appears to be a promising candidate concentration.
Verifying the Optimal Concentration
The next step is to verify that the chosen concentration effectively normalizes the analyte's signal across the entire calibration range and is robust to matrix variability.
Protocol 4.1: Calibration Curve Performance
-
Select Candidate IS Concentration: Based on the results from Protocol 3.1, select one or two candidate concentrations for this compound (e.g., 50 ng/mL). Prepare a working solution at this concentration.
-
Prepare Calibration Standards: Prepare a full set of calibration standards by spiking the unlabeled uracil analyte into the blank biological matrix, covering the intended quantification range (e.g., 5 to 1000 ng/mL).
-
Spike and Process: Add the selected this compound working solution to all calibration standards, QCs (Low, Mid, High), blank, and zero samples (matrix + IS). Process the entire batch using the validated method.
-
LC-MS/MS Analysis: Analyze the batch.
-
Data Analysis:
-
Confirm that the absolute IS response is consistent across all injected samples (blanks, standards, and QCs). The %RSD of the IS peak area should ideally be within 20%.[21]
-
Calculate the peak area ratio (Analyte Area / IS Area) for each standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal analyte concentration.
-
Apply a linear regression with appropriate weighting (typically 1/x or 1/x²). The correlation coefficient (r²) should be ≥0.99.
-
Decision Logic:
Sources
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Application Note: Uracil-D4 Stable Isotope Tracing for Quantitative Analysis of Pyrimidine Pathway Dynamics
Audience: Researchers, scientists, and drug development professionals engaged in cellular metabolism, oncology, and pharmacology.
Introduction: The Central Role of Pyrimidine Metabolism
Pyrimidine metabolism is a fundamental biochemical process essential for the synthesis of nucleotides, the building blocks of DNA and RNA.[1] These nucleotides—cytosine (C), uracil (U), and thymine (T)—are indispensable for genetic replication, transcription, and cellular proliferation.[1] Cells can generate pyrimidines through two distinct routes: the de novo synthesis pathway and the salvage pathway.[1][2]
-
De Novo Synthesis: This energy-intensive pathway constructs pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[1][3] In mammals, the pathway's first and rate-limiting step is catalyzed by carbamoyl phosphate synthetase II (CPS II), which is tightly regulated by feedback inhibition from downstream products like UTP and UDP.[1][4][5]
-
Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides obtained from intracellular nucleic acid turnover or extracellular sources.[2][5] It is a less energy-demanding route for maintaining the nucleotide pool.
The balance between these two pathways is highly dynamic and context-dependent, often shifting in response to cell state, proliferation rate, and nutrient availability.[6] Dysregulation of pyrimidine metabolism is a hallmark of various pathologies, including cancer, where rapidly dividing cells exhibit heightened nucleotide demand, and certain genetic disorders like orotic aciduria.[2][5] Consequently, enzymes within this pathway, such as dihydroorotate dehydrogenase (DHODH), are significant targets for therapeutic intervention.[3]
To accurately probe the activity and flux through these pathways, researchers increasingly rely on stable isotope tracing, a powerful technique that follows the metabolic fate of isotopically labeled nutrients.[6] This application note provides a comprehensive guide to using Uracil-D4 (uracil labeled with four deuterium atoms) as a metabolic tracer to quantitatively dissect the pyrimidine salvage pathway and its contribution to the overall nucleotide pool.
Principle of this compound Isotope Tracing
Stable Isotope Labeled (SIL) compounds, such as this compound, serve as ideal tracers because they are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry (MS). The four deuterium atoms on this compound increase its mass by approximately 4 Daltons (Da) compared to unlabeled (M+0) uracil.
When introduced into a biological system (e.g., cell culture media), this compound is taken up by cells and directly enters the pyrimidine salvage pathway. It is converted into labeled uridine monophosphate (UMP), which is then sequentially phosphorylated to form labeled uridine diphosphate (UDP) and uridine triphosphate (UTP). UTP can be further converted to labeled cytidine triphosphate (CTP).
By using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), we can track the incorporation of the deuterium label into these downstream metabolites. The appearance of M+4 isotopologues of UMP, UDP, UTP, and CTP provides a direct, quantitative measure of salvage pathway activity. This allows researchers to:
-
Determine the rate of pyrimidine salvage in different cell types or conditions.
-
Assess the impact of drugs targeting the de novo pathway on the compensatory activation of the salvage pathway.
-
Investigate the metabolic phenotype of cancer cells and their reliance on exogenous nucleosides.
Visualizing the Pathway Entry Point
The diagram below illustrates the major pyrimidine synthesis pathways and highlights the entry point for the this compound tracer.
Caption: General experimental workflow for this compound stable isotope tracing studies.
Key Considerations:
-
Labeling Duration: The time course should be optimized based on the expected metabolic rate of the cells. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to capture the kinetics of label incorporation and determine when a metabolic steady-state is reached.
-
Tracer Concentration: The concentration of this compound should be sufficient to allow for detectable incorporation without perturbing the natural metabolite pools. A typical starting point is 10-100 µM, but this should be empirically determined.
-
Internal Standards: For accurate quantification and to correct for variability in sample preparation and instrument response, a suitable internal standard (IS) should be used. [7]An ideal IS is a stable isotope-labeled compound that is not expected to be present in the sample, such as a 13C,15N-labeled amino acid or a deuterated compound unrelated to the pyrimidine pathway. [8][9]The IS should be added at the very beginning of the metabolite extraction process. [10]
Detailed Protocols
Protocol 1: Cell Culture Labeling with this compound
This protocol is designed for adherent cells grown in a 6-well plate format. It can be adapted for suspension cells or other plate formats by adjusting volumes accordingly.
Materials:
-
Cultured cells at ~70-80% confluency.
-
Standard cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO or sterile water).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Liquid nitrogen.
Procedure:
-
Preparation: The day before the experiment, seed cells in 6-well plates to ensure they reach ~70-80% confluency on the day of labeling.
-
Media Change: On the day of the experiment, gently aspirate the old medium from the wells.
-
Labeling: Add fresh culture medium containing the final desired concentration of this compound to each well. For a negative control (Time 0), add the labeling medium and proceed immediately to the harvesting step.
-
Incubation: Place the plates back into the incubator (37°C, 5% CO2) and incubate for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Harvesting:
-
Place the 6-well plate on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells twice with 1 mL of ice-cold PBS to remove any remaining extracellular tracer.
-
After the final wash, aspirate all residual PBS completely.
-
Immediately place the plate on the surface of liquid nitrogen for at least 10 seconds to flash-freeze the cells. This step is critical to quench all metabolic activity instantly.
-
-
Storage: Store the plates at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction
This protocol uses a cold methanol-acetonitrile-water solvent system for efficient extraction of polar metabolites like pyrimidine nucleotides. [11][12] Materials:
-
Frozen 6-well plates with cell monolayers.
-
Extraction Solvent: 40:40:20 acetonitrile:methanol:water, pre-chilled to -20°C.
-
Internal Standard (IS) stock solution.
-
Cell scraper, pre-chilled.
-
Microcentrifuge tubes (1.5 mL), pre-chilled.
-
Centrifuge capable of 4°C and >15,000 x g.
Procedure:
-
Prepare Solvent: Prepare the extraction solvent and spike it with the internal standard to a known final concentration.
-
Extraction:
-
Remove the 6-well plate from the -80°C freezer and place it on dry ice.
-
Add 500 µL of the cold extraction solvent (containing IS) to each well.
-
Using a pre-chilled cell scraper, scrape the frozen cell monolayer in the presence of the solvent.
-
Pipette the entire cell lysate/solvent mixture into a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Lysis & Precipitation: Vortex the tubes vigorously for 30 seconds.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Be sure not to disturb the pellet.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heat.
-
Storage: The dried metabolite pellets can be stored at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This section provides a general method using Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar pyrimidine metabolites, coupled with a triple quadrupole mass spectrometer. [13][14] Materials:
-
Dried metabolite extracts.
-
Reconstitution Solvent: 95:5 acetonitrile:water.
-
LC-MS grade solvents (water, acetonitrile, ammonium acetate).
-
HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).
Procedure:
-
Reconstitution: Just prior to analysis, reconstitute the dried extracts in 50 µL of Reconstitution Solvent. Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Sample Injection: Transfer the supernatant to an autosampler vial and inject 5 µL onto the LC-MS/MS system.
-
LC-MS/MS Method: The following tables provide example parameters. These must be optimized for your specific instrument and column.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | HILIC, e.g., Waters Atlantis HILIC Silica, 2.1 × 150 mm, 3 μm [14] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Gradient | 0-2 min: 99% B; 2-12 min: to 50% B; 12-15 min: 50% B; 15.1-20 min: 99% B (re-equilibration) |
Table 2: Example Mass Spectrometry Parameters (Negative Ion Mode)
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Gas Temperature | 325°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Example MRM Transitions for this compound Tracing
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Uracil (M+0) | 111.0 | 69.0 | Endogenous |
| This compound (M+4) | 115.0 | 73.0 | Tracer |
| UMP (M+0) | 323.0 | 96.9 (PO3-) | Endogenous |
| UMP-D4 (M+4) | 327.0 | 96.9 (PO3-) | Labeled |
| UDP (M+0) | 403.0 | 96.9 (PO3-) | Endogenous |
| UDP-D4 (M+4) | 407.0 | 96.9 (PO3-) | Labeled |
| UTP (M+0) | 483.0 | 195.0 (P2O6H-) | Endogenous |
| UTP-D4 (M+4) | 487.0 | 195.0 (P2O6H-) | Labeled |
| CTP (M+0) | 482.0 | 195.0 (P2O6H-) | Endogenous |
| CTP-D4 (M+4) | 486.0 | 195.0 (P2O6H-) | Labeled |
Note: Product ions are examples and should be optimized. The phosphate fragments are common for nucleotides.
Data Analysis and Interpretation
The goal of data analysis is to determine the fractional contribution (FC) of the this compound tracer to each metabolite pool. This reveals the extent of salvage pathway activity.
Caption: A simplified workflow for processing stable isotope tracing data.
Calculation:
-
Integrate Peak Areas: For each metabolite (e.g., UMP), integrate the peak area for the unlabeled (M+0) and labeled (M+4) isotopologues.
-
Correct for Natural Abundance: Correct the measured peak areas for the natural abundance of isotopes if necessary, although this is less critical for deuterium tracers compared to 13C.
-
Calculate Fractional Contribution (FC): The FC is the ratio of the labeled metabolite area to the total area of that metabolite pool.
FC (%) = [ Area(M+4) / (Area(M+0) + Area(M+4)) ] x 100
Interpretation:
-
A high FC for UMP, UDP, and UTP indicates high pyrimidine salvage activity.
-
Comparing the FC across different experimental conditions (e.g., with and without a DHODH inhibitor) can reveal how cells adapt their metabolic strategies. An increase in the FC of UTP upon DHODH inhibition would suggest a compensatory upregulation of the salvage pathway.
-
The rate of label incorporation (how quickly the FC increases over time) provides kinetic information about the pathway's flux.
References
-
Slideshare. (n.d.). Pyrimidine Biosynthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
bioRxiv. (2025, July 24). Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. Retrieved from [Link]
-
bioRxiv. (2025, March 5). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging and Spectral Tracing (CIIST). Retrieved from [Link]
-
bioRxiv. (2025, March 5). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. Retrieved from [Link]
-
Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2025, March 5). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging and Spectral Tracing (CIIST). Retrieved from [Link]
-
PubMed. (1995, October 24). Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA. Retrieved from [Link]
-
Phenomenex. (2020, September 24). Fast Quantitation of Uracil in Serum by LC-MS/MS. Retrieved from [Link]
-
degruyter.com. (n.d.). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Retrieved from [Link]
-
Shimadzu. (n.d.). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Retrieved from [Link]
-
IROA Technologies. (n.d.). Internal Standards for Metabolomics. Retrieved from [Link]
-
NIH. (n.d.). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. Retrieved from [Link]
-
PubMed. (2020, April 1). Automatic quantification of uracil and dihydrouracil in plasma. Retrieved from [Link]
-
LabRulez LCMS. (2024, September 17). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]
-
ResearchGate. (2012, November 28). What internal standards can be used in LC/MS analysis of biological samples such as serum?. Retrieved from [Link]
-
IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from [Link]
-
PubMed Central. (n.d.). Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry. Retrieved from [Link]
-
IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from [Link]
-
NIH. (2020, March 18). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Retrieved from [Link]
-
PubMed Central. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Retrieved from [Link]
-
NIH. (2024, May 21). Uracil as a biomarker for spatial pyrimidine metabolism in the development of gingivobuccal oral squamous cell carcinoma. Retrieved from [Link]
-
MDPI. (n.d.). An Optimised MS-Based Versatile Untargeted Metabolomics Protocol. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression with Uracil-D4
Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) assays. As a Senior Application Scientist, I understand that achieving robust and reproducible quantitative data is paramount. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in LC-MS bioanalysis: signal suppression, with a specific focus on methods utilizing a Uracil-D4 internal standard.
This center is structured in a question-and-answer format to directly address the issues you may be encountering. We will move from foundational concepts to advanced diagnostic and mitigation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding signal suppression and the use of this compound.
Q1: What is ion suppression and why is it a critical issue in LC-MS?
Ion suppression is a type of matrix effect that results in a decreased instrument response for the analyte of interest.[1] It occurs when components of the sample matrix (e.g., salts, proteins, lipids) co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can happen through several mechanisms:
-
Competition for Ionization: In Electrospray Ionization (ESI), there is a limited amount of charge available on the surface of droplets. If high concentrations of matrix components co-elute with your analyte and its internal standard, they can out-compete them for this charge, leading to fewer analyte ions being formed and detected.[1][3]
-
Changes in Droplet Properties: High concentrations of non-volatile materials from the matrix can increase the viscosity and surface tension of the ESI droplets.[2] This hinders solvent evaporation and the efficient release of gas-phase analyte ions, thereby suppressing the signal.[2][4]
-
Co-precipitation: Non-volatile matrix components can precipitate with the analyte as the droplet evaporates, physically trapping the analyte and preventing its ionization.[2][3]
Suppression is a critical issue because it undermines the accuracy, precision, and sensitivity of a quantitative assay, potentially leading to the underestimation of an analyte's concentration or even false-negative results.[5]
Q2: Why is a Stable Isotope-Labeled (SIL) internal standard like this compound used?
A Stable Isotope-Labeled (SIL) internal standard, such as this compound, is considered the 'gold standard' for quantitative LC-MS.[6][7] this compound is the deuterium-labeled version of Uracil.[8] The ideal SIL internal standard has identical chemical and physical properties to the analyte, meaning it should behave the same way during sample extraction, chromatography, and ionization.[9][10]
By adding a known concentration of this compound to every sample, standard, and QC at the beginning of the sample preparation process, it can compensate for variability in:
-
Sample preparation and extraction recovery.
-
Injection volume.
Because the SIL internal standard is affected by suppression in the same way as the analyte, the ratio of the analyte's signal to the internal standard's signal should remain constant, allowing for accurate quantification even when suppression occurs.[1][11]
Q3: I'm using this compound, a SIL internal standard. Shouldn't that automatically correct for any suppression?
While SIL internal standards are the best tool to compensate for matrix effects, they are not a magic bullet.[12][13] The fundamental assumption is that the analyte and the internal standard experience the exact same degree of ion suppression.[13] This assumption can be violated if:
-
The analyte and internal standard do not perfectly co-elute. Even minor shifts in retention time can cause one compound to elute in a region of greater or lesser suppression than the other, leading to an inaccurate analyte/IS ratio.[12][13][14][15]
-
The suppression is extremely severe or variable between samples. High concentrations of matrix components can suppress the internal standard signal to a point where it is no longer a reliable measure.[12]
-
The analyte itself contributes to the suppression of the internal standard. At high concentrations, the analyte can compete with and suppress the signal of its own internal standard.[16][17]
Therefore, even when using this compound, it is crucial to develop methods that minimize matrix effects rather than relying solely on the internal standard to correct for them.[12]
Q4: My this compound signal is low or erratic. What are the most likely causes?
Low or inconsistent signal for your this compound internal standard is a clear red flag. The issue can generally be traced back to one of three areas:
-
Sample Matrix: This is the most common culprit. Endogenous compounds from biological samples (e.g., phospholipids from plasma, salts from urine) are notorious for causing ion suppression.[18]
-
Chromatography & Mobile Phase: Components of your mobile phase (especially certain additives like TFA) or contaminants bleeding from the LC column can suppress ionization.[2][19] Insufficient chromatographic separation can lead to co-elution of this compound with these suppressive agents.[6]
-
Mass Spectrometer & Source Conditions: Inefficient or poorly optimized ion source parameters (temperatures, gas flows, voltages) can lead to poor sensitivity or exacerbate suppression.[20] Contamination of the ion source over time will also lead to a gradual decline in signal.[21]
The following troubleshooting guides will help you systematically diagnose and resolve these issues.
Part 2: In-Depth Troubleshooting Guides
This section provides systematic workflows and detailed protocols to diagnose and mitigate signal suppression affecting your this compound internal standard.
Guide 1: Systematic Initial Assessment
Q: My this compound signal is low, inconsistent, or absent. Where do I even begin?
A: Start with a logical, systematic approach to isolate the problem. Avoid randomly changing parameters. The goal is to first determine if the issue is global (affecting the entire system) or specific (affecting only certain samples).
Below is a workflow to guide your initial investigation.
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Navigating Matrix Effects with Uracil-D4 in Mass Spectrometry: A Technical Guide
Welcome to the Technical Support Center for addressing matrix effects when using Uracil-D4 in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during quantitative analysis. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also build more robust and reliable assays in the future.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a concern in my LC-MS analysis?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in your sample other than the analyte you intend to measure.[1][2] This includes a complex mixture of endogenous substances like proteins, lipids, salts, and metabolites.[1][2][3]
Matrix effects are the alteration of your analyte's ionization efficiency caused by these co-eluting matrix components.[4] This interference can manifest in two ways:
-
Ion Suppression: This is the more common effect, where matrix components compete with the analyte for ionization in the MS source, leading to a decreased signal.[1][5]
-
Ion Enhancement: Less frequently, some matrix components can increase the analyte's ionization efficiency, resulting in an artificially high signal.[1][6]
These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of your quantitative results.[7][8]
Q2: I'm observing poor reproducibility and accuracy in my assay using this compound as an internal standard. Could matrix effects be the cause?
A: Yes, it is highly probable. While this compound, as a stable isotope-labeled (SIL) internal standard, is the preferred choice for mitigating matrix effects, it is not a foolproof solution.[9][10] The fundamental principle of using a SIL internal standard is that it will co-elute with the analyte and be affected by matrix-induced ion suppression or enhancement in the same way.[1][11] The ratio of the analyte to the internal standard should then remain constant, allowing for accurate quantification.[1]
However, several factors can undermine this assumption:
-
Differential Matrix Effects: In some cases, the analyte and the SIL internal standard may not experience the exact same degree of ion suppression or enhancement. This can be influenced by the specific nature of the interfering compounds in the matrix.
-
Chromatographic Separation: While unlikely, if your chromatography does not perfectly co-elute Uracil and this compound, they may be exposed to different matrix components as they enter the ion source, leading to variable matrix effects. Deuterium-labeled compounds can sometimes exhibit slightly different retention times compared to their non-labeled counterparts.[9][10]
-
High Concentrations of Matrix Components: In very "dirty" samples, the sheer concentration of interfering substances can lead to non-linear and unpredictable matrix effects that even a SIL internal standard cannot fully compensate for.
Troubleshooting Guide
Issue 1: Significant Ion Suppression Observed Despite Using this compound
If you have confirmed significant ion suppression, the primary goal is to either remove the interfering matrix components or enhance the separation between them and your analyte.
The most effective way to combat matrix effects is to remove the interfering components before the sample ever reaches the LC-MS system.[1][12]
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid. | Simple, fast, inexpensive.[12] | Non-selective, often leaves behind significant amounts of phospholipids and other interferences.[13][14] | Initial screening, high-throughput analysis where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous phase. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may not be suitable for very polar analytes.[14] | Analytes with good solubility in an immiscible organic solvent. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, and interferences are washed away. | Highly selective, provides excellent cleanup and can concentrate the analyte.[12][14] | More complex and costly, requires method development.[12] | Complex matrices where high sensitivity and specificity are required. |
Expert Insight: For analyses in plasma or serum, phospholipids are a major source of matrix effects.[3][8][15][16] Consider using specialized phospholipid removal plates or cartridges, such as HybridSPE®, which combines protein precipitation with selective removal of phospholipids.[8][13]
Optimizing your liquid chromatography can physically separate your analyte from the interfering matrix components.[1][17]
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and the regions of ion suppression.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) to alter the retention and elution profile of both the analyte and matrix components.[12]
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.
Caption: A workflow for diagnosing and mitigating ion suppression.
Issue 2: Quantifying the Extent of Matrix Effects
To comply with regulatory guidelines from bodies like the FDA and EMA, it's often necessary to quantify the matrix effect during method validation.[18][19][20][21][22]
A common approach is to calculate the Matrix Factor (MF) by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution.[23]
Protocol: Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Process a blank sample (e.g., plasma with no analyte) through your entire sample preparation procedure.
-
Prepare Pure Solution Standard: Prepare a standard solution of your analyte in the final reconstitution solvent at a known concentration.
-
Spike Blank Matrix Extract: Spike the blank matrix extract with the analyte to the same final concentration as the pure solution standard.
-
Analyze and Compare: Analyze both samples by LC-MS and compare the peak areas.
Calculation:
-
Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Pure Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Expert Insight: When using a SIL internal standard like this compound, you should also calculate the "IS-normalized MF". This is done by dividing the MF of the analyte by the MF of the internal standard. An IS-normalized MF close to 1 demonstrates that the internal standard is effectively compensating for the matrix effect.
Issue 3: Inconsistent Results Across Different Batches of Matrix
You may find your method works well with one batch of plasma but fails with another. This is due to inter-subject variability in the matrix composition.
When a suitable blank matrix is unavailable or highly variable, the method of standard addition is a powerful tool to correct for matrix effects on a per-sample basis.[7][24][25]
Principle: Known amounts of the analyte are added to aliquots of the unknown sample. The instrument response is then plotted against the concentration of the added analyte. The absolute value of the x-intercept of the resulting calibration curve gives the concentration of the analyte in the original, unspiked sample.[26][27]
Experimental Workflow: Standard Addition
-
Sample Aliquoting: Divide your unknown sample into several equal aliquots (e.g., 4 aliquots of 100 µL).
-
Spiking: Add increasing amounts of a known standard solution to each aliquot, leaving one unspiked. For example:
-
Aliquot 1: 0 µL of standard (original sample)
-
Aliquot 2: 10 µL of standard
-
Aliquot 3: 20 µL of standard
-
Aliquot 4: 30 µL of standard
-
-
Volume Equalization: Add solvent to equalize the final volume of all aliquots.
-
Analysis: Process all aliquots through your sample preparation and LC-MS analysis workflow.
-
Data Plotting: Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).
-
Quantification: Perform a linear regression and determine the x-intercept. The absolute value of this intercept is the concentration of the analyte in the original sample.
Caption: The standard addition method workflow for quantification.
Disadvantage: This method is labor-intensive as a separate calibration curve must be prepared for each individual sample.[26] Therefore, it is often reserved for situations where other methods of matrix effect correction are insufficient.
By understanding the causes of matrix effects and systematically applying these troubleshooting strategies, you can develop robust and reliable LC-MS methods using this compound, ensuring the integrity and accuracy of your research and development data.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. Retrieved from [Link]
-
Tan, A., Bte, A., & B, K. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Li, W., & Tse, F. L. S. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. Retrieved from [Link]
-
Patel, D. N., et al. (2010). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Rocca, A., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved from [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. Retrieved from [Link]
-
Matrix effects: Causes and solutions. (2012). ResearchGate. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (2005). SciSpace. Retrieved from [Link]
-
Kazerouni, A., et al. (2016). Targeted Analyte Detection by Standard Addition Improves Detection Limits in MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
-
Standard Addition. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). Retrieved from [Link]
-
Huppertz, L. M., et al. (2014). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. (2017). Analytical Chemistry. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011). ResearchGate. Retrieved from [Link]
-
Understanding the Standard Addition Method in Quantitative Analysis. (2024). WelchLab. Retrieved from [Link]
-
Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. Retrieved from [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Wang, S., Cyronak, M., & Yang, E. (2019). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis. Retrieved from [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. (2022). ResearchGate. Retrieved from [Link]
-
Macur, K., & Tomalik-Sikorska, M. (2019). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Method of Standard Addition to Minimize Matrix Effect. (2015). JoVE. Retrieved from [Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (2018). ResearchGate. Retrieved from [Link]
-
Dolan, J. W. (2014). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). SlidePlayer. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. Retrieved from [Link]
-
Ivanova, B., & Spiteller, M. (2013). UV-MALDI mass spectrometric quantitation of uracil based pesticides in fruit soft drinks along with matrix effects evaluation. Ecotoxicology and Environmental Safety. Retrieved from [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (2022). LCGC International. Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). LCGC International. Retrieved from [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy. (2021). Scientific Reports. Retrieved from [Link]
-
Analysis of 5-Fluorouracil in Plasma for Clinical Research. (n.d.). Waters Corporation. Retrieved from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Retrieved from [Link]
-
Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. (n.d.). Phenomenex. Retrieved from [Link]
-
Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. (n.d.). Bioanalytical Systems, Inc. Retrieved from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved from [Link]
-
Fan, H., et al. (2021). Measurement of uracil-DNA glycosylase activity by matrix assisted laser desorption/ionization time-of-flight mass spectrometry technique. DNA Repair. Retrieved from [Link]
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Technical Support Center: Uracil-D4 Calibration Curve Troubleshooting
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Uracil-D4 calibration curves. This resource is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues of poor linearity, ensuring the accuracy and reliability of your bioanalytical data. We will move beyond simple checklists to explain the "why" behind experimental observations and troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: My this compound calibration curve is showing significant non-linearity, particularly at the higher concentrations. What are the most probable causes?
A1: Non-linearity at the upper end of a calibration curve is a common issue in LC-MS/MS analysis and can often be attributed to one or more of the following phenomena:
-
Detector Saturation: At high analyte concentrations, the sheer number of ions reaching the mass spectrometer's detector can exceed its capacity to register individual ion events. This leads to a plateau in the signal response, causing the curve to flatten.[1][2][3][4][5]
-
Ion Source Saturation & Ion Suppression: The electrospray ionization (ESI) process is a competitive one. At high concentrations of Uracil, both the analyte and its deuterated internal standard (this compound) compete for ionization. This can lead to a non-proportional response. Furthermore, co-eluting matrix components can suppress the ionization of both the analyte and the internal standard, and this effect can be concentration-dependent.[3][6][7][8]
-
Analyte Multimer Formation: At high concentrations in the ion source, molecules can sometimes form dimers or other multimers. If your method is monitoring the monomer ion, the formation of these multimers will lead to a non-linear response.[1][9]
-
Isotopic Interference (Cross-Talk): The naturally occurring isotopes of unlabeled Uracil (e.g., ¹³C) can contribute to the signal of the this compound internal standard, especially if the mass difference is small. This becomes more pronounced at high Uracil concentrations, artificially inflating the internal standard's signal and causing the response ratio to curve downwards.[1][3]
Q2: I'm observing a poor coefficient of determination (R²) for my calibration curve, even though the individual points don't show a clear non-linear trend. What could be the issue?
A2: A low R² value (typically below 0.99) suggests significant deviation of data points from the fitted regression line. This can stem from:
-
Inconsistent Sample Preparation: Variability in extraction efficiency, pipetting errors, or inconsistent evaporation and reconstitution steps can introduce random errors that increase the scatter of your data points.
-
Internal Standard Issues: Problems with the internal standard, such as instability in the matrix, incorrect concentration, or inconsistent addition to samples, can lead to poor data correlation.
-
Differential Matrix Effects: If Uracil and this compound are not affected by the matrix in the same way, their response ratio will not be consistent across the concentration range, resulting in a poor R² value.[10][11][12][13] This can sometimes occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, exposing them to different matrix components as they elute.[14]
Q3: Can the properties of my this compound internal standard itself contribute to poor linearity?
A3: Absolutely. The selection and handling of your stable isotope-labeled internal standard are critical. Key factors include:
-
Isotopic Purity: The this compound should have high isotopic purity, with minimal presence of the unlabeled analyte. Significant amounts of unlabeled Uracil in your internal standard stock will compromise the accuracy of your calibrators, particularly at the low end.[15][16]
-
Stability of Deuterium Labels: Deuterium atoms on a molecule can sometimes be susceptible to back-exchange with protons from the solvent or matrix, especially if they are in labile positions (e.g., on heteroatoms or adjacent to carbonyl groups).[16][17] This can lead to a loss of the isotopic label and inaccurate quantification. It is crucial to use internal standards where the deuterium labels are in stable, non-exchangeable positions.[17] this compound is generally considered stable.[18]
-
Appropriate Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards. It is generally recommended to use a concentration that is in the mid-range of the calibration curve.
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations
Symptoms:
-
The calibration curve is visibly non-linear, often flattening at the upper concentration levels.
-
The back-calculated concentrations of the high-level calibrants show a significant negative bias.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linearity at high concentrations.
Detailed Steps:
-
Diagnose Detector Saturation:
-
Protocol: Prepare a 1:10 dilution of your highest concentration standard using the same matrix. Inject this diluted sample.
-
Analysis: Calculate the concentration of the diluted sample against the original calibration curve. If the back-calculated concentration is accurate (within ±15% of the expected value), detector saturation is the most likely cause.[8]
-
Solution: Reduce the injection volume for all samples and standards, or dilute the samples to bring them into the linear range of the assay.[8][19]
-
-
Investigate Ion Suppression and Matrix Effects:
-
Protocol: Perform a post-column infusion experiment. Infuse a constant flow of a Uracil solution into the MS detector while injecting a blank, extracted matrix sample.
-
Analysis: A dip in the baseline signal at the retention time of Uracil indicates the presence of co-eluting matrix components that are causing ion suppression.[12][20]
-
Solutions:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[10][20]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate Uracil from the interfering peaks.
-
-
-
Evaluate Internal Standard Performance:
-
Protocol: Review the peak area of this compound across all calibration standards.
-
Analysis: A significant and systematic decrease in the internal standard's peak area as the analyte concentration increases can indicate competition for ionization or isotopic interference.
-
Solution for Isotopic Interference: If "cross-talk" is suspected, consider using an internal standard with a higher mass difference (e.g., ¹³C-labeled Uracil) if available. A mass difference of at least 3 atomic mass units is generally recommended.[1][15]
-
Issue 2: Poor R² and Scattered Data Points
Symptoms:
-
The R² value is below the acceptable limit (e.g., <0.99).
-
Data points are scattered around the regression line without a clear trend.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor R² and scattered data points.
Detailed Steps:
-
Scrutinize the Sample Preparation Process:
-
Protocol: Carefully review your standard operating procedure (SOP) for sample preparation. Pay close attention to steps involving volumetric transfers.
-
Action: Ensure all pipettes are calibrated and that proper pipetting technique is being used. For protein precipitation, ensure consistent addition of the precipitant and adequate vortexing. If using an evaporator, check for uniformity across all sample positions.
-
-
Verify Calibrator and QC Integrity:
-
Protocol: Prepare a fresh set of calibration standards and quality control (QC) samples from your stock solutions.
-
Analysis: If the freshly prepared standards yield a linear curve with a good R², it is likely that the original set of calibrators was compromised due to preparation error or degradation.
-
-
Assess Internal Standard Stability:
-
Protocol: Prepare a set of samples with the internal standard in the matrix and analyze them at different time points (e.g., 0, 2, 4, and 8 hours) while kept under the same conditions as your typical sample queue.
-
Analysis: A significant change in the internal standard's response over time indicates instability.
-
Solution: If instability is confirmed, prepare internal standard solutions fresh daily. If the problem persists, you may need to investigate the stability of this compound under your specific storage and matrix conditions.
-
Data Presentation
Table 1: Common Causes of Poor Linearity and Their Symptoms
| Cause | Common Symptom(s) | Likely Affected Part of the Curve |
| Detector Saturation | Curve flattens; significant negative bias in back-calculated high concentrations. | High End |
| Ion Suppression | Inconsistent analyte/IS ratio; can cause non-linearity or data scatter. | Can affect the entire curve, often concentration-dependent. |
| Isotopic Interference | Downward curvature of the response ratio. | High End |
| Sample Prep Inconsistency | High variability between replicate injections; poor R². | Entire Curve |
| Internal Standard Instability | Drifting IS response over the analytical run; poor R². | Entire Curve |
Choosing the Right Regression Model
While a linear, 1/x or 1/x² weighted regression is most common in bioanalysis, it's crucial to select the model that best describes the concentration-response relationship.[9][21] If non-linearity persists even after troubleshooting, and it is a consistent and reproducible phenomenon, a quadratic regression model may be considered. However, the use of a quadratic fit should be justified and documented according to regulatory guidelines.[22][23][24]
Concluding Remarks
Resolving poor linearity in this compound calibration curves requires a systematic and logical approach. By understanding the underlying principles of LC-MS/MS analysis and the potential pitfalls associated with sample matrix, instrumentation, and the internal standard, you can effectively troubleshoot and validate a robust and reliable bioanalytical method. Always ensure that your final method adheres to the relevant regulatory guidelines for bioanalytical method validation.[23][25][26][27]
References
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Mei, H., Hsieh, Y., & Korfmacher, W. A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
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Lynch, K. L. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. The Journal of Applied Laboratory Medicine, 6(3), 774-786. [Link]
-
Patel, P. N., et al. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Bioanalytical Sciences, 2(2), 57-65. [Link]
-
Li, W., & Tse, F. L. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(8), 1383-1395. [Link]
-
Panchal, H. V., & Suthar, P. P. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 334-340. [Link]
-
Busch, K. L. (2011). Quantitative Mass Spectrometry Part IV: Deviations from Linearity. Spectroscopy Online. [Link]
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
ResearchGate. (2020). Detector saturation in LC/MS using buffered eluents? ResearchGate. [Link]
-
Xu, Y., et al. (2013). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Journal of Chromatography B, 927, 101-107. [Link]
-
May, J. C., et al. (2017). An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. Journal of the American Society for Mass Spectrometry, 28(11), 2427-2436. [Link]
-
Points, J. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. International Labmate. [Link]
-
ResolveMass Laboratories Inc. (2025). 8 Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]
-
Raut, V., & Baheti, B. (2011). US FDA guidelines for bioanalytical method validation. International Journal of Pharmaceutical Sciences and Research, 2(8), 1987-1996. [Link]
-
Reddit. (2017). How does the MS detector on an LC-MS instrument not get saturated? Reddit. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Martin, J., Gracia, A., & Asuero, A. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Journal of Analytical Sciences, Methods and Instrumentation, 7, 1-17. [Link]
-
International Council for Harmonisation. (2019). ICH Harmonised Guideline: Guideline for Bioanalytical Method Validation M10 (Draft version). ICH. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Haser, S., et al. (2022). Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS. Metabolomics, 18(1), 6. [Link]
-
Ohta, K., & Tanaka, K. (1998). The validity of linearity of the calibration line in the determination of anions by ion chromatography with suppressed conductivity detection. Journal of Chromatography A, 804(1-2), 221-228. [Link]
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Fekete, S., & Fekete, J. (2007). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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Gu, H., Liu, G., & Wang, J. (2014). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. In Recent Advances in Analytical Chemistry. IntechOpen. [Link]
-
ResearchGate. (2019). How can source saturation occur for one of two analytes in LC-MS/MS at the same retention time? ResearchGate. [Link]
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Chromatography Forum. (2005). strange ionization in LC-MS/MS. Chromatography Forum. [Link]
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Snow, N. H. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC International. [Link]
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Reddit. (2017). Why do calibration curves deviate from linearity? Reddit. [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]
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Al-Amoudi, O. A., et al. (2016). Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. Journal of Chromatographic Science, 54(8), 1338-1345. [Link]
-
Chromatography Forum. (2013). quantification of organic acids by deuterated standards. Chromatography Forum. [Link]
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Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC International. [Link]
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National Center for Biotechnology Information. (n.d.). Uracil. PubChem Compound Database. [Link]
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National Measurement Laboratory. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
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Reddit. (2023). calibration curve is linear and answers itself back correctly, but QCs fail. Reddit. [Link]
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Van Eeckhaut, A., et al. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]
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Technical Support Center: Optimizing LC-MS Parameters for Uracil-D4 Quantification
Welcome to the technical support center for the quantitative analysis of Uracil and its stable isotope-labeled internal standard, Uracil-D4, by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. Our approach is grounded in scientific principles to ensure the generation of robust, reliable, and reproducible data that meets regulatory expectations.
The Critical Role of this compound in Quantitative Bioanalysis
Uracil quantification is of significant interest, particularly in clinical research related to fluoropyrimidine drug toxicity.[1][2][3] To achieve accurate and precise measurements in complex biological matrices such as plasma or serum, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.[4][5][6] this compound, a deuterated analog of uracil, is the ideal internal standard for this application.
The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest (uracil) during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[4][5][7][8] This co-elution and similar ionization behavior allow for the correction of variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations, which is a prerequisite for a rugged bioanalytical method.[5][6]
I. Optimizing LC-MS/MS Parameters: The Foundation of a Robust Assay
The success of your uracil quantification assay hinges on the careful optimization of both the mass spectrometer and liquid chromatograph parameters.
Mass Spectrometry (MS) Parameters
For high sensitivity and selectivity, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[9][10] This involves selecting a specific precursor ion for uracil and this compound and then monitoring a specific product ion for each after fragmentation.
Q: How do I determine the optimal MRM transitions for Uracil and this compound?
A: The optimal MRM transitions are determined by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan for the most abundant precursor ion. For uracil and this compound, the protonated molecules [M+H]⁺ are typically the most abundant precursor ions in positive electrospray ionization (ESI) mode.
Here are commonly used MRM transitions for Uracil and this compound in positive ESI mode:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Typical Collision Energy (eV) | Polarity |
| Uracil | 113.0 | 70.0 | 20-30 | Positive |
| This compound | 117.0 | 74.0 | 20-30 | Positive |
Note: The optimal collision energy will vary depending on the instrument manufacturer and model and should be empirically determined.
Q: What are the key ion source parameters to optimize?
A: Ion source parameters are critical for efficient ionization and desolvation of the analytes. The following should be optimized to achieve a stable and robust signal:
-
IonSpray Voltage: Typically set between 4500-5500 V for positive mode.
-
Source Temperature: A higher temperature (e.g., 500-600 °C) aids in the desolvation of the mobile phase.
-
Nebulizer Gas (Gas 1) and Heater Gas (Gas 2): These gases are crucial for droplet formation and desolvation. Their pressures should be optimized to achieve the best signal-to-noise ratio.
-
Curtain Gas: This gas prevents neutral molecules from entering the mass spectrometer and reduces background noise.
Liquid Chromatography (LC) Parameters
The goal of the chromatographic separation is to resolve uracil from endogenous matrix components to minimize matrix effects and ensure accurate quantification.[11][12][13][14]
Q: What type of LC column is recommended for uracil analysis?
A: Due to its polar nature, uracil is often analyzed using a C18 column with a polar endcapping or a polar-embedded phase to improve retention and peak shape.[1][2][15][16] A column with a particle size of less than 3 µm is recommended for better resolution and efficiency.
| Parameter | Recommendation | Rationale |
| Column Chemistry | C18 with polar endcapping (e.g., Kinetex PS C18)[1][2][15][16] | Enhances retention of polar analytes like uracil and provides good peak shape. |
| Column Dimensions | 2.1 or 4.6 mm ID x 50-100 mm length | Balances sample throughput with separation efficiency. |
| Particle Size | < 3 µm | Provides higher resolution and narrower peaks, leading to better sensitivity. |
Q: What are the recommended mobile phase compositions?
A: A common mobile phase for uracil analysis consists of an aqueous component with a small amount of acid and an organic solvent.
-
Mobile Phase A: Water with 0.1% formic acid. The acid helps to protonate uracil for efficient ionization in positive ESI mode.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
An isocratic elution with a high aqueous content (e.g., 95-97% Mobile Phase A) is often sufficient for retaining and eluting uracil.[1][2] A gradient elution may be necessary if there are co-eluting interferences.
Q: What is a typical flow rate and injection volume?
A: A flow rate of 0.4-0.6 mL/min is common for a 4.6 mm ID column. The injection volume can range from 5-20 µL, depending on the sensitivity of the instrument and the concentration of the analyte in the sample.
II. Sample Preparation: The Key to Reducing Matrix Effects
The goal of sample preparation is to remove proteins and other interfering substances from the biological matrix while efficiently extracting uracil and this compound.[11]
Q: What are the most common sample preparation techniques for uracil analysis?
A: Protein precipitation and solid-phase extraction (SPE) are two widely used methods.
Protocol 1: Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.
Step-by-Step Methodology:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.[13]
Step-by-Step Methodology:
-
Conditioning: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute uracil and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Caption: A simplified workflow for sample preparation.
III. Troubleshooting Guide
This section addresses common issues encountered during the analysis of uracil and this compound.
Q: I'm observing poor peak shape (tailing or fronting). What could be the cause?
A: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Uracil can interact with residual silanols on the column, causing peak tailing. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress these interactions.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column. Try washing the column with a strong solvent or replacing it.[17]
-
Extra-column Dead Volume: Check all your fittings and tubing for proper connections to minimize dead volume.
Q: My background noise is high, and my sensitivity is low. What should I do?
A: High background noise can originate from several sources:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents.[17]
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of your analytes.[13][14][18][19] Consider a more rigorous sample cleanup method like SPE or optimize your chromatography to separate uracil from the interfering compounds.
-
Dirty Ion Source: A dirty ion source is a common cause of high background and low sensitivity.[17] Follow the manufacturer's instructions for cleaning the ion source.
Q: I'm seeing carryover in my blank injections. How can I resolve this?
A: Carryover occurs when analyte from a previous injection appears in subsequent runs.
-
Injector Contamination: The injector needle and sample loop can be a source of carryover.[20] Use a strong needle wash solution (e.g., a mixture of organic solvent and acid).
-
Column Adsorption: Highly active sites on the column can retain the analyte. Try a different column or a more aggressive washing step in your gradient.
-
System Contamination: Carryover can also originate from other parts of the LC system. A systematic cleaning of the system may be necessary.
Caption: A decision tree for systematic troubleshooting.
IV. Frequently Asked Questions (FAQs)
Q: Why might the retention time of this compound be slightly different from Uracil?
A: Deuterium-labeled internal standards can sometimes exhibit a slightly earlier retention time than their non-labeled counterparts.[7][8] This is known as an "isotope effect" and is generally more pronounced with a higher degree of deuterium labeling. As long as the peak shapes are good and the retention time difference is consistent, this is usually not a cause for concern.
Q: What are the key parameters for bioanalytical method validation according to FDA guidance?
A: The FDA's Bioanalytical Method Validation Guidance outlines several key parameters that must be assessed, including:[21][22][23][24]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between measurements.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Q: How do I perform a system suitability test?
A: A system suitability test (SST) is performed before running a batch of samples to ensure the LC-MS system is performing adequately.[17] This typically involves injecting a standard solution of uracil and this compound at a known concentration and verifying that the retention time, peak area, and peak shape are within pre-defined acceptance criteria.
V. References
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess . SciSpace.
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . PubMed.
-
Bioanalytical Method Validation Guidance for Industry May 2018 . FDA.
-
Bioanalytical Method Validation for Biomarkers Guidance . HHS.gov.
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers .
-
Stable Isotope Labeled Internal Standards: Selection and Proper Use .
-
Essential FDA Guidelines for Bioanalytical Method Validation .
-
Bioanalytical Method Validation Guidance for Industry . FDA.
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation.
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis . PMC - NIH.
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography .
-
Fast Method for Uracil and Metabolites from Serum by LC-MS/MS .
-
HPLC Methods for analysis of Uracil . HELIX Chromatography.
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW . PubMed Central.
-
Measurement of uracil in plasma and serum samples by LC-MS/MS . SCIEX.
-
LSMSMS troubleshooting . Scribd.
-
minimizing matrix effects in LC-MS analysis of nucleotides . Benchchem.
-
Measurement of uracil in plasma and serum samples by LC-MS/MS . SCIEX.
-
LC/MS Troubleshooting Guide . ResearchGate.
-
LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci.
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis .
-
Importance of matrix effects in LC-MS/MS bioanalysis .
-
Fast Quantitation of Uracil in Serum by LC-MS/MS . Phenomenex.
-
Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotypi . TUE Research portal - Eindhoven University of Technology.
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review . PMC - NIH.
-
Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in . DSpace.
-
MRM and MIcroLC .
-
High chromatography reproducibility enables large panel MRM assays for pesticides in fruit and vegetables . SCIEX.
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Preventing in-source fragmentation of Uracil-D4
Technical Support Center: Uracil-D4 Analysis
Welcome to the technical support guide for preventing in-source fragmentation (ISF) of this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize isotopically labeled internal standards in LC-MS workflows. Here, we will explore the causes of in-source fragmentation and provide robust, field-proven strategies to ensure the analytical integrity of your results.
Frequently Asked Questions (FAQs): Understanding In-Source Fragmentation
Q1: What is in-source fragmentation (ISF) and why is it a problem for this compound?
A1: In-source fragmentation is a phenomenon where an analyte molecule fragments within the ion source of the mass spectrometer, prior to entering the mass analyzer.[1] This occurs in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[1] It is primarily caused by excessive thermal energy or high kinetic energy gained by the ions, which leads to collisions with residual solvent molecules and neutral gas molecules.[1][2]
For this compound, which is often used as an internal standard, ISF is particularly problematic. The goal is to measure the intact molecule (the precursor ion). If this compound fragments in the source, the abundance of its precursor ion is reduced, leading to inaccurate and imprecise quantification of the target analyte. While some fragmentation is unavoidable, excessive and uncontrolled ISF compromises data quality and can lead to failed batch runs.
Q2: What are the primary instrument parameters that influence the in-source fragmentation of this compound?
A2: The fragmentation of this compound is primarily influenced by the energy applied to the ions in the source. This energy is controlled by several key parameters:
-
Cone Voltage (or Fragmentor/Declustering Potential): This is the most critical parameter.[3] A voltage potential is applied to an orifice (the cone) to guide ions from the source into the mass analyzer. Increasing this voltage accelerates the ions, leading to more energetic collisions with gas molecules and thus, more fragmentation.[2][4]
-
Source and Desolvation Temperatures: High temperatures provide thermal energy that can contribute to the fragmentation of thermally labile compounds.[1] While less impactful than cone voltage for some molecules, optimizing temperature is still a crucial step.[3][5]
-
Nebulizer and Desolvation Gas Flows: These gas flows affect the desolvation process. While their primary role is not to induce fragmentation, suboptimal settings can lead to less efficient ionization and require harsher (higher energy) conditions elsewhere to achieve sensitivity, indirectly promoting fragmentation.
Q3: My protocol was working fine, but now I see significant this compound fragmentation. What could have changed?
A3: If you observe a sudden increase in fragmentation without changing method parameters, consider these possibilities:
-
Source Contamination: A dirty ion source can lead to unstable spray and altered electrical fields, which may require higher voltages to maintain signal, thereby increasing fragmentation. Regular source cleaning is a critical maintenance step.[6]
-
Mobile Phase Changes: The composition of your mobile phase, including the organic solvent type and additives, affects the efficiency of the electrospray process.[7] Solvents with low surface tension generally produce a more stable spray.[7] An unintended change in mobile phase preparation (e.g., incorrect pH, wrong additive concentration) can alter ionization efficiency, making the molecule appear more susceptible to fragmentation under the same conditions.
-
Instrument Drift: Over time, electronic components can drift, or the physical position of the ESI probe can shift slightly, altering the optimal source conditions.[8] Regular calibration and system suitability checks are essential to monitor and correct for this.[6]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing ISF
This section provides a logical workflow for diagnosing and resolving excessive in-source fragmentation of this compound.
Step 1: Initial Diagnosis - Confirming the Issue
Q: How can I be certain that what I'm observing is in-source fragmentation?
A: Infuse a standard solution of this compound directly into the mass spectrometer. Acquire data in full scan mode without passing it through the collision cell (i.e., set collision energy to zero). If you observe fragment ions in the resulting spectrum, this confirms they are being generated "in-source." These fragments will typically co-elute perfectly with the main this compound peak in an LC-MS run.[9]
Step 2: The Primary Solution - Cone Voltage Optimization
Q: My this compound is fragmenting. What is the first parameter I should adjust?
A: The cone voltage (or its equivalent, like declustering potential or fragmentor voltage) is the most direct and effective tool for controlling ISF.[3] High cone voltages are a common cause of fragmentation.[5]
Action: Systematically reduce the cone voltage. A typical optimization involves analyzing the this compound standard at various cone voltage settings (e.g., in 5-10 V increments) and monitoring the ratio of the precursor ion to the fragment ion. The optimal value will maximize the precursor signal while minimizing the fragment signal to an acceptable level. For detailed instructions, see the Experimental Protocols section below.
Table 1: Example Cone Voltage Optimization Data for this compound
| Cone Voltage (V) | Precursor Ion Intensity (cps) | Fragment Ion Intensity (cps) | Precursor/Fragment Ratio |
| 60 | 5.0e5 | 4.5e5 | 1.1 |
| 50 | 7.8e5 | 2.1e5 | 3.7 |
| 40 | 1.1e6 | 8.0e4 | 13.8 |
| 30 | 1.3e6 | 1.5e4 | 86.7 |
| 20 | 9.5e5 | <5.0e3 | >190 |
| 10 | 4.0e5 | Not Detected | - |
Note: Data is illustrative. Optimal values are instrument-dependent.
Step 3: Secondary Adjustments - Temperature and Gas Flow
Q: I've lowered my cone voltage, but fragmentation is still higher than desired, and my sensitivity is suffering. What's next?
A: After cone voltage, evaluate the source and desolvation temperatures. While high temperatures can promote fragmentation, excessively low temperatures can lead to poor desolvation, resulting in ion suppression and the formation of solvent clusters.[1][10]
Action:
-
Desolvation Temperature: Reduce the desolvation temperature in increments of 25-50°C and observe the impact on both fragmentation and overall signal intensity. Recommended ranges are often between 250–450°C.[10]
-
Nebulizer Gas: Optimize the nebulizer gas pressure to ensure the formation of a fine, stable spray. Typical pressures range from 20–60 psi.[10] An unstable spray can require harsher conditions to achieve a consistent signal.
Step 4: Advanced Troubleshooting - Mobile Phase and Chromatography
Q: I've optimized my source parameters, but the problem persists. Could my LC method be the cause?
A: Yes. The mobile phase composition at the point of elution significantly impacts ESI efficiency.[7]
Action:
-
Solvent Composition: If using a gradient, note the percentage of organic solvent when this compound elutes. ESI efficiency can vary dramatically with solvent composition.[2] If possible, adjust the gradient to ensure elution occurs in a mobile phase composition that is favorable for ionization (often higher organic content).
-
Additives: Ensure the correct mobile phase additive (e.g., 0.1% formic acid for positive mode) is being used.[10] Additives are crucial for promoting the formation of the desired pseudomolecular ion ([M+H]+).[11]
Visualization of Troubleshooting Workflow
The following diagram outlines the logical decision-making process for addressing in-source fragmentation.
Caption: A workflow for troubleshooting this compound in-source fragmentation.
Experimental Protocols
Protocol 1: Systematic Cone Voltage Optimization
This protocol provides a step-by-step method for finding the optimal cone voltage to maximize the signal of the this compound precursor ion while minimizing in-source fragmentation.
Objective: To determine the cone voltage that provides the best signal-to-noise ratio for the intact this compound molecule.
Materials:
-
Calibrated LC-MS system
-
This compound analytical standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Infusion pump or LC system for sample introduction
Procedure:
-
System Setup: Configure the mass spectrometer to acquire data in full scan mode over a mass range that includes the precursor and expected fragment ions of this compound. Set the collision energy to its lowest setting (typically 0 or a very low value like 2-5 eV) to prevent fragmentation in the collision cell.
-
Sample Introduction: Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min). Allow the signal to stabilize.
-
Create an Experiment Series: Set up a series of experiments or a single acquisition method with multiple functions/periods. Each period will have a different cone voltage setting.
-
Define Cone Voltage Range: Select a range of cone voltages to test. A good starting point is from a high value where fragmentation is expected (e.g., 80 V) down to a very low value (e.g., 10 V). Use increments of 10 V.
-
Data Acquisition: Acquire data for at least 1-2 minutes at each cone voltage setting to ensure a stable and representative signal is recorded.
-
Data Analysis:
-
For each cone voltage setting, extract the ion chromatogram (XIC) or view the spectrum for the m/z of the this compound precursor ion and its major fragment(s).
-
Record the absolute intensity of the precursor and fragment ions.
-
Calculate the ratio of the precursor ion intensity to the fragment ion intensity.
-
Plot the precursor ion intensity vs. cone voltage.
-
-
Determine Optimum Value: The optimal cone voltage is typically the value that gives the highest precursor ion intensity just before a significant drop-off, while keeping the fragment ion intensity at a minimum. Refer to Table 1 for an example data set.
References
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). AIT Bioscience. [Link]
-
The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020). LCGC. [Link]
-
In-source fragmentation : r/massspectrometry. (2023). Reddit. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]
-
Some advice about how to reduce the fragmentation in ESI mass spectrometry? (2019). ResearchGate. [Link]
-
Bird, S. S., Marur, V. R., Spencer, P. J., et al. (2014). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 86(19), 9546-9554. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-25. [Link]
-
Wang, J., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3737. [Link]
-
Yan, Z., et al. (2003). Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses. Rapid Communications in Mass Spectrometry, 17(14), 1331-1340. [Link]
-
Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. (2017). Journal of Visualized Experiments, (129), 56338. [Link]
-
Mass spectra associated to fragmentation of uracil (top view), cytosine... (n.d.). ResearchGate. [Link]
-
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2023). PubMed. [Link]
-
The effect of cone voltage on electrospray mass spectra of the bisquaternary ammonium salt decamethoxinum. (2006). ResearchGate. [Link]
-
Clasquin, M. F., Melamud, E., & Rabinowitz, J. D. (2012). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 84(14), 5942-5949. [Link]
-
Zhou, C., et al. (2012). Fragmentation pathways in the uracil radical cation. The Journal of Physical Chemistry A, 116(37), 9217-9227. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2023). ResolveMass Laboratories Inc. [Link]
-
Cone voltage, collision energy, precursor ion and poducts ions used for... (n.d.). ResearchGate. [Link]
-
(PDF) Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2023). ResearchGate. [Link]
-
Anionic derivatives of uracil: fragmentation and reactivity. (2014). PubMed. [Link]
-
Spatial effects on electrospray ionization response. (2008). UVIC. [Link]
-
Internal Standard Calibration Problems. (2012). LCGC International. [Link]
-
Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Konermann, L. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 84(21), 8961-8969. [Link]
-
UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns. (2024). YouTube. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]
Sources
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- 11. uab.edu [uab.edu]
Dealing with isotopic interference in Uracil-D4 analysis
Technical Support Center: Uracil-D4 Analysis
Welcome to the technical support resource for this compound analysis. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays. Here, we address common challenges related to isotopic interference, providing in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and integrity of your experimental data.
Part 1: Troubleshooting Guides
This section is structured around specific symptoms you may observe during data analysis. We diagnose the potential causes and provide actionable, step-by-step solutions.
Issue 1: Non-Linear Calibration Curves, Especially at High Concentrations
Symptom: You observe that your calibration curve loses linearity and plateaus or bends at the upper concentration levels. This compromises the upper limit of quantification (ULOQ).
Core Problem: The signal response ratio of the analyte (Uracil) to the internal standard (this compound) is no longer proportional to the analyte concentration. This is a classic sign of isotopic interference or "crosstalk".[1][2]
Causality Explained: At high concentrations, the contribution from the naturally occurring heavy isotopes of unlabeled Uracil (e.g., those containing ¹³C or ¹⁵N) to the mass channel of this compound becomes significant.[3][4] An implicit assumption in stable isotope dilution is that the analyte and internal standard signals are independent, but this crosstalk violates that assumption, leading to an artificially inflated internal standard signal and a suppressed analyte/IS ratio.[1]
Troubleshooting & Optimization Workflow
Sources
Technical Support Center: Optimizing Uracil-D4 Analysis
Welcome to the technical support center for Uracil-D4 analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues encountered during the analysis of this compound. Here, we move beyond simple procedural lists to explain the underlying causes of these issues and provide logical, field-tested solutions to improve your peak shape and retention time.
Frequently Asked Questions (FAQs)
Why is my this compound peak tailing?
Peak tailing is a common issue when analyzing polar compounds like this compound, especially in reversed-phase chromatography. It manifests as an asymmetrical peak with a drawn-out trailing edge.[1] This can compromise accurate integration and reduce resolution from nearby peaks.
Underlying Causes and Solutions:
-
Secondary Interactions with Residual Silanols: This is the most frequent cause of peak tailing for polar analytes.[1][2] Silica-based C18 columns can have exposed, acidic silanol groups (Si-OH) on their surface. At a mobile phase pH above 3, these silanols can become ionized (Si-O-) and interact with polar functional groups on this compound, causing a secondary, stronger retention mechanism that leads to tailing.[1][3][2]
-
Solution 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH to between 2.5 and 3.0 will suppress the ionization of the silanol groups, minimizing these secondary interactions.[1][2]
-
Solution 2: Use an End-Capped Column. Modern, high-purity silica columns are often "end-capped," where the residual silanols are chemically bonded with a small, non-polar group. This shields the analyte from these active sites.[1]
-
Solution 3: Employ a Polar-Embedded Column. These columns have a polar group embedded near the base of the C18 chain, which helps to shield the silanols and can improve the peak shape for polar compounds.[3][4]
-
-
Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak distortion.[5][6]
-
Solution: To test for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves and the retention time slightly increases, you were likely overloading the column.[6]
-
-
Column Degradation: Over time, the stationary phase can degrade, especially at high pH, or the column inlet frit can become partially blocked.[5][6] This can create a void at the head of the column, leading to peak distortion.[2]
-
Solution: First, try backflushing the column to dislodge any particulates on the frit.[6] If this does not resolve the issue, it may be time to replace the column.
-
Troubleshooting Workflow for Peak Tailing
Why is my this compound retention time shifting?
Unstable retention times can severely impact the reliability and reproducibility of your assay. Several factors related to the mobile phase, hardware, and column can contribute to this issue.
Underlying Causes and Solutions:
-
Mobile Phase Composition: In reversed-phase chromatography, even a small change in the organic-to-aqueous ratio can cause significant shifts in retention time.[7] A 1% change in the organic solvent concentration can alter retention times by 5-15%.[7]
-
Solution 1: Precise Mobile Phase Preparation. Always use graduated cylinders or volumetric flasks for accurate measurements. If preparing the mobile phase online using a gradient proportioning valve, ensure the pump is functioning correctly.[7]
-
Solution 2: Mobile Phase Degassing. Dissolved gasses can form bubbles in the pump, leading to inconsistent flow rates and retention time shifts. Degas the mobile phase daily using sonication, vacuum filtration, or an inline degasser.
-
Solution 3: Buffer Equilibration. If using a buffer, ensure the column is fully equilibrated before starting your analytical run. This can take 10-20 column volumes.
-
-
Column Temperature: Fluctuations in the column temperature will affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time drift.[8]
-
Isotopic Effects of Deuterium Labeling: While generally minor, the deuterium labels in this compound can sometimes cause it to elute slightly earlier than its unlabeled counterpart.[10] This is a known chromatographic effect and is usually consistent. However, if you are comparing retention times to an unlabeled standard, be aware of this potential for a small, consistent shift.
| Parameter | Recommendation | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Optimizes ionization and peak shape.[4][9] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase. |
| pH | 2.5 - 3.0 | Suppresses silanol interactions to reduce tailing.[1][2] |
| Column Temperature | 25°C - 35°C | Ensures stable and reproducible retention times.[4][9] |
| Flow Rate | 0.8 - 1.0 mL/min | Balances run time and resolution.[4][9] |
Table 1: Recommended Starting Conditions for this compound Analysis
My this compound peak is broad, what should I do?
Broad peaks can be a sign of several issues, from extra-column volume to a poor choice of sample solvent.
Underlying Causes and Solutions:
-
Extra-Column Volume: This refers to the volume within the HPLC system that is outside of the column, such as the tubing and detector flow cell.[5][8] Excessive extra-column volume can cause the analyte band to spread out before it reaches the detector, resulting in broader peaks.[5][7]
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly seated to avoid dead volumes.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to spread out at the head of the column, leading to a broad and often misshapen peak.[5][8]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8] If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve your sample.
-
Experimental Protocols
Protocol 1: Column Equilibration and Cleaning
-
Initial Flush: Flush the column with 100% organic mobile phase (e.g., acetonitrile or methanol) for 20 column volumes to remove any strongly retained contaminants.
-
Equilibration: Equilibrate the column with the initial mobile phase composition of your gradient for at least 10-20 column volumes.
-
Verification: Inject a standard solution multiple times to ensure that the retention time is stable and reproducible before running your samples.
Protocol 2: Mobile Phase Preparation
-
Solvent Selection: Use high-purity, HPLC-grade solvents and water.
-
Buffer Preparation: If a buffer is required, accurately weigh the components and dissolve them in the aqueous portion of the mobile phase. Adjust the pH using a calibrated pH meter.
-
Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm filter to remove any particulates that could block the column or system frits.
-
Degassing: Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration) to prevent bubble formation in the pump.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- BenchChem. (2025). Common issues with deuterated internal standards in quantitative analysis.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Stolk, L. M., & van de Merbel, N. C. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.
- Pharma Ingredients. (2026, January 5). Uracil HPLC Analysis: Trusted Techniques for Industrial Labs.
- Bienert, R., et al. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 20(5), 851-857.
- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.
- Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
- Cayman Chemical. (n.d.). This compound.
- Biomol.de. (n.d.). This compound.
- Cambridge Isotope Laboratories. (n.d.). Uracil (D₄, 98%) 1000 µg/mL in 1:1 methanol:water.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- MedchemExpress. (n.d.). This compound.
- The Pharma Expert. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Meijer, J., et al. (2016). Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 7(4).
- van Staveren, M. C., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 125, 250-256.
- Pharma Ingredients. (2026, January 6). Uracil HPLC Analysis: Trusted Techniques for Industrial Labs.
- Chromedia. (n.d.). Troubleshooting LC, basics.
- Archakam, S. C., et al. (2018). Development and Validation of a New Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method for the Simultaneous Estimation of Tegafur and Uracil in Capsule Dosage Form. Asian Journal of Pharmaceutics, 12(3).
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. hbgxchemical.com [hbgxchemical.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. halocolumns.com [halocolumns.com]
- 9. hbgxchemical.com [hbgxchemical.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Ensuring the Stability of Uracil-D4 in Processed Biological Samples
Welcome to the Technical Support Center for Uracil-D4. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in bioanalytical studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and ensure the utmost integrity of your data. The stability of your internal standard is paramount for accurate and reproducible quantification of your target analyte. This guide is structured to help you navigate the common challenges and questions that arise when working with this compound in processed biological samples.
The Critical Role of a Stable Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard. The fundamental assumption is that the SIL-IS behaves identically to the analyte throughout sample preparation, chromatography, and ionization. By adding a known concentration of this compound to your samples, you can correct for variability in extraction recovery, matrix effects, and instrument response.[1] However, this principle holds true only if the internal standard itself is stable. Any degradation or alteration of this compound can lead to inaccurate quantification of your analyte of interest.
Troubleshooting Guide: Addressing this compound Instability
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Question 1: My this compound signal is decreasing over time in the autosampler. What could be the cause?
A decreasing signal for this compound during an analytical run, often referred to as autosampler instability, can compromise the accuracy of your results. Here are the potential causes and troubleshooting steps:
Potential Cause 1: Enzymatic Degradation
-
The "Why": Uracil is metabolized in the body by a cascade of enzymes, primarily initiated by dihydropyrimidine dehydrogenase (DPD).[2] If your processed sample contains residual enzymatic activity, your this compound can be degraded, even at the reduced temperatures of an autosampler.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure your protein precipitation or extraction method is effective at removing enzymes. For protein precipitation, use a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol) and allow adequate time for precipitation at a low temperature.
-
Incorporate Enzyme Inhibitors: If you suspect high DPD activity in your samples, consider adding a DPD inhibitor during sample collection or preparation.
-
Lower Autosampler Temperature: Set your autosampler to the lowest possible temperature (e.g., 4°C) to slow down any residual enzymatic activity.
-
Conduct a Stability Test: Perform a short-term stability test by letting a few prepared samples sit in the autosampler for the expected duration of your analytical run. Analyze them at the beginning and end of the run to quantify any degradation. A decrease of more than 15% in the this compound signal may indicate a stability issue.
-
Potential Cause 2: Chemical Instability in the Reconstitution Solvent
-
The "Why": The pH and composition of your reconstitution solvent can affect the stability of this compound. Although generally stable, extreme pH conditions could potentially lead to degradation over time.
-
Troubleshooting Steps:
-
Check Solvent pH: Ensure the pH of your reconstitution solvent is within a neutral or slightly acidic range (pH 4-7), where many compounds exhibit good stability.
-
Solvent Stability Test: Prepare a solution of this compound in your reconstitution solvent and analyze it at different time points (e.g., 0, 4, 8, 24 hours) while keeping it in the autosampler. This will isolate the effect of the solvent from matrix components.
-
Question 2: I'm observing high variability in my this compound signal between samples. What should I investigate?
High variability in the internal standard signal can point to issues with sample preparation or matrix effects.
Potential Cause 1: Inconsistent Sample Preparation
-
The "Why": Inconsistent pipetting, vortexing, or phase separation during extraction can lead to variable recovery of this compound.
-
Troubleshooting Steps:
-
Review Your Protocol: Ensure your sample preparation protocol is detailed and followed consistently for all samples.
-
Automate Where Possible: Automated liquid handlers can improve the precision of your sample preparation.[3]
-
Validate Your Method: A thorough method validation should include an assessment of the precision and accuracy of your quality control samples.
-
Potential Cause 2: Differential Matrix Effects
-
The "Why": Matrix effects occur when co-eluting compounds from the biological matrix suppress or enhance the ionization of your analyte and internal standard.[4] If the matrix composition varies significantly between your samples, it can lead to variable this compound signal.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a more rigorous sample cleanup technique. If you are using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction (SPE) to remove more matrix components.[5]
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the interfering matrix components. This could involve changing the mobile phase composition, gradient profile, or using a different column chemistry.
-
Evaluate Different Matrices: If you are working with different patient populations or sample types, be aware that matrix effects can vary. It's advisable to assess matrix effects in representative blank matrix from different sources.
-
Question 3: Could the deuterium labels on my this compound be exchanging with hydrogen from the solvent?
Deuterium-hydrogen back-exchange is a potential concern for all deuterated internal standards.[6]
-
The "Why": If the deuterium atoms are located on positions of the molecule that are prone to exchange with protons from the solvent (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to these), you may observe a loss of the deuterated signal and an increase in the signal of the unlabeled analyte. This is more likely to occur at a non-neutral pH.[7][8]
-
Troubleshooting Steps:
-
Know Your Labeling Position: Whenever possible, use a this compound standard where the deuterium labels are on stable positions of the molecule, such as an aromatic ring.
-
Mobile Phase Stability Test: Incubate this compound in your mobile phase at the temperature of your column oven for a period equivalent to your longest run time. Analyze the sample to see if there is any evidence of back-exchange (a decrease in the this compound peak and a corresponding increase in the uracil peak).
-
Adjust Mobile Phase pH: If you suspect pH-dependent back-exchange, try to adjust the mobile phase pH to be closer to neutral, if your chromatography allows.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for processed biological samples containing this compound?
-
Short-Term (Bench-Top) Stability: Processed samples are generally stable for up to 12 hours at room temperature.[9] However, it is best practice to keep samples at 4°C in the autosampler during the analytical run.
-
Long-Term Stability: For long-term storage, processed samples should be kept at -20°C or, ideally, at -80°C. Studies have shown that uracil and its metabolites are stable for at least 2 months in serum and 3 weeks in plasma when stored at -20°C.[2][10]
| Storage Condition | Duration | Recommendation |
| Room Temperature (processed) | Up to 12 hours | Minimize time; keep on ice or at 4°C if possible. |
| Autosampler | Duration of run | Set to 4°C. |
| -20°C (processed) | Up to 3 weeks (plasma) / 2 months (serum) | Suitable for moderate-term storage. |
| -80°C (processed) | > 6 months | Recommended for long-term storage. |
Q2: How many freeze-thaw cycles can my processed samples containing this compound undergo?
Based on studies of uracil stability, processed plasma samples are stable for at least three freeze-thaw cycles.[9] However, it is always recommended to minimize the number of freeze-thaw cycles. Aliquoting samples into single-use vials is the best practice to avoid repeated freezing and thawing.
Q3: How does the choice of protein precipitation solvent affect this compound stability and recovery?
The choice of organic solvent for protein precipitation can impact the efficiency of protein removal and the recovery of your analyte and internal standard.
-
Acetonitrile: Generally provides good protein precipitation and is a common choice.
-
Methanol: Can also be effective but may be less efficient at precipitating some proteins compared to acetonitrile.
-
Acetone: Can also be used, and some studies have shown it can lead to high protein recovery.
It is crucial to experimentally determine the optimal solvent and solvent-to-sample ratio for your specific application to ensure high and consistent recovery of this compound.
Q4: What should I consider when developing a solid-phase extraction (SPE) method for this compound?
When developing an SPE method, consider the following:
-
Sorbent Selection: For a polar compound like uracil, a polymeric reversed-phase sorbent or a mixed-mode sorbent may provide good retention and allow for effective removal of interferences.
-
Method Optimization: Systematically optimize the load, wash, and elution steps to maximize the recovery of this compound while minimizing matrix effects.
-
Recovery and Matrix Effect Evaluation: Always validate your SPE method by assessing the recovery of this compound and evaluating matrix effects with multiple sources of blank matrix.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general approach for conducting freeze-thaw, short-term (bench-top), and long-term stability studies for this compound in a processed biological matrix.
1. Preparation of Spiked Samples: a. Obtain a pooled lot of the desired biological matrix (e.g., blank human plasma). b. Fortify the matrix with this compound at two concentration levels (e.g., low and high quality control concentrations). c. Aliquot the spiked samples into individual, clearly labeled storage vials.
2. Freeze-Thaw Stability: a. Analyze a set of freshly prepared spiked samples to establish the baseline (T=0) concentration. b. Freeze the remaining aliquots at your intended storage temperature (e.g., -80°C) for at least 12 hours. c. Thaw the samples completely at room temperature. d. Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 to 5). e. After the final thaw, process and analyze the samples.
3. Short-Term (Bench-Top) Stability: a. Thaw frozen, spiked samples and keep them at room temperature for specified time points (e.g., 0, 4, 8, 12, and 24 hours). b. At each time point, process and analyze the samples.
4. Long-Term Stability: a. Store the spiked aliquots at the intended long-term storage temperature (e.g., -80°C). b. At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples. c. Allow the samples to thaw completely, then process and analyze them.
5. Data Analysis: a. For each stability condition, calculate the mean concentration of the stored samples. b. Express this as a percentage of the mean concentration of the freshly prepared (T=0) samples. c. The acceptance criterion is typically that the mean concentration of the stored samples should be within ±15% of the baseline concentration.
Visualizations
Uracil Degradation Pathway
Caption: Enzymatic degradation pathway of this compound.
Troubleshooting Workflow for Drifting this compound Signal
Caption: A logical workflow for troubleshooting a drifting this compound signal.
References
-
van de Merbel, N. C., & de Vries, R. (2013). Aging of biological matrices and its effect on bioanalytical method performance. Bioanalysis, 5(19), 2393–2407. [Link]
-
Grocholska, P., Wieczorek, R., & Bąchor, R. (2022). Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Metabolites, 12(7), 578. [Link]
-
Linden, R., et al. (2015). Improved determination of uracil and dihydrouracil in plasma after a loading oral dose of uracil using high-performance liquid chromatography with photodiode array detection and porous graphitic carbon stationary phase. Clinical Biochemistry, 48(12), 778-783. [Link]
-
van Staveren, M., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(3), 257-266. [Link]
-
Hughes, C. S., et al. (2022). Solvent Precipitation SP3 (SP4) Enhances Recovery for Proteomics Sample Preparation without Magnetic Beads. Analytical Chemistry, 94(29), 10320-10328. [Link]
-
Technology Networks. (2020). Elevating Reproducibility and Recovery in Solid-Phase Extraction.[Link]
-
Xu, K., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(12), 949-952. [Link]
-
Meijer, J., et al. (2020). Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. British Journal of Clinical Pharmacology, 86(4), 762-772. [Link]
-
SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS.[Link]
-
de Castro, M. L., et al. (2012). A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer. Therapeutic Drug Monitoring, 34(1), 75-82. [Link]
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- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved determination of uracil and dihydrouracil in plasma after a loading oral dose of uracil using high-performance liquid chromatography with photodiode array detection and porous graphitic carbon stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing carryover of Uracil-D4 in autosampler injections
Here is the technical support center for Minimizing Carryover of Uracil-D4 in Autosampler Injections.
Welcome to the technical support guide for minimizing autosampler carryover of this compound. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet persistent issue in LC-MS analysis. This compound, being a polar analyte, presents specific challenges that require a systematic and well-understood approach to mitigation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and resolve carryover effectively.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover, and why is this compound particularly susceptible?
Carryover is the appearance of an analyte peak in a blank injection that occurs after the injection of a sample containing a high concentration of that analyte.[1] It results from the residual analyte remaining in the system from a previous injection.[2] this compound, a polar, deuterated analogue of uracil, is prone to carryover due to its chemical properties. Its ability to form hydrogen bonds and interact with active sites on various surfaces within the LC flow path can lead to its adsorption.[3] This "stickiness" means it may not be completely flushed from the system by standard mobile phase compositions, leading to its appearance in subsequent runs.[4]
Q2: How do I properly measure and calculate the percentage of carryover?
Carryover is typically measured by injecting a blank solvent immediately following the highest concentration standard (Upper Limit of Quantification, ULOQ). The peak area of the analyte in the blank is then compared to the peak area of the lowest concentration standard (Lower Limit of Quantification, LLOQ).
The formula for percent carryover is:
% Carryover = (Peak Area in Blank / Peak Area in LLOQ) * 100
For a robust assessment, it is recommended to run a sequence of injections: a blank, the LLOQ standard, the ULOQ standard, and then one or more subsequent blank injections. The first blank after the ULOQ is the primary measure of carryover.[3]
Q3: What is considered an acceptable level of carryover for bioanalytical methods?
For most bioanalytical applications, the carryover in a blank injection following the highest calibration standard should not be greater than 20% of the response of the LLOQ. Additionally, the carryover should not interfere with the accurate quantification of any samples. Regulatory guidelines may have specific requirements, so it is essential to consult the relevant documents for your application.
Q4: What are the most common sources of carryover in an LC-MS system?
Carryover can originate from multiple points within the LC-MS system. The most common sources are components of the autosampler because they are in direct contact with the undiluted sample.[4] Key areas include:
-
The Injection Needle: Both the inner and outer surfaces can retain the sample.
-
The Injection Valve: The rotor seal and stator can have microscopic scratches or active sites where analytes adsorb.[3][5]
-
Sample Loop: Incomplete flushing can leave residual sample.
-
Tubing and Fittings: Any dead volumes or rough surfaces can trap analytes.
-
The Analytical Column: Strong retention of the analyte can cause it to bleed into subsequent runs, especially if the column wash phase is inadequate.[2][6]
Troubleshooting Guide: A Systematic Approach
This guide will walk you through a logical workflow to identify and resolve the source of this compound carryover.
Step 1: Differentiating Carryover from System Contamination
Before troubleshooting the autosampler, it's crucial to confirm you are dealing with carryover and not a persistent system contamination issue.
-
The Test: Inject a series of 3-5 consecutive blanks without any preceding sample injections.
-
Interpreting the Results:
-
Carryover: If you see a peak for this compound in the first blank that diminishes significantly in subsequent blank injections, the issue is likely carryover.[1]
-
Contamination: If all blank injections show a consistent, non-decreasing peak for this compound, the problem is likely contamination of your mobile phase, blank solvent, or a heavily contaminated system component upstream of the injector.[3][7] In this case, prepare fresh mobile phases and solvents using high-purity reagents and glassware before proceeding.[8][9]
-
Troubleshooting Workflow Diagram
The following diagram outlines the systematic process for diagnosing the source of carryover.
Caption: A flowchart for systematically troubleshooting this compound carryover.
Step 2: Optimizing the Autosampler Wash Protocol
The single most effective way to combat carryover is with a robust needle and loop wash protocol.[5] The choice of wash solvent is critical and must be strong enough to solubilize this compound effectively from all wetted surfaces.[10]
Q: What are the best wash solvents for this compound?
A: Since this compound is polar, a wash solvent with a high organic content and potentially different pH or additives can be highly effective. A multi-solvent wash is often superior to a single solvent.[7] The goal is to use a solvent that is stronger than the mobile phase.[10]
| Wash Solvent Composition | Expected Efficacy | Rationale |
| Mobile Phase A/B Mix (e.g., 50:50 ACN:H₂O) | Low to Moderate | Often insufficient, as it may not be strong enough to remove adsorbed analyte. |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | Moderate to High | The high organic content helps solubilize this compound, while the acid can disrupt ionic interactions with metal surfaces in the flow path. |
| Isopropanol (IPA) | High | IPA is an excellent "universal" cleaning solvent that is very effective at removing a wide range of compounds, including polar ones. |
| "Magic Mix": 1:1:1:1 ACN:MeOH:IPA:H₂O + 0.1% FA | Very High | This aggressive, multi-component mixture leverages different solvent properties to remove even the most stubborn residues. It is a go-to choice for eliminating difficult carryover.[3] |
| Dimethyl Sulfoxide (DMSO) based wash | Very High | DMSO is a powerful polar aprotic solvent. A wash sequence using a DMSO-based solvent followed by a rinse with a miscible solvent like IPA or Methanol can be extremely effective for "sticky" compounds.[5] |
| Table 1: Comparison of different wash solvent compositions for minimizing this compound carryover. |
Step 3: Isolating the Source of Carryover
If an optimized wash protocol does not resolve the issue, you must systematically determine the hardware component responsible.[2]
Q: How can I determine if the carryover is from the autosampler or the analytical column?
A: A simple experiment can isolate the source. After injecting your high standard (ULOQ), you perform a "mock" injection. Instead of the autosampler injecting a blank, you manually start a gradient run on the instrument control software without actuating the injection valve.
-
If the carryover peak is absent or significantly reduced: The carryover originates from the autosampler (needle, loop, or valve), as these components were bypassed.[11]
-
If the carryover peak persists: The carryover is occurring on the analytical column or further downstream (e.g., MS ion source).[2]
Step 4: Implementing Hardware and Methodological Solutions
Based on your findings, implement the following corrective actions.
If the source is the Autosampler:
-
Injection Mode: Switch from a "partial loop" to a "full loop" injection mode if possible. Full loop injections ensure the entire sample path is more thoroughly flushed by the mobile phase, which can eliminate carryover from the valve.[12]
-
Inspect and Replace Consumables: The rotor seal in the injection valve is a common site for carryover.[3] Inspect it for scratches or wear and replace it if necessary. Consider using alternative seal materials like PEEK or Tefzel that may have lower adsorption properties for your analyte.[1]
-
Needle and Seat: Inspect the injection needle for burrs or scratches. Ensure the needle is seating correctly in the injection port to avoid dead volumes.[5]
If the source is the Analytical Column:
-
Enhance Column Wash: The column cleaning step at the end of your gradient may be insufficient. A "saw-tooth" wash, where the organic solvent percentage is rapidly cycled between high and low, can be more effective at removing strongly retained compounds than a simple high-organic hold.[6]
-
Use a Guard Column: A guard column can trap strongly retained compounds, and it is easier and more cost-effective to replace than the analytical column.[2][4]
-
Dedicated Column: If possible, dedicate a column specifically for the analysis of high-concentration samples to prevent contamination of columns used for sensitive, low-level quantification.[11]
Experimental Protocols
Protocol 1: Standard Carryover Assessment
-
Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank solvent (e.g., mobile phase A) to establish a baseline.
-
Inject the LLOQ standard.
-
Inject the ULOQ standard.
-
Immediately inject a blank solvent. This is your primary carryover test.
-
(Optional) Inject a second blank to observe the rate of carryover reduction.
-
Calculate the % carryover using the formula provided in the FAQs.
Protocol 2: Optimizing Wash Solvents and Cycles
-
Prepare several of the recommended wash solvents from Table 1.
-
Install your primary choice for the new wash solvent (e.g., "Magic Mix").
-
In your autosampler method, increase the volume and duration of the needle wash. For example, increase the wash time from 2 seconds to 10 seconds or increase the wash volume from 200 µL to 1000 µL.
-
Enable both pre-injection and post-injection washes if your system allows. An extended wash after the injection is crucial.[13]
-
Perform the Standard Carryover Assessment (Protocol 1) with the new wash settings.
-
If carryover persists, try a more aggressive solvent from Table 1 or increase the number of wash cycles.
Protocol 3: Autosampler vs. Column Source Isolation
-
Perform a standard injection of your ULOQ sample.
-
Immediately following the ULOQ run, prepare to acquire a new run.
-
Crucially, do not run the autosampler sequence. Instead, use the instrument's software to manually start data acquisition and the LC pump gradient. This will run mobile phase through the column without actuating the injection valve.
-
Analyze the resulting chromatogram.
-
Compare the carryover peak area from this "manual blank" to the carryover peak area from a standard blank injection (Protocol 1, Step 5). This comparison will reveal the primary source of the carryover.
Diagram of Potential Carryover Sites
Caption: Common sites of analyte adsorption and carryover in an LC system.
References
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. PubMed Central. Available at: [Link]
-
Autosampler Carryover. LCGC International. Available at: [Link]
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. SciSpace. Available at: [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available at: [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]
-
Minimizing Carryover Using a Four Solvent Wash Station. Grupo Biomaster. Available at: [Link]
-
Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Comprehensive Cleaning Methods for HPLC Autosampler Vials. WelchLab. Available at: [Link]
-
What Is Carryover In LC-MS And How Do You Prevent It?. Chemistry For Everyone. Available at: [Link]
-
Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis. Available at: [Link]
-
Minimizing HPLC Carryover. Lab Manager. Available at: [Link]
-
CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Waters Corporation. Available at: [Link]
-
Reduced Carryover Using an LC Autosampler System. American Laboratory. Available at: [Link]
-
Best Practices for Using an Agilent LC System Technical Note. Agilent. Available at: [Link]
-
How to Properly Clean and Maintain Chromatography Autosampler Vials. Hawach Scientific. Available at: [Link]
-
How does the injection volume impact LLOQ and ULOQ in regression analysis (LC-MSMS)?. ResearchGate. Available at: [Link]
-
How can I solve my carry over issue in LC-MS/MS?. ResearchGate. Available at: [Link]
-
Wash solvent guidelines. Waters Help Center. Available at: [Link]
-
How to get rid of carryover on my HPLC autosampler?. ResearchGate. Available at: [Link]
-
Column Cleaning and Storage. GL Sciences. Available at: [Link]
-
Choosing Rinse Solvent for GC-FID. Reddit. Available at: [Link]
-
Autosampler III User Manual. Hygiena. Available at: [Link]
-
What's the best wash solvent for cleaning the syringe and column used to inject PAHs in a GC-MS?. ResearchGate. Available at: [Link]
-
What's the best wash solvent for cleaning the syringe used to inject BSTFA+TMCS in a GC-MS?. ResearchGate. Available at: [Link]
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Correcting for variability in Uracil-D4 internal standard response
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Uracil-D4 as an internal standard (IS) in quantitative bioanalysis, particularly within LC-MS/MS applications. Achieving reliable and reproducible data is paramount, and the correct use and monitoring of your internal standard are critical to this success.[1] This center is designed to provide you with the expertise and practical guidance to navigate the complexities of this compound and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of uracil, where four hydrogen atoms have been replaced with deuterium.[2][3] In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, chromatography, and ionization.[1] Because this compound is chemically almost identical to the endogenous analyte uracil, it is the preferred choice for an internal standard. It can effectively compensate for variability in sample preparation, injection volume, and matrix effects, thus improving the accuracy and precision of the quantification.[4]
Q2: What are the key considerations when preparing my this compound working solution?
A2: The concentration of your this compound working solution should be optimized to produce a response that is within the linear range of the instrument and ideally, similar in intensity to the analyte response at the mid-point of the calibration curve. It's also crucial to ensure the isotopic purity of the this compound standard to avoid any contribution to the unlabeled uracil signal.[5] Furthermore, the stability of the working solution under the storage and handling conditions of your laboratory should be confirmed.
Q3: What are the regulatory expectations for internal standard performance?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their guidelines for bioanalytical method validation under the ICH M10 guideline.[6][7] A key expectation is that the internal standard response is monitored across all samples in an analytical run.[5] While some variability is expected, significant or systematic differences in the IS response between calibration standards, quality controls (QCs), and study samples may indicate an issue that could affect data accuracy and requires investigation.[2][8]
Troubleshooting Guide: Correcting for Variability in this compound Response
Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis. The following sections detail potential causes and provide systematic approaches to identify and rectify the problem.
Issue 1: Inconsistent or Random this compound Peak Areas Across an Analytical Run
This is often indicative of issues with sample preparation or the instrument's injection system.
Potential Root Causes:
-
Inaccurate Pipetting: Errors in adding the IS solution to the samples will lead to random variability.
-
Poor Mixing: Inadequate vortexing or mixing after adding the IS can result in a non-homogenous sample.
-
Autosampler/Injector Issues: Inconsistent injection volumes, air bubbles in the syringe, or partial clogging can all lead to variable IS responses.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IS response.
Corrective Actions:
-
Verify Pipetting: Ensure all pipettes are calibrated. Observe the technique of the analyst to ensure consistency.
-
Optimize Mixing: Establish and validate a consistent mixing procedure (e.g., vortex for a specific duration and speed).
-
Autosampler Maintenance: Purge the autosampler to remove air bubbles. Check for leaks in the injection system. If the problem persists, consider replacing the syringe or rotor seal.
Issue 2: Systematic Trend in this compound Response (Drift)
A gradual increase or decrease in the IS response over the course of an analytical run often points to issues related to the LC-MS system or the stability of the processed samples.
Potential Root Causes:
-
IS Degradation in Autosampler: Uracil itself is known to be unstable in biological matrices at room temperature, and this instability can be a significant source of variability.[8][9][10][11] While deuteration can sometimes enhance stability, it is crucial to assess the stability of this compound in the processed samples under the conditions of the autosampler.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the IS.[12][13][14][15] If the nature of the matrix changes throughout the run (e.g., due to the order of sample injection), a trend in the IS response may be observed.
-
Instrumental Drift: The sensitivity of the mass spectrometer can drift over time due to factors like changes in source temperature or contamination of the ion optics.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for systematic IS drift.
Corrective Actions:
-
Stability Assessment: Re-inject samples from the beginning of the run at the end of the sequence. A significant decrease in response would indicate instability. If instability is confirmed, maintain the autosampler at a lower temperature (e.g., 4°C) or reduce the batch size.
-
Matrix Effect Evaluation: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement. If matrix effects are present, consider a more rigorous sample clean-up method (e.g., solid-phase extraction instead of protein precipitation) or modify the chromatographic conditions to separate the IS from the interfering components.[15]
-
Instrument Maintenance: If the above steps do not resolve the issue, clean the ion source and ion optics of the mass spectrometer. After cleaning, re-tune and calibrate the instrument.
Issue 3: Different this compound Response in Study Samples Compared to Calibrators and QCs
This is a critical issue that can directly impact the accuracy of your results and is often related to matrix effects that are specific to the study samples.[4]
Potential Root Causes:
-
Metabolites or Co-administered Drugs: Study samples may contain metabolites of the drug or co-administered medications that are not present in the calibration standards and QCs. These additional components can cause differential matrix effects.[4]
-
Pre-analytical Sample Handling: Uracil is known to be unstable in whole blood at room temperature, with concentrations increasing over time.[8][9][10][11] If study samples are not processed and stored under the same controlled conditions as the QCs, the endogenous uracil levels and the overall matrix composition can differ, leading to variability in the IS response. It is recommended that the time between blood collection and centrifugation at room temperature should not exceed one hour.[8][9]
-
Lipemic or Hemolyzed Samples: The presence of high levels of lipids or hemolyzed red blood cells in study samples can significantly alter the matrix and affect the ionization of the IS.
Troubleshooting and Resolution:
| Potential Cause | Investigation Protocol | Corrective Action |
| Differential Matrix Effects | Analyze a set of blank matrix from at least six different sources. Fortify half with the analyte and IS at a low and high concentration, and the other half with only the IS. Compare the IS response between the two sets. A significant difference suggests a matrix effect. | Improve the sample cleanup method (e.g., use solid-phase extraction) or optimize the chromatography to separate the analyte and IS from interfering components. |
| Pre-analytical Instability | Review the sample collection and handling procedures for the study samples. Compare them to the procedures used for the QCs. | If discrepancies are found, re-assay the affected samples if possible. For future studies, ensure strict adherence to standardized pre-analytical protocols, including defined timelines for sample processing and storage at appropriate temperatures (e.g., 4°C for whole blood).[8][9] |
| Lipemic/Hemolyzed Samples | Visually inspect the study samples for turbidity (lipemia) or a reddish color (hemolysis). | Consider a sample cleanup method that is more effective at removing lipids and proteins, such as liquid-liquid extraction or solid-phase extraction. |
Concluding Remarks
The internal standard is a powerful tool for ensuring the quality and reliability of bioanalytical data. However, it is not a magic bullet. A thorough understanding of the potential sources of variability and a systematic approach to troubleshooting are essential for the successful application of this compound as an internal standard. By following the guidance provided in this technical support center, researchers can proactively address challenges and ensure the generation of accurate and reproducible results.
References
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
-
White, J. R., et al. (2023). Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. British Journal of Clinical Pharmacology, 89(2), 762-772. [Link]
-
Knikman, J. E., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(3), 257-266. [Link]
-
Modhave, Y., et al. (2012). Matrix-effect-in-bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Knikman, J. E., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Request PDF. [Link]
-
Chavali, S., & On-bruary, F. (2016). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 10-16. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1098. [Link]
-
de-Oliveira, M. A. L., et al. (2016). Improved determination of uracil and dihydrouracil in plasma after a loading oral dose of uracil using high-performance liquid chromatography with photodiode array detection and porous graphitic carbon stationary phase. ResearchGate. [Link]
-
Hewavitharana, A. K., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
-
Knikman, J. E., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. PubMed. [Link]
-
Grabska, J., et al. (2021). Preparation of Internal Standards for 2D-UPLC-MS/MS Quantification of Noncanonical DNA Bases. Methods in Molecular Biology, 2198, 123-136. [Link]
-
Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 463-471. [Link]
-
Pharma Ingredients. (2026). Inside the Uracil Synthesis Pathway: A Practical Look. [Link]
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de-Andrade, P. E., et al. (2019). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring, 41(3), 383-390. [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Method Validation: Leveraging Uracil-D4 for Robust Bioanalysis
In the landscape of modern drug development and clinical research, the demand for high-quality, reproducible bioanalytical data has never been more critical. The accuracy of pharmacokinetic, toxicokinetic, and biomarker data hinges on the robustness of the underlying analytical methods. A cornerstone of a reliable method, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the appropriate use of an internal standard (IS). This guide provides an in-depth, experience-driven walkthrough for validating a bioanalytical method using Uracil-D4, a stable isotope-labeled (SIL) internal standard. We will explore the rationale behind its selection and detail the validation process in accordance with global regulatory expectations.
The Foundational Role of Internal Standards: A Comparative Analysis
Quantitative bioanalysis is fraught with potential variability. From sample collection and preparation to the injection and ionization process, numerous steps can introduce errors that compromise data integrity. The primary role of an internal standard is to normalize this variability, ensuring that the final calculated concentration of the analyte is accurate and precise.
Why Stable Isotope-Labeled Standards are the Gold Standard
The ideal internal standard should mimic the analyte of interest as closely as possible throughout the entire analytical process. There are generally two categories of internal standards used in LC-MS/MS:
-
Structural Analogs: These are molecules with a similar chemical structure to the analyte but are not present in the biological sample. While often effective, their physicochemical properties (e.g., extraction recovery, ionization efficiency) can differ from the analyte, leading to incomplete correction for matrix effects.
-
Stable Isotope-Labeled (SIL) Analogs: These are considered the "gold standard" in bioanalysis.[1][2] A SIL-IS is the analyte molecule itself, but with one or more atoms (commonly 2H/Deuterium, 13C, or 15N) replaced by their heavier, non-radioactive isotopes.[1] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical chemical and physical properties ensure they behave similarly during sample processing and analysis. This co-elution and similar ionization response are paramount for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.[2]
Spotlight on this compound: Properties and Applications
This compound is the deuterated form of uracil, a fundamental component of RNA.[3][4] Its key properties make it an excellent internal standard for a range of applications.
-
Physicochemical Profile:
This compound is particularly well-suited as an internal standard for the quantification of uracil and its analogs, such as the widely used chemotherapeutic drug 5-fluorouracil (5-FU).[7][8] Monitoring the levels of uracil and 5-FU is crucial for assessing the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme that metabolizes these compounds.[7][8][9] DPD deficiency can lead to severe toxicity in patients receiving 5-FU treatment.[9]
The Method Validation Framework: A Step-by-Step Protocol
A full bioanalytical method validation establishes through documented evidence that the method is reliable for its intended purpose.[10][11] The process involves a series of experiments to evaluate the method's performance characteristics, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][12][13]
Below is a comprehensive workflow for validating a method for the quantification of an analyte (e.g., 5-Fluorouracil) in human plasma using this compound as the internal standard.
Caption: High-level workflow for bioanalytical method validation.
Core Validation Parameters & Experimental Protocols
For each parameter, a combination of blank matrix (e.g., human plasma), analyte, and this compound (IS) are used to prepare calibration standards and quality control (QC) samples.
1. Specificity and Selectivity
-
Objective: To ensure that the method can unequivocally measure the analyte and IS without interference from endogenous matrix components, metabolites, or other concomitant medications.
-
Protocol:
-
Analyze blank plasma samples from at least six different sources (individual donors).
-
Analyze a blank sample spiked only with the IS (this compound).
-
Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria: In the blank samples, any interfering peaks at the retention time of the analyte and IS should be less than 20% of the response at the LLOQ for the analyte and less than 5% for the IS.
2. Linearity and Range
-
Objective: To demonstrate a proportional relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte over a specific range.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte and a constant concentration of this compound. This typically includes a blank, a zero standard (blank + IS), and 6-8 non-zero concentrations.
-
Analyze the standards and plot the peak area ratio (Analyte Area / IS Area) versus the nominal concentration.
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[9] The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% at the LLOQ).[14][15]
Table 1: Example Linearity Data for 5-FU using this compound IS
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 10.0 | 9.80 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 102.0 | 102.0 |
| 250.0 | 245.0 | 98.0 |
| 450.0 | 459.0 | 102.0 |
| 500.0 (ULOQ) | 490.0 | 98.0 |
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision). This is assessed both within a single analytical run (intra-day) and between different runs on different days (inter-day).
-
Protocol:
-
Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ, Low QC (approx. 3x LLOQ), Medium QC, and High QC (approx. 80% of the Upper Limit of Quantification, ULOQ).
-
Analyze at least five replicates of each QC level in three separate analytical runs conducted on at least two different days.
-
-
Acceptance Criteria (FDA/EMA):
Table 2: Example Inter-Day Accuracy & Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1.00 | 15 | 1.05 | 105.0 | 8.5 |
| Low | 3.00 | 15 | 2.90 | 96.7 | 6.2 |
| Medium | 200.0 | 15 | 204.0 | 102.0 | 4.5 |
| High | 400.0 | 15 | 390.0 | 97.5 | 5.1 |
4. Matrix Effect and Recovery
-
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and IS, and to determine the efficiency of the extraction process.
-
Protocol (Matrix Effect):
-
Prepare two sets of samples at Low and High QC concentrations.
-
Set 1: Spike analyte and this compound into the post-extraction supernatant of blank plasma from six different sources.
-
Set 2: Spike analyte and this compound into a neat solution (e.g., mobile phase).
-
The Matrix Factor (MF) is the ratio of the peak area in the presence of matrix (Set 1) to the peak area in the neat solution (Set 2). The IS-normalized MF is calculated by dividing the analyte MF by the IS MF.
-
-
Protocol (Recovery):
-
Prepare two sets of samples at Low, Medium, and High QC concentrations.
-
Set A: Spike analyte and IS into blank plasma before extraction.
-
Set B: Spike analyte and IS into the post-extraction supernatant of blank plasma.
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100.
-
-
Acceptance Criteria:
-
Matrix Effect: The CV of the IS-normalized matrix factor across the different sources of matrix should be ≤15%.
-
Recovery: While no specific value is required, the recovery of the analyte and IS should be consistent and reproducible. The consistent recovery of this compound relative to the analyte is the key objective.
-
5. Stability
-
Objective: To ensure the analyte remains stable in the biological matrix under various conditions encountered during sample handling, storage, and analysis.
-
Protocol:
-
Analyze QC samples (Low and High) after subjecting them to specific conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (e.g., -20°C or -80°C) and thawing.
-
Bench-Top Stability: Kept at room temperature for a duration that mimics sample preparation time.
-
Long-Term Stability: Stored at the intended storage temperature for a defined period.
-
Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Case Study Protocol: Quantification of 5-FU in Human Plasma
This section provides a condensed, practical protocol for a validated LC-MS/MS method.
1. Materials and Reagents
-
5-Fluorouracil reference standard
-
This compound (Internal Standard)
-
HPLC-grade Methanol and Acetonitrile
-
Formic Acid
-
Control Human Plasma (K₂EDTA)
2. Sample Preparation: Protein Precipitation This is a common, straightforward technique for cleaning up plasma samples.[7]
Caption: Protein precipitation sample preparation workflow.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: SCIEX Triple Quad™ 6500+ or equivalent
-
Column: C18 reverse-phase, e.g., Phenomenex Kinetex® PS C18 (100 x 2.1 mm, 2.6 µm)[7][16]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
5-FU: e.g., m/z 131.0 -> 88.0
-
This compound: e.g., m/z 117.1 -> 72.1
-
Conclusion
Validating a bioanalytical method is a rigorous, multi-faceted process that forms the bedrock of reliable quantitative data in drug development and research. The selection of an appropriate internal standard is arguably one of the most critical decisions in this process. By leveraging a stable isotope-labeled internal standard like this compound, which closely mimics the physicochemical behavior of the target analyte, scientists can effectively normalize for variability introduced during sample preparation and analysis. This guide has outlined the key principles, regulatory expectations, and practical protocols for conducting a thorough method validation. Adherence to these systematic evaluations of specificity, linearity, accuracy, precision, and stability ensures the generation of trustworthy data that can withstand scientific and regulatory scrutiny, ultimately contributing to safer and more effective therapeutic innovations.
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Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. ResearchGate. [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
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Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central, National Institutes of Health. [Link]
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Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]
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LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. PubMed, National Institutes of Health. [Link]
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Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
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Measurement of Endogenous Uracil and Dihydrouracil in Plasma and Urine of Normal Subjects by Liquid Chromatography-Tandem Mass Spectrometry. PubMed, National Institutes of Health. [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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[Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. PubMed, National Institutes of Health. [Link]
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Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. DSpace@Utrecht University Repository. [Link]
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ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA). [Link]
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Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy. ResearchGate. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
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The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Silantes. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Developing Countries Vaccine Manufacturers Network (DCVMN). [Link]
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"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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A Comparative Guide to Internal Standards for Uracil Quantification: Uracil-D4 vs. Uracil-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability in extraction recovery, matrix effects, and instrument response.[1][2] For the quantification of uracil, a key nucleobase and a critical biomarker for assessing dihydropyrimidine dehydrogenase (DPD) activity in patients undergoing fluoropyrimidine-based chemotherapy, stable isotope-labeled (SIL) analogs are the internal standards of choice.[3][4][5]
This guide provides an in-depth technical comparison of two commonly employed SIL internal standards for uracil: deuterated uracil (Uracil-D4) and heavy-atom labeled uracil (Uracil-¹³C,¹⁵N₂). We will delve into the fundamental physicochemical differences between these standards, their impact on analytical performance, and provide supporting data from published methodologies to guide researchers in making an informed selection for their specific applications.
The Critical Role of Co-elution in Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix, are a significant source of imprecision in LC-MS/MS analysis.[1][6] The primary strategy to counteract these effects is the use of a SIL internal standard that co-elutes perfectly with the analyte.[1] By co-eluting, both the analyte and the internal standard experience the same ionization conditions at the same time, allowing the ratio of their signals to remain constant even if the absolute signal intensity fluctuates. This ensures that the calculated concentration of the analyte remains accurate and precise.
The fundamental difference between this compound and Uracil-¹³C,¹⁵N₂ lies in how closely they co-elute with native uracil, a factor directly tied to the nature of their isotopic labeling.
This compound: The Deuterated Standard
Deuterated standards, such as this compound, are created by replacing hydrogen atoms with their heavier isotope, deuterium. While this substitution provides the necessary mass shift for detection by the mass spectrometer, it can also introduce subtle but significant changes in the molecule's physicochemical properties. This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect."[7][8]
The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[7] This can lead to a decrease in the molecule's lipophilicity. In reversed-phase liquid chromatography (RPLC), where separation is based on hydrophobicity, deuterated compounds often exhibit weaker interactions with the non-polar stationary phase.[7][8] Consequently, they tend to elute slightly earlier than their non-deuterated counterparts.[7] This chromatographic shift, even if small, can lead to incomplete correction for matrix effects if the analyte and the internal standard are not subjected to the same ionization suppression or enhancement at the same time.
Caption: Workflow illustrating the impact of co-elution on quantification accuracy.
Uracil-¹³C,¹⁵N₂: The Heavy-Atom Labeled Standard
In contrast, Uracil-¹³C,¹⁵N₂ is synthesized by incorporating heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the molecular backbone. The relative mass difference between these heavy isotopes and their more common counterparts (¹²C and ¹⁴N) is significantly smaller than the mass difference between deuterium and protium.[9] As a result, the physicochemical properties of Uracil-¹³C,¹⁵N₂ are virtually identical to those of unlabeled uracil.
This near-identical nature ensures that Uracil-¹³C,¹⁵N₂ exhibits the same chromatographic behavior as the analyte, leading to complete co-elution.[1] This perfect tracking through the analytical process allows for the most effective compensation of matrix effects, resulting in superior accuracy and precision.[6] Furthermore, ¹³C and ¹⁵N labels are chemically stable and not susceptible to the back-exchange that can sometimes be a concern with deuterated standards, particularly those with labels on exchangeable positions.
Performance Data from Published Methods
Table 1: Performance Characteristics of LC-MS/MS Methods for Uracil Quantification
| Parameter | Method using ¹³C,¹⁵N₂-labeled IS | Method using a different IS (for context) |
| Internal Standard | Uracil-¹³C,¹⁵N₂ | 5-Chlorouracil |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 5 - 320 ng/mL | 5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| Intra-assay Precision (%CV) | Low CVs reported | 6.5% |
| Inter-assay Precision (%CV) | Low CVs reported | 7.8% |
| Accuracy | High accuracy reported | 90% - 110% |
| Reference | [5] | [10] |
Note: The data presented is extracted from different publications and is intended to be illustrative of the performance achievable with different types of internal standards. Direct comparison of absolute values should be made with caution due to variations in instrumentation, methodologies, and validation procedures.
One study that employed Uracil-¹³C,¹⁵N₂ for the fully automated LC-MS/MS analysis of uracil in plasma reported excellent linearity (r² > 0.99) and achieved high accuracy and low coefficients of variation (CVs) for intra- and inter-assay precision.[5] Another method, while not using a SIL IS, but 5-chlorouracil, for the determination of uracil in plasma, reported intra- and inter-run precision of 6.5% and 7.8%, respectively, with accuracy between 90% and 110%.[10] A separate study for uracil quantification in plasma using stable isotopes (though not specifying the exact labeling) demonstrated an inter-assay bias within ±2.8% and precision ≤12.4%.[3][4]
These examples highlight that robust and reliable methods can be developed with various internal standards. However, the theoretical advantages of ¹³C and ¹⁵N labeling in ensuring co-elution and, therefore, more reliable matrix effect compensation, strongly suggest that Uracil-¹³C,¹⁵N₂ is the superior choice for achieving the highest levels of accuracy and precision.
Experimental Protocol: Matrix Effect Assessment
To empirically determine the suitability of an internal standard and its ability to compensate for matrix effects, a post-extraction spike experiment is a standard validation procedure.[1]
Objective: To quantify the matrix effect on uracil and the chosen internal standard (this compound or Uracil-¹³C,¹⁵N₂) and to assess the internal standard's ability to compensate for this effect.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
Uracil analytical standard
-
This compound and/or Uracil-¹³C,¹⁵N₂ internal standard
-
LC-MS/MS system
-
Appropriate solvents and reagents for sample preparation and mobile phase
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spike): Blank matrix is subjected to the full sample preparation procedure (e.g., protein precipitation). The analyte and internal standard are then spiked into the final, extracted matrix supernatant.
-
Set C (Pre-Spike): Internal standard is spiked into the blank matrix before the sample preparation procedure. The analyte is spiked post-extraction. (This set is used for assessing recovery).
-
-
Analyze all samples by the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The IS-Normalized MF should be close to 1 (typically within 0.85 to 1.15) to demonstrate that the internal standard effectively tracks and compensates for the matrix effect.
-
Caption: Workflow for Matrix Effect Assessment.
Conclusion and Recommendation
The selection of an internal standard is a critical decision in the development of quantitative LC-MS/MS assays. While this compound can be a viable option, it carries an inherent risk of chromatographic shift due to the deuterium isotope effect. This can lead to imperfect co-elution with native uracil and, consequently, inadequate compensation for matrix effects, potentially compromising the accuracy and precision of the results.
Uracil-¹³C,¹⁵N₂ stands as the scientifically superior choice. Its near-identical physicochemical properties to unlabeled uracil ensure robust co-elution, providing the most reliable correction for all sources of analytical variability. For researchers and drug development professionals aiming for the highest level of data integrity, particularly in regulated environments or when making critical clinical decisions based on uracil concentrations, the investment in a heavy-atom labeled internal standard like Uracil-¹³C,¹⁵N₂ is strongly recommended. This choice enhances the defensibility and reliability of the analytical data, ensuring that the reported concentrations are a true reflection of the biological reality.
References
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Gu, H., & Liu, G. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 14(13), 875-886. Available from: [Link]
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Kole, P. L., Millis, K., & Mark, L. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 38-47. Available from: [Link]
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Jacobs, B. A. W., Rosing, H., van den Heuvel, J. J. M., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 126, 112-118. Available from: [Link]
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ResearchGate. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Request PDF. Available from: [Link]
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Jacobs, B. A. W., Rosing, H., van den Heuvel, J. J. M., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. PubMed, 126, 112-8. Available from: [Link]
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Yarita, T., Otani, H., & Shibamoto, T. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. Journal of Chromatography A, 1409, 217-224. Available from: [Link]
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Carrasco-Pancorbo, A., Navas-Iglesias, N., & Cuadros-Rodríguez, L. (2021). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Molecules, 26(21), 6483. Available from: [Link]
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Kloepfer, A., & Kümmerer, K. (2013). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. Journal of Chromatography A, 1292, 123-132. Available from: [Link]
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Jiao, L., et al. (2021). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science, 46(2), 153-161. Available from: [Link]
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Jian, W., & Edom, R. W. (2022). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 14(9), 569-583. Available from: [Link]
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Melander, L., & Saunders, W. H. (1987). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society, 109(13), 3925-3929. Available from: [Link]
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Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]
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ResearchGate. (n.d.). Matrix effect: analytes and internal standard. Download Table. Available from: [Link]
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Tchapla, A., & Lesellier, E. (2000). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Chromatography A, 886(1-2), 1-19. Available from: [Link]
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Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Journal of Chromatographic Science, 55(1), 10-21. Available from: [Link]
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El-Beqqali, A., Kaddoumi, A., & El-Kattan, A. F. (2016). Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 7(4), 1000320. Available from: [Link]
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Hansen, J. W., & Greibe, E. (2021). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM), 59(11), 1835-1842. Available from: [Link]
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LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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de Santana, D. C. A. S., et al. (2021). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring, 43(6), 793-801. Available from: [Link]
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SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]
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de Paula, M. I. F., et al. (2012). A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer. Therapeutic Drug Monitoring, 34(2), 184-191. Available from: [Link]
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Shimadzu. (n.d.). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Retrieved from [Link]
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Zhang, H., et al. (2002). Measurement of Endogenous Uracil and Dihydrouracil in Plasma and Urine of Normal Subjects by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 769(1), 169-176. Available from: [Link]
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SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Accuracy and Precision of Uracil-D4 in Quantitative Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the pursuit of impeccable accuracy and precision is paramount. The choice of an internal standard (IS) is a critical decision that profoundly impacts the reliability of data, particularly in complex biological matrices. This guide provides an in-depth, objective comparison of Uracil-D4 as an internal standard in quantitative assays, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the technical nuances of using a deuterated standard, compare its performance with heavier isotope-labeled alternatives, and provide actionable experimental protocols.
The Indispensable Role of Internal Standards in Quantitative Analysis
The fundamental principle of using an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. An ideal IS mimics the analyte of interest through every stage—from sample preparation and extraction to chromatographic separation and mass spectrometric detection. By adding a known concentration of the IS to all samples, calibration standards, and quality controls, any loss or variation in the analyte signal can be normalized to the signal of the IS. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS/MS due to their near-identical physicochemical properties to the analyte.
This compound: A Closer Look at a Deuterated Internal Standard
This compound is a synthetically produced version of uracil where four hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte (uracil) and the internal standard (this compound), while their chemical similarities ensure they behave almost identically during the analytical workflow.
The Underlying Science: Why Deuterium Labeling Works
The addition of neutrons in the deuterium nucleus increases the mass of the molecule without significantly altering its chemical properties. This allows this compound to co-elute with uracil in most chromatographic systems and experience similar ionization efficiency in the mass spectrometer's source. This co-behavior is crucial for compensating for matrix effects, a phenomenon where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
The Isotopic Dilemma: Deuterium (²H) vs. Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling
While deuterated standards like this compound are widely used due to their cost-effectiveness and availability, they are not without their limitations. Heavier stable isotopes, such as ¹³C and ¹⁵N, are often considered superior alternatives.[1][2]
Isotopic Effects of Deuterium
The greater mass difference between protium (¹H) and deuterium (²H) compared to that between ¹²C and ¹³C or ¹⁴N and ¹⁵N can lead to two significant isotopic effects:
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is a rate-limiting step in a metabolic or chemical reaction, the deuterated compound may react slower. While this is less of a concern for an internal standard that is not expected to undergo reactions, it is a critical consideration in metabolic studies.
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts, often eluting slightly earlier.[3] This chromatographic separation, even if minor, can expose the analyte and the internal standard to different matrix environments as they elute, leading to differential matrix effects and compromising the accuracy of quantification.[2]
Stability and Back-Exchange
A potential drawback of deuterated standards is the possibility of the deuterium atoms exchanging with protons from the surrounding solvent or matrix, particularly if the label is on an exchangeable site (e.g., -OH, -NH, -SH). While the deuterium atoms in this compound are generally placed on carbon atoms to minimize this risk, the stability of the label should always be verified during method development. ¹³C and ¹⁵N labels are integrated into the molecular backbone and are not susceptible to back-exchange.[2]
Performance Metrics: A Data-Driven Comparison
Performance of Uracil Quantification using Deuterated Internal Standards
The following table summarizes the performance characteristics of published LC-MS/MS methods for the quantification of uracil in human plasma using a deuterated internal standard.
| Parameter | Method A | Method B |
| Linearity Range | 1 - 100 ng/mL | 2.5 - 80 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2.41 ng/mL |
| Intra-Assay Precision (%CV) | ≤ 12.4% | ≤ 8.0% |
| Inter-Assay Precision (%CV) | ≤ 12.4% | ≤ 7.6% |
| Accuracy (Bias) | ± 2.8% | 93.6% to 101.4% |
| Reference | [4] | [5] |
These data demonstrate that methods utilizing deuterated uracil internal standards can achieve good linearity, sensitivity, precision, and accuracy, meeting the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]
Expected Performance Enhancement with ¹³C-Uracil
Based on comparative studies of deuterated versus ¹³C-labeled internal standards for other small molecules, the use of a ¹³C-labeled uracil internal standard would be expected to offer the following advantages:
-
Improved Accuracy and Precision: Near-perfect co-elution with the analyte minimizes differential matrix effects, leading to more accurate and precise quantification.[3][8]
-
Enhanced Robustness: The method would be less susceptible to variations in chromatographic conditions that could potentially resolve the analyte and a deuterated internal standard.
-
Unquestionable Stability: The absence of any potential for isotopic exchange provides greater confidence in the integrity of the internal standard throughout the sample lifecycle.[2]
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the quantification of uracil in human plasma using a deuterated internal standard.
Experimental Workflow Diagram
Caption: Workflow for Uracil Quantification in Plasma.
Detailed Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[9][10][11]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (sample, calibrator, or QC).
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 2.5 ng/mL in a suitable solvent) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex mix each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.
UPLC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of uracil. Method optimization is recommended for specific instrumentation.
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Isocratic or a shallow gradient depending on the separation needs |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Uracil: e.g., m/z 111 -> 68; this compound: e.g., m/z 115 -> 72 |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
Method Validation: A Self-Validating System
A robust bioanalytical method must be validated to ensure its performance is reliable and reproducible for its intended purpose.[7] The key validation parameters are outlined below.
Validation Parameters and Acceptance Criteria
Caption: Core Parameters for Bioanalytical Method Validation.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value. The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[6]
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of ≥ 0.99 is typically desired.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Conclusion: Making an Informed Decision
This compound is a robust and widely accepted internal standard for the quantitative analysis of uracil in biological matrices. Validated LC-MS/MS methods utilizing this compound can achieve the high levels of accuracy and precision required for regulated bioanalysis. However, for assays demanding the utmost in accuracy and for which budget allows, a ¹³C- or ¹⁵N-labeled uracil internal standard is the superior choice. The near-perfect co-elution and isotopic stability of these heavier labeled standards provide an additional layer of confidence in the analytical data by further minimizing the potential for differential matrix effects. The choice between a deuterated and a heavier isotope-labeled internal standard should be made based on a thorough risk assessment of the analytical method and the overall goals of the study.
References
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- van Staveren, M. C., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Clinica Chimica Acta, 531, 235-242.
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- European Medicines Agency. (2011).
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- Palacholla, R. R., et al. (2016). Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma.
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Introduction: The Imperative for Cross-Laboratory Consistency
An Inter-Laboratory Comparison of Bioanalytical Methods for Uracil Quantification Utilizing Uracil-D4
In the landscape of drug development and clinical research, the ability to generate reproducible and comparable analytical data across different laboratories is not merely a goal; it is a fundamental requirement for regulatory acceptance and patient safety. Inter-laboratory comparisons (ILCs), or proficiency tests, serve as a critical tool for validating analytical methods and ensuring that data generated in one facility can be trusted and compared with data from another.[1][2] This guide delves into the specifics of organizing and evaluating an ILC for the quantification of endogenous uracil, a key biomarker, using this compound as an internal standard.
Internal standards (IS) are indispensable in modern quantitative analysis, particularly in complex biological matrices like plasma or serum.[3][4] They are compounds added at a known, constant concentration to every sample, standard, and quality control (QC) to correct for variability that can occur during sample preparation, injection, and instrument analysis.[5][6] The "gold standard" for internal standards in mass spectrometry is the use of a stable isotope-labeled (SIL) analog of the analyte.[6][7] this compound, a deuterated form of uracil, represents such a standard. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction and ionization, thereby providing the most accurate correction for potential analytical variability.[7][8]
This guide, designed for researchers and drug development professionals, provides a framework for comparing analytical methods using this compound, grounded in scientific principles and regulatory expectations.
Core Principles: Why this compound is the Standard of Choice
The selection of an internal standard is one of the most critical decisions in bioanalytical method development. The ideal IS co-elutes with the analyte and experiences the same matrix effects, allowing it to normalize the analyte's signal accurately.[7]
Physicochemical & Stability Profile of this compound
This compound is structurally identical to uracil, with the exception of four hydrogen atoms being replaced by deuterium. This substitution results in a mass shift that is easily distinguishable by a mass spectrometer, without significantly altering its chemical behavior.
| Property | Specification | Source |
| Formal Name | 2,4(1H,3H)-pyrimidinedione-1,3,5,6-d4 | [8] |
| Molecular Formula | C₄D₄N₂O₂ | [8][9] |
| Formula Weight | ~116.1 g/mol | [8] |
| Purity | ≥99% deuterated forms (d1-d4) | [8] |
| Long-Term Stability | ≥ 4 years at -20°C | [8] |
The Causality Behind Using a SIL Internal Standard
The primary value of a SIL IS like this compound is its ability to track the analyte through the entire analytical workflow, from sample extraction to detection.[6] This mitigates common sources of error:
-
Sample Preparation Variability: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) will affect both the analyte and the IS equally.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source. Because this compound has the same retention time and ionization characteristics as uracil, it experiences the same effect, allowing the response ratio to remain constant.[10]
-
Instrumental Drift: Minor fluctuations in injection volume or detector sensitivity over the course of an analytical run are corrected for by normalizing to the IS signal.[6]
Critical Considerations: Purity and Stability
-
Purity is Non-Negotiable: The use of a highly pure internal standard is paramount.[11] An IS contaminated with the unlabeled analyte will lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[12] It is essential to verify the certificate of analysis and, if necessary, perform purity checks on any new lot of this compound.[12]
-
Analyte Stability in Matrix: While this compound itself is very stable, the endogenous analyte, uracil, is known to be unstable in whole blood and serum at room temperature.[13] Studies have shown significant increases in uracil concentrations after just two hours at room temperature, likely due to enzymatic activity.[13][14] This underscores the absolute necessity of standardized sample handling protocols. A maximum of one hour at room temperature between blood sampling and processing (centrifugation and freezing) is strongly recommended to ensure reliable results. [13]
Comparative Analytical Methodologies: LC-MS/MS as the Benchmark
For quantifying small molecules like uracil in biological fluids, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the overwhelmingly preferred technique due to its superior sensitivity, selectivity, and accuracy.[6][15]
Reference Method: LC-MS/MS for Uracil in Human Plasma/Serum
This section outlines a typical, robust LC-MS/MS method that can serve as a benchmark in an inter-laboratory comparison.
Caption: A typical bioanalytical workflow for Uracil quantification.
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma/serum samples and calibration standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of sample, standard, or QC.
-
Add 25 µL of the this compound internal standard working solution (concentration to be optimized during method development).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at >10,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40-45°C.[16]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Methanol with 0.1% Formic Acid).[16]
-
-
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., Kinetex PS C18, Acquity UPLC BEH C18) is commonly used.[16][17][18]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A shallow gradient optimized to separate uracil from other endogenous components.
-
Injection Volume: 5 - 25 µL.[15]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), often in positive mode.[18]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Uracil Transition (Example): m/z 113 → 70[18]
-
This compound Transition (Example): m/z 117 → 72 (adjust based on specific deuteration pattern)
-
-
The following table summarizes typical performance characteristics from validated LC-MS/MS methods, providing a benchmark for laboratories participating in an ILC.
| Parameter | Method 1 (Plasma) | Method 2 (Serum) | Method 3 (Plasma) |
| Technique | UPLC-MS/MS | LC-MS/MS | HPLC-MS/MS |
| Internal Standard | 5-Bromo-uracil | This compound (implied) | Not Specified |
| LLOQ | 0.625 ng/mL[18] | 0.5 ng/mL[15] | 0.5 ng/mL[19] |
| Linearity Range | 0.625–160 ng/mL[18] | 0.5–200 ng/mL[15] | 5–1000 ng/mL[16] |
| Correlation (r²) | > 0.9999[18] | > 0.99 (implied) | ≥ 0.9995[16] |
| Intra-batch Precision (%CV) | ≤ 7.3%[18] | Not Reported | 5.1-12.1%[20] |
| Inter-batch Precision (%CV) | ≤ 8.6%[18] | Not Reported | 5.3-10.1%[20] |
| Accuracy (%Bias) | Within 17%[18] | Not Reported | 98.4-105.3%[20] |
| Recovery | Not Reported | > 80%[16] | Not Reported |
Framework for an Inter-Laboratory Comparison Study
A successful ILC requires careful planning, centralized control of critical reagents, and robust statistical analysis.[21][22]
ILC Study Design Workflow
Caption: Workflow for a this compound inter-laboratory comparison study.
Key Steps and Statistical Evaluation
-
Centralized Material Preparation: The coordinating laboratory is responsible for preparing a large, homogenous pool of the biological matrix (e.g., human plasma). This pool is used to prepare calibration curve blanks and QC samples at multiple concentrations. A single, verified batch of this compound is distributed to all labs.
-
Blinded Analysis: Each participating laboratory receives a set of blinded samples (e.g., 3-5 replicates of low, medium, and high QCs) and must analyze them using their in-house, validated method.
-
Statistical Analysis: Upon receiving the data, the coordinating lab performs a statistical evaluation.[23]
-
Consensus Mean (x̄): The mean of all reported test results from all laboratories is calculated to establish an assigned value.[21]
-
Standard Deviation (σ): A standard deviation for proficiency assessment is established (e.g., based on historical performance or a percentage of the mean).[21]
-
Z-Score Calculation: The performance of each laboratory is evaluated using a Z-score, which measures how many standard deviations an individual lab's result is from the consensus mean.[21][23]
-
Z = (xᵢ - x̄) / σ
-
Where xᵢ is the result from laboratory 'i'.
-
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[21] Scores outside of ±3.0 often indicate a significant issue.
-
-
Troubleshooting and Regulatory Guidance
Even with robust methods, variability can occur. The U.S. Food and Drug Administration (FDA) has provided guidance on evaluating internal standard response variability.[5][24]
Decision Tree for Investigating IS Variability
Caption: Troubleshooting IS response based on FDA guidance.[5]
When IS response for study samples is consistently different from calibration standards and QCs, an investigation is warranted.[5][10] This may involve re-analyzing a subset of the affected samples. If the IS response is normal in the re-analysis and the calculated concentrations are within 20% of the original values, the initial results may be reported.[5]
Conclusion
A successful inter-laboratory comparison for uracil quantification hinges on three pillars: a well-characterized and stable internal standard like this compound, a robust and sensitive bioanalytical method such as LC-MS/MS, and a meticulously planned study protocol with rigorous, transparent statistical analysis. By adhering to the principles of standardized sample handling, utilizing a common, high-purity internal standard, and evaluating performance with established statistical tools like Z-scores, the scientific community can ensure that data generated across multiple sites is reliable, comparable, and fit for purpose in both research and regulated environments.
References
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Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations Source: PubMed Central (PMC) URL: [Link]
-
Title: FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis Source: European Compliance Academy (ECA) URL: [Link]
-
Title: Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Source: BioPharma Services URL: [Link]
-
Title: Fast Quantitation of Uracil in Serum by LC-MS/MS Source: Phenomenex URL: [Link]
-
Title: Fast Method for Uracil and Metabolites from Serum by LC-MS/MS Source: Phenomenex URL: [Link]
-
Title: Measurement of Endogenous Uracil and Dihydrouracil in Plasma and Urine of Normal Subjects by Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Measurement of uracil in plasma and serum samples by LC-MS/MS Source: SCIEX URL: [Link]
-
Title: Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma Source: ResearchGate URL: [Link]
-
Title: Improved determination of uracil and dihydrouracil in plasma after a loading oral dose of uracil using high-performance liquid chromatography with photodiode array detection and porous graphitic carbon stationary phase Source: PubMed URL: [Link]
-
Title: Inter laboratory Comparison 2023 Report Source: Benchmark International URL: [Link]
-
Title: When Should an Internal Standard be Used? Source: LCGC International URL: [Link]
-
Title: Interlaboratory comparisons other than PT Source: Eurachem URL: [Link]
-
Title: Assay performance and stability of uracil and dihydrouracil in clinical practice Source: Scholarly Publications Leiden University URL: [Link]
-
Title: Assay performance and stability of uracil and dihydrouracil in clinical practice Source: PubMed URL: [Link]
-
Title: Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays Source: PubMed URL: [Link]
-
Title: Interpretation of interlaboratory comparison results to evaluate laboratory proficiency Source: Springer URL: [Link]
-
Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories URL: [Link]
-
Title: Controlled Stabilization of Anionic Forms of the Uracil Derivatives: A DFT Study Source: PubMed URL: [Link]
-
Title: Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes Source: ADVINSER URL: [Link]
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Title: Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in Source: JRC Publications Repository URL: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Uracil-D4 Quantification Methods
This guide provides an in-depth technical comparison of leading analytical techniques for the quantification of uracil, with a focus on the cross-validation of methods utilizing the stable isotope-labeled internal standard, Uracil-D4. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and defensible analytical strategy.
The Critical Role of Uracil Quantification and this compound
Uracil, a fundamental nucleobase of RNA, is not typically found in DNA. Its presence in DNA can signify genetic instability or damage[1][2]. Furthermore, in clinical pharmacology, endogenous uracil levels are a critical biomarker for predicting toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU). The catabolic enzyme for both uracil and 5-FU is dihydropyrimidine dehydrogenase (DPD), and patients with deficient DPD activity are at high risk of severe adverse reactions[3][4].
Accurate quantification of uracil in complex biological matrices like plasma or serum is therefore paramount. This accuracy is best achieved by co-opting a stable isotope-labeled internal standard (SIL-IS), such as this compound. A SIL-IS is the gold standard for mass spectrometry-based quantification because it is chemically identical to the analyte and differs only in mass. This ensures it behaves identically during sample extraction, chromatographic separation, and ionization, thereby compensating for matrix effects and procedural variability with the highest possible fidelity[5].
This guide will compare three prominent analytical platforms for uracil quantification:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
We will explore their principles, detail their validation protocols, and present a framework for their cross-validation to ensure data integrity across different analytical platforms.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for bioanalysis in regulated environments due to its exceptional sensitivity and specificity.[6][7] The technique pairs the separation power of liquid chromatography with the precise detection and structural confirmation of tandem mass spectrometry.
Causality of Method Choice: The unparalleled specificity of LC-MS/MS arises from its ability to perform Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the molecular ion of uracil or this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This double mass filtering virtually eliminates chemical noise and interferences from the matrix, allowing for highly confident quantification at very low levels[8]. The use of this compound is integral to this process, as its distinct mass allows for a separate, parallel MRM transition, providing a perfect internal control for every sample.
Experimental Protocol: UPLC-MS/MS for Uracil in Human Plasma
This protocol is designed for high-throughput analysis and is compliant with FDA and ICH M10 guidelines for bioanalytical method validation.[6][7]
-
Preparation of Standards and QCs:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution (e.g., 200 ng/mL).
-
Add 300 µL of chilled acetonitrile to precipitate proteins. This is a rapid and effective way to remove the bulk of macromolecules[10].
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a clean tube for analysis. For enhanced cleanliness, the supernatant can be evaporated and reconstituted in the initial mobile phase[10].
-
-
Chromatographic Conditions (UPLC):
-
Column: Acquity UPLC HSS T3 column or equivalent, which is suitable for retaining polar compounds like uracil[9].
-
Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Run Time: A short run time of ~5 minutes is achievable with UPLC systems[3][9].
-
-
Mass Spectrometric Conditions:
-
Data Analysis:
-
Quantify by calculating the peak area ratio of the uracil MRM transition to the this compound MRM transition.
-
Generate a calibration curve using a weighted (1/x²) linear regression.
-
The Classical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high chromatographic efficiency and robust mass spectrometric detection. However, its application to polar, non-volatile molecules like uracil requires a critical extra step: derivatization.
Causality of Method Choice: Uracil lacks the volatility required to traverse a gas chromatography column. The core scientific principle dictating the GC-MS workflow is the necessity to chemically modify uracil into a volatile derivative. This is typically achieved by reacting it with a silylating agent or another derivatizing agent like 3,5-bis(trifluoromethyl)benzyl bromide[1]. This step, while essential, introduces potential variability in reaction efficiency and can be more labor-intensive than typical LC-MS/MS sample preparation. The mass spectrometer then detects the unique mass fragments of the derivatized uracil.
Experimental Protocol: GC-MS for Uracil in DNA Hydrolysates
This protocol is adapted from methods used for detecting uracil in DNA, showcasing the derivatization step.[1][11]
-
Sample Preparation (Hydrolysis & Extraction):
-
For DNA samples, perform acid hydrolysis to release the nucleobases.
-
For plasma, a liquid-liquid or solid-phase extraction is required to isolate uracil from the complex matrix.
-
-
Derivatization:
-
Evaporate the extracted sample to complete dryness under a stream of nitrogen. The absence of water is critical for efficient derivatization.
-
Add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst.
-
Heat the mixture (e.g., 70°C for 30 minutes) to drive the reaction to completion, forming a volatile trimethylsilyl-uracil derivative.
-
-
Chromatographic Conditions (GC):
-
Column: A non-polar capillary column such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 280°C) to elute the derivatized analytes.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI) is standard, providing reproducible fragmentation patterns for library matching.
-
Detection: Scan mode to identify compounds or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of derivatized uracil.
-
-
Data Analysis:
-
Quantify using the peak area of a characteristic ion against a calibration curve prepared from derivatized uracil standards.
-
The Accessible Alternative: HPLC with UV Detection
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely available and cost-effective analytical technique. It separates compounds based on their interaction with the stationary phase, and detection relies on the molecule's ability to absorb light at a specific wavelength.
Causality of Method Choice: This method is chosen for its simplicity and lower operational cost. Uracil has a distinct UV absorbance maximum (~260 nm), making it a suitable candidate for UV detection[12]. However, the key scientific challenge is specificity. Unlike MS/MS, a UV detector cannot distinguish between uracil and other endogenous compounds that might co-elute and absorb light at the same wavelength. Therefore, the success of an HPLC-UV method is critically dependent on achieving baseline chromatographic separation of uracil from all potential interferences, often requiring more rigorous sample cleanup and longer chromatographic run times compared to LC-MS/MS.
Experimental Protocol: HPLC-UV for Uracil in Plasma
This protocol emphasizes the need for clean extracts to ensure specificity.[13][14]
-
Preparation of Standards and QCs:
-
Prepare as described for the LC-MS/MS method. An internal standard that is structurally similar and has a UV chromophore (e.g., 5-bromouracil) may be used, but it cannot correct for matrix effects in the same way as a SIL-IS.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute uracil with a stronger solvent. This multi-step process provides a much cleaner extract than simple protein precipitation, which is necessary for the less selective UV detector[15].
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic Conditions (HPLC):
-
Column: A C18 reversed-phase column (e.g., Waters SymmetryShield RP18) is commonly used[13][16].
-
Mobile Phase: Isocratic or gradient elution with a simple mobile phase, such as a phosphate buffer and methanol mixture[14].
-
Flow Rate: 1.0 mL/min.
-
Run Time: Typically longer than UPLC-MS/MS (~15-20 minutes) to ensure resolution from interferences.
-
-
Detection:
-
Set the UV detector to monitor absorbance at uracil's λmax, approximately 260 nm.
-
-
Data Analysis:
-
Quantify using the peak area or peak height against a calibration curve.
-
Cross-Validation: Ensuring Methodological Concordance
Cross-validation is the formal process of demonstrating that two or more distinct analytical methods provide equivalent results. This is crucial when, for example, a study transitions from an early-phase HPLC-UV method to a more sensitive, regulatory-compliant LC-MS/MS method. The process must adhere to regulatory guidelines, which define acceptance criteria for accuracy and precision.[6][17]
Cross-Validation Experimental Design
The core principle is to analyze the same set of QC samples using the different methodologies and compare the results.
-
Sample Selection: Prepare a minimum of six replicates of low, mid, and high concentration QCs in the relevant biological matrix.
-
Analysis: Analyze these QCs using each of the validated methods (e.g., the original HPLC-UV method and the new LC-MS/MS method).
-
Acceptance Criteria: The mean concentration determined by the new method should be within ±20% of the mean concentration determined by the original method. The precision (%CV) of the measurements for each method should also be within 20%.
Comparative Performance Data
The following table summarizes typical performance characteristics for each technique, compiled from various validation studies.
| Parameter | LC-MS/MS with this compound | GC-MS (Derivatized) | HPLC-UV |
| Specificity | Excellent (MRM detection) | Good to Excellent (SIM) | Fair to Good (Dependent on chromatography) |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL (or lower)[9][13] | ~1 pg on column[1] | 2.5-12 ng/mL[13][14][16] |
| Linearity (r²) | > 0.999[8] | > 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±5%[9] | Within ±15% | Within ±10%[14] |
| Precision (% RSD) | < 10%[8][9] | < 15% | < 10%[14] |
| Sample Prep Complexity | Low to Moderate (PPT or SPE) | High (Extraction + Derivatization) | Moderate to High (Rigorous SPE needed) |
| Throughput | High (2-5 min/sample) | Low (long GC runs) | Moderate (15-20 min/sample) |
| Cost (Instrument & Consumables) | High | Moderate | Low |
Conclusion and Expert Recommendations
The cross-validation of analytical methods for uracil quantification reveals a clear hierarchy based on performance, complexity, and cost.
-
LC-MS/MS combined with a this compound internal standard is unequivocally the superior method. It provides the highest level of sensitivity and specificity, ensuring data that is robust, reliable, and compliant with the stringent requirements for regulatory submissions in drug development.[6][7] Its high throughput also makes it ideal for clinical studies.
-
GC-MS offers excellent sensitivity but is operationally complex. The mandatory derivatization step is a significant drawback, increasing sample preparation time and introducing a potential source of analytical variability. It remains a viable, powerful technique but is less suited for high-throughput bioanalysis compared to modern LC-MS/MS.
-
HPLC-UV is a cost-effective and accessible technique suitable for applications where uracil concentrations are relatively high and the sample matrix is not overly complex. Its primary limitation is specificity; without the mass filtering of an MS detector, there is a higher risk of interference, necessitating meticulous chromatographic development and sample cleanup.
For any research or clinical program requiring the highest degree of confidence in uracil quantification, the adoption of a validated LC-MS/MS method with this compound is the recommended course of action. Cross-validation should be performed diligently if transitioning from other methods to ensure the continuity and integrity of the dataset.
References
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Blount, B. C., & Ames, B. N. (1994). Analysis of uracil in DNA by gas chromatography-mass spectrometry. Analytical Biochemistry, 219(2), 195–200. [Link]
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ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Ciccolini, J., et al. (2008). HPLC with UV or Mass Spectrometric Detection for Quantifying Endogenous Uracil and Dihydrouracil in Human Plasma. Clinical Chemistry, 54(7), 1236–1239. [Link]
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Ciccolini, J., et al. (2008). HPLC with UV or Mass Spectrometric Detection for Quantifying Endogenous Uracil and Dihydrouracil in Human Plasma. Clinical Chemistry, 54(7). [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil. Retrieved from [Link]
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Ciccolini, J., et al. (2008). HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and dihydrouracil in human plasma. Clinical Chemistry, 54(7), 1236-9. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
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Gérard, B., et al. (2006). High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma. Journal of Chromatography B, 835(1-2), 47-53. [Link]
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Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Huq, S. (n.d.). A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Phenomenex. [Link]
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Phenomenex. (2020). Fast Quantitation of Uracil in Serum by LC-MS/MS. Retrieved from [Link]
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Páles, M., et al. (2013). A one-step method for quantitative determination of uracil in DNA by real-time PCR. Nucleic Acids Research, 41(14), e142. [Link]
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Wu, X., et al. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical Research in Toxicology, 11(7), 734-6. [Link]
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Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 126, 129-135. [Link]
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Limenta, L. M., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Mass Spectrometry, 47(5), 585-94. [Link]
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Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 126, 129-135. [Link]
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Letertre, M., et al. (2016). Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 7(4). [Link]
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de-Lima-Janeiro, M., et al. (2019). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring, 41(3), 383-390. [Link]
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van den Nagel, B. H. J., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Journal of Pharmaceutical and Biomedical Analysis, 221, 115053. [Link]
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A Researcher's Guide to Establishing the Limit of Detection and Quantification with Uracil-D4
In the landscape of bioanalysis, particularly in pharmacokinetic and metabolomic studies, the precise and accurate quantification of analytes is paramount. This guide provides an in-depth, technical exploration of establishing the limit of detection (LOD) and the limit of quantification (LOQ) using a stable isotope-labeled internal standard, specifically Uracil-D4. We will delve into the theoretical underpinnings, a detailed experimental protocol, and a comparative analysis to illustrate the superiority of this approach.
The Foundational Pillars of Bioanalytical Sensitivity: LOD and LOQ
Before delving into the experimental specifics, it is crucial to understand the concepts of LOD and LOQ. The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[1] Conversely, the Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be determined with a predefined level of precision and accuracy.[1][2] Establishing these limits is a mandatory part of bioanalytical method validation, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
The Critical Role of the Internal Standard: Why this compound?
Quantitative mass spectrometry is susceptible to variations arising from multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[5] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for this variability.[5][6]
Stable isotope-labeled (SIL) internal standards are the gold standard in LC-MS bioanalysis.[7] These are compounds where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15).[7][8] this compound, a deuterium-labeled version of uracil, is an ideal internal standard for the quantification of uracil and structurally related compounds.[9][10][11]
Advantages of this compound as an Internal Standard:
-
Chemical and Physical Similarity: this compound is chemically identical to endogenous uracil, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[7][8] This co-elution is critical for effectively compensating for matrix effects.
-
Mass Difference: The mass difference between this compound and uracil allows for their distinct detection by the mass spectrometer, without interfering with each other's signals.[8]
-
Minimization of Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis.[12][13][14][15] Because a SIL-IS like this compound experiences nearly identical matrix effects as the analyte, it provides a reliable means of correction, leading to more accurate and precise results.[6][7]
Experimental Protocol: Determining LOD and LOQ for an Analyte Using this compound
This protocol outlines a comprehensive workflow for establishing the LOD and LOQ of a target analyte in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
Preparation of Stock Solutions and Standards
-
Analyte Stock Solution: Prepare a primary stock solution of the target analyte in a suitable organic solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
-
This compound (Internal Standard) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.[16]
-
Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution. Similarly, prepare a working solution of this compound at a concentration that will yield a consistent and robust signal when spiked into the samples.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve Standards: Spike a set of blank biological matrix samples with known concentrations of the analyte from the working solutions to create a calibration curve. A typical curve consists of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and 6-8 non-zero concentration levels.[4][17] The lowest concentration standard will be your proposed Lower Limit of Quantification (LLOQ).[3]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, and blank matrix, add a fixed volume of the this compound working solution.
-
Add a protein precipitation agent (e.g., acetonitrile) to each sample.
-
Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a suitable HPLC/UHPLC column (e.g., C18 or HILIC) to achieve chromatographic separation of the analyte and this compound from other matrix components.[18][19]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of the analyte and this compound.
Data Analysis and Determination of LOD and LOQ
The determination of LOD and LOQ can be approached in several ways, with the signal-to-noise ratio and the calibration curve methods being the most common.
-
Signal-to-Noise (S/N) Ratio Method:
-
Calibration Curve Method (based on Standard Deviation of the Response and the Slope):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.
-
S is the slope of the calibration curve.[23]
-
-
The FDA guidance for bioanalytical method validation states that the analyte response at the LLOQ should be at least five times the response of a blank sample.[24] The precision (as coefficient of variation, CV) and accuracy at the LLOQ should not exceed 20%.[25]
Visualizing the Workflow
Caption: Experimental workflow for LOD and LOQ determination.
Comparative Performance: this compound vs. Alternative Methods
To underscore the benefits of using a stable isotope-labeled internal standard, the following table presents a comparison of expected performance characteristics between a method employing this compound and one using an external standard calibration or a structural analog as an internal standard.
| Parameter | Method with this compound Internal Standard | Method with External Standard or Structural Analog IS |
| Limit of Detection (LOD) | Lower (e.g., 0.01 - 0.05 µg/kg) | Higher (e.g., 0.1 - 0.5 µg/kg) |
| Limit of Quantification (LOQ) | Lower (e.g., 0.03 - 0.15 µg/kg) | Higher (e.g., 0.3 - 1.5 µg/kg) |
| Precision (%RSD) | < 10% | < 20% |
| Accuracy (% Recovery) | 90 - 110% | 70 - 130% |
| Matrix Effect Compensation | High | Low to Moderate |
Note: The actual values can vary depending on the specific matrix, instrumentation, and experimental conditions.[26]
The data clearly indicates that the use of this compound as an internal standard leads to significantly lower LOD and LOQ values, signifying superior sensitivity.[26] The enhanced precision and accuracy further highlight the robustness and reliability of the isotopic dilution method.[7][26]
The Logic of Correction with a SIL Internal Standard
The fundamental principle behind the effectiveness of a SIL internal standard is its ability to track and correct for variations throughout the analytical process.
Caption: How a SIL internal standard corrects for variability.
This diagram illustrates that both the analyte and this compound are subjected to the same potential sources of error. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and reliable quantification.[27]
Conclusion
The use of this compound as a stable isotope-labeled internal standard represents a best practice for establishing the limit of detection and quantification in bioanalytical methods. Its ability to mimic the behavior of the endogenous analyte and compensate for matrix effects and other sources of variability is unparalleled. By following a robust experimental protocol and adhering to regulatory guidelines, researchers can ensure the development of highly sensitive, accurate, and precise analytical methods, ultimately leading to more reliable data in drug development and scientific research.
References
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SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
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Luo, X., Wang, Y., Wu, Y., & Li, L. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1179, 122842. Available from: [Link]
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Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]
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Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(24), 2293–2296. Available from: [Link]
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NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]
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Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. Available from: [Link]
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LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
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Dolan, J. W. (2015). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC North America, 33(4), 258-261. Available from: [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]
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Kumar, A., & Chhonker, Y. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]
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Chromatography Forum. (2008). Purpose of Internal Standard?. Available from: [Link]
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Slideshare. (2013). method validation as per emea.pptx. Available from: [Link]
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ResearchGate. (2014). What is the exact way of calculation of limit of detection (LOD) and limit of quantification (LOQ) on method validation studies?. Available from: [Link]
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ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Available from: [Link]
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ResearchGate. (2014). How to calculate limit of detection, limit of quantification and signal to noise ratio?. Available from: [Link]
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BioPharm International. (2017). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Available from: [Link]
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Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical biochemist. Reviews, 29 Suppl 1(Suppl 1), S49–S52. Available from: [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
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ResearchGate. (2012). the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. Available from: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
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Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]
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YouTube. (2021). How Empower-3 Software Calculates Signal to Noise Ratio. Available from: [Link]
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Available from: [Link]
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U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]
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Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 35. Available from: [Link]
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ResearchGate. (2002). US FDA guidelines for bioanalytical method validation. Available from: [Link]
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ResearchGate. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Available from: [Link]
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LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Available from: [Link]
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Reddit. (2025). Question on calculation of LOD/LOQ. Available from: [Link]
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ResearchGate. (2025). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Available from: [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
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Chemistry LibreTexts. (2020). Internal Standards and LOD. Available from: [Link]
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ResearchGate. (2025). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Available from: [Link]
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Hansen, S. H., & Greibe, E. (2025). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM). Available from: [Link]
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Phenomenex, Inc. Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Available from: [Link]
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Uracil-D4 for verifying the accuracy of uracil measurements in clinical labs
Gold Standard for Clinical Uracil Analysis: A Comparative Guide to Uracil-D4 for DPD Deficiency Screening
In the landscape of personalized medicine, particularly in oncology, the accurate measurement of endogenous molecules can be the key to unlocking safer and more effective therapeutic strategies. One such critical measurement is that of plasma uracil. Elevated uracil levels are a key phenotypic marker for dihydropyrimidine dehydrogenase (DPD) deficiency, a genetic condition that can lead to severe, and sometimes fatal, toxicity in patients undergoing treatment with fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (5-FU) and capecitabine.[1][2] This guide provides an in-depth, technical comparison of methodologies for uracil quantification, establishing why the use of a stable isotope-labeled internal standard, specifically this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for clinical accuracy and reliability.
Clinical Imperative: Why Accurate Uracil Measurement Matters
DPD is the rate-limiting enzyme in the catabolism of fluoropyrimidines.[1] Patients with impaired DPD activity are unable to properly metabolize these drugs, leading to increased drug exposure and a heightened risk of severe adverse reactions.[1][3] Pre-treatment screening for DPD deficiency is now strongly recommended by regulatory bodies like the European Medicines Agency (EMA) to mitigate these risks.[1]
While genotypic testing for variants in the DPYD gene, which encodes for DPD, is one approach, it may not identify all at-risk patients due to the existence of rare or unknown mutations.[1] Phenotypic testing, which directly assesses the enzyme's activity by measuring the endogenous DPD substrate, uracil, offers a functional assessment of a patient's metabolic capacity.[1] A plasma uracil concentration of ≥ 16 ng/mL is often indicative of partial DPD deficiency, while levels ≥ 150 ng/mL can signal a complete deficiency, necessitating significant dose adjustments or alternative therapies.[1]
However, the accuracy of this phenotypic screening is critically dependent on the analytical methodology. Uracil is notoriously unstable in biological matrices, with concentrations known to increase significantly if blood samples are not handled and processed under strict, temperature-controlled conditions.[4][5][6][7] This pre-analytical variability underscores the need for a highly robust and precise quantification method to avoid patient misclassification, which could lead to either suboptimal cancer treatment from unwarranted dose reductions or severe toxicity from standard dosing.[2][4]
Principle of Isotope Dilution Mass Spectrometry: Foundation of Accuracy
To overcome the challenges of quantitative analysis in complex biological matrices like plasma, isotope dilution mass spectrometry (IDMS) is the premier analytical technique. This method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the very beginning of the analytical process.
This compound is chemically identical to endogenous uracil but has four of its hydrogen atoms replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[8][9] This mass difference of four Daltons allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard.
Power of Co-elution and Ratiometric Measurement
Because this compound is structurally and chemically identical to uracil, it behaves identically during every step of the analytical workflow: extraction, chromatography, and ionization.[8] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same degree. final quantification is based on the ratio of the signal from the endogenous uracil to the signal from the known amount of added this compound. This ratiometric approach effectively cancels out variability, leading to unparalleled accuracy and precision.
Comparative Analysis: this compound vs. Other Internal Standard Strategies
While other compounds could theoretically be used as internal standards, they fall short of the performance of a stable isotope-labeled analog.
| Internal Standard Type | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., this compound) | Chemically identical to the analyte, differing only in isotopic composition.[8] | - Co-elutes with the analyte. - Corrects for matrix effects, extraction variability, and instrument instability. - Considered the "gold standard" for quantitative mass spectrometry.[10] | - Higher initial cost compared to other options. |
| Structural Analog (e.g., 5-Bromouracil) | A molecule with a similar chemical structure to the analyte but not isotopically labeled.[11][12] | - More affordable than stable isotope-labeled standards. | - May not co-elute perfectly with the analyte. - May have different extraction recovery and ionization efficiency. - Does not correct for matrix effects as effectively as a stable isotope-labeled standard. |
| No Internal Standard | Quantification is based solely on the analyte's signal against an external calibration curve. | - Lowest cost. | - Highly susceptible to variations in sample preparation and instrument performance. - Prone to significant inaccuracies due to matrix effects. - Not suitable for clinical diagnostic assays. |
use of a structural analog like 5-Bromouracil, while an improvement over no internal standard, cannot fully account for the subtle but significant variations in matrix effects and ionization efficiency that can occur between different patient samples.[11][12] Only a co-eluting, stable isotope-labeled internal standard like this compound can provide the self-validating system required for the high stakes of clinical diagnostics.
Experimental Protocol: A Validated LC-MS/MS Method for Uracil Quantification
following protocol outlines a robust and validated method for the quantification of uracil in human plasma using this compound as an internal standard. This method is designed for high-throughput clinical laboratories and emphasizes both accuracy and efficiency.
Sample Collection and Handling (Critical Pre-analytical Phase)
-
Patient Preparation: Fasting morning samples (before 11:00 am) are preferred to minimize variability due to circadian rhythms in DPD activity.[13]
-
Blood Collection: Collect 3 mL of blood into a NON-GEL lithium heparin tube. Gel separator tubes are not acceptable.[13]
-
Immediate Cooling: Place the sample in an ice-water bath immediately after collection.[13]
-
Centrifugation: Centrifuge the sample within 1 hour of collection at 4°C to separate the plasma.[4][7] Delays or storage at room temperature can lead to falsely elevated uracil levels.[4][5][6][7]
-
Plasma Storage: Immediately freeze the separated plasma at -20°C or lower until analysis.[7]
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of this compound internal standard working solution (concentration typically in the range of 2.5-5.0 ng/mL) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 300 µL of a cold organic solvent mixture (e.g., acetonitrile:methanol) to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 30 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial.
-
Dilution (Optional but Recommended): Dilute the supernatant with a starting mobile phase (e.g., 0.1% formic acid in water) to ensure compatibility with the LC system.[14]
-
Injection: Inject a small volume (e.g., 5-25 µL) onto the LC-MS/MS system.[14][15]
LC-MS/MS Analysis
-
LC System: An ultra-high performance liquid chromatography (UPLC) system is recommended for optimal resolution and speed.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, Kinetex PS C18) is commonly used.[14][15][16]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI), often in negative mode for uracil.[15]
-
MRM Transitions:
-
Uracil: Monitor the transition from the parent ion to a specific product ion (e.g., m/z 111 -> 42).
-
This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 115 -> 44).
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Uracil/Uracil-D4) against the known concentrations of the calibrators. A linear regression with 1/x weighting is typically applied.[17]
-
Quantification of Unknowns: Determine the concentration of uracil in patient samples and quality controls by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
following diagram illustrates the key steps in the analytical process, highlighting the critical role of this compound.
Caption: Workflow for Uracil Quantification using this compound.
Performance Data: Proof of Precision
Numerous validation studies have demonstrated the superior performance of LC-MS/MS methods using stable isotope-labeled internal standards for uracil quantification.
| Performance Metric | Typical Specification | Reference |
| Linearity (r²) | > 0.995 | [11][17] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 ng/mL | [14][17][18] |
| Intra-assay Precision (%CV) | < 10% | [5][15] |
| Inter-assay Precision (%CV) | < 15% | [5][15] |
| Accuracy (% Bias) | Within ±15% of nominal value | [11][15] |
| Recovery | Consistent and reproducible | [5][16] |
se performance characteristics meet the stringent requirements for clinical diagnostic assays, ensuring that the reported uracil concentrations are a true and accurate reflection of the patient's phenotype. low LLOQ is particularly important for distinguishing between normal and partially DPD-deficient individuals.[14][17]
Logic of Isotope Dilution
following diagram illustrates the fundamental principle of how this compound ensures accurate quantification despite potential sample loss during preparation.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
For clinical laboratories tasked with the critical role of screening for DPD deficiency, the choice of analytical methodology is paramount. While other methods exist, the use of this compound as a stable isotope-labeled internal standard in an LC-MS/MS assay provides an unparalleled level of accuracy, precision, and robustness. This approach creates a self-validating system that corrects for the inevitable variations in sample handling and instrument performance, ensuring that clinicians receive reliable data to guide chemotherapy dosing. By adopting this gold-standard methodology, laboratories can play a pivotal role in preventing severe drug toxicity and advancing the practice of personalized medicine in oncology.
References
-
Determination of plasma uracil as a screening for dihydropyrimidine dehydrogenase deficiency: clinical application in oncological treatments. European Journal of Hospital Pharmacy, [Link]
-
European Medicines Agency (EMA) recommends dihydropyrimidine dehydrogenase testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. Generi Biotech, [Link]
-
Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. British Journal of Clinical Pharmacology, [Link]
-
Evaluation of an oral uracil loading test to identify DPD‐deficient patients using a limited sampling strategy. British Journal of Clinical Pharmacology, [Link]
-
Sensitivity and specificity of an oral uracil-loading test dose for screening for DPD deficiency. Journal of Clinical Oncology, [Link]
-
Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. Clinica Chimica Acta, [Link]
-
Rapid Identification of Dihydropyrimidine Dehydrogenase Deficiency by Using a Novel 2-13C-Uracil Breath Test. Clinical Cancer Research, [Link]
-
Measurement of uracil in plasma and serum samples by LC-MS/MS. SCIEX, [Link]
-
SPECIMEN COLLECTION AND HANDLING PROCEDURE FOR PLASMA URACIL (DPD PHENOTYPING). Hong Kong West Cluster, [Link]
-
Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. ResearchGate, [Link]
-
Measurement of uracil in plasma and serum samples by LC-MS/MS. SCIEX, [Link]
-
Assay performance and stability of uracil and dihydrouracil in clinical practice. ResearchGate, [Link]
-
Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. DSpace@NKI, [Link]
-
Plasma Uracil for DPD Deficiency Screening. PathWest, [Link]
-
Assay performance and stability of uracil and dihydrouracil in clinical practice. Leiden University Scholarly Publications, [Link]
-
Preparation of Internal Standards for 2D-UPLC-MS/MS Quantification of Noncanonical DNA Bases. ACS Omega, [Link]
-
Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. ResearchGate, [Link]
-
Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Eindhoven University of Technology Research Portal, [Link]
-
A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Phenomenex, [Link]
-
Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. ResearchGate, [Link]
-
Measurement of Endogenous Uracil and Dihydrouracil in Plasma and Urine of Normal Subjects by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, [Link]
-
Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, [Link]
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Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, [Link]
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A Researcher's Guide to Selecting the Optimal Uracil-D4: A Comparative Analysis of Leading Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, particularly in pharmacokinetic and metabolic studies, the quality of internal standards is paramount. Uracil-D4, a deuterated isotopologue of the naturally occurring nucleobase uracil, serves as a critical internal standard for the accurate quantification of uracil and related compounds by mass spectrometry.[1] The choice of supplier for this essential reagent can significantly impact the reliability, reproducibility, and accuracy of experimental data. This guide provides a comprehensive framework for the comparative analysis of this compound from various suppliers, empowering you to make an informed decision based on empirical evidence.
The Critical Role of this compound in Research
Uracil is a fundamental component of RNA and a key intermediate in nucleotide metabolism.[2] Its levels can be indicative of certain physiological and pathological states. Furthermore, uracil is a catabolite of the chemotherapeutic agent 5-fluorouracil (5-FU), and its measurement is crucial for assessing dihydropyrimidine dehydrogenase (DPD) enzyme activity, a key determinant of 5-FU toxicity. The use of a stable isotope-labeled internal standard like this compound is essential to correct for variability in sample preparation and instrument response, ensuring accurate quantification.[1]
Key Performance Parameters for this compound
When selecting a this compound supplier, several key performance parameters must be considered. These parameters are typically detailed in the supplier's Certificate of Analysis (CoA), a document that should be carefully reviewed for each batch.
-
Chemical Purity: This refers to the percentage of the desired compound (this compound) relative to any non-isotopically labeled impurities. High chemical purity, typically determined by High-Performance Liquid Chromatography (HPLC), is crucial to avoid interference from other compounds.
-
Isotopic Purity (Isotopic Enrichment): This is the percentage of the deuterated (D4) form relative to the non-deuterated (D0) and partially deuterated (D1, D2, D3) forms. High isotopic enrichment is vital to minimize crosstalk between the analyte and the internal standard channels in a mass spectrometer.
-
Structural Integrity: Confirmation of the correct chemical structure and the location of the deuterium labels is essential. This is typically verified using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
-
Lot-to-Lot Consistency: For ongoing studies, it is crucial that the quality of this compound remains consistent from one batch to the next.
-
Availability and Support: The ability of the supplier to provide the required quantities in a timely manner, along with responsive technical support, are practical considerations.
Overview of Prominent this compound Suppliers
A number of reputable suppliers offer this compound for research purposes. The following table provides a summary of some of the leading suppliers and the typical information they provide. It is important to note that detailed specifications are often found in the lot-specific Certificate of Analysis.
| Supplier | Typical Stated Purity | Typical Isotopic Enrichment | Available Documentation |
| AdooQ Bioscience | >99% (HPLC) | Not always specified on the website | CoA available upon request |
| Cayman Chemical | ≥99% deuterated forms (d1-d4) | Not explicitly stated as atom % D | CoA and batch-specific data available |
| CDN Isotopes | Varies by lot | 98 atom % D | CoA available for each lot |
| Clearsynth | High quality | Not specified on the website | CoA provided with product |
| MedChemExpress | High purity | High isotopic enrichment | Example CoA available on website |
| Cambridge Isotope Laboratories (CIL) | ≥98% | 98 atom % D | CoA provided with product |
| LGC Standards | High quality | Not specified on the website | CoA provided with product |
| Sigma-Aldrich (Merck) | ≥98% (CP) | 98 atom % D | CoA available on website |
| Toronto Research Chemicals (TRC) | High purity | Not specified on the website | CoA provided with product |
Note: This information is based on publicly available data and may vary. It is always recommended to obtain the most recent specifications from the supplier.
Experimental Workflow for Comparative Evaluation
To objectively compare this compound from different suppliers, a systematic experimental approach is recommended. The following workflow outlines the key steps and methodologies.
Caption: Workflow for the comparative evaluation of this compound suppliers.
Experimental Protocols
1. Chemical Purity Assessment by HPLC-UV
-
Objective: To determine the chemical purity of the this compound from each supplier.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and acetonitrile with a suitable buffer (e.g., 0.1% formic acid).
-
Detection: UV detection at the maximum absorbance wavelength of uracil (approximately 260 nm).
-
Procedure:
-
Prepare a stock solution of each this compound sample in a suitable solvent (e.g., methanol).
-
Inject a known concentration of each sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
-
-
Acceptance Criteria: Chemical purity should ideally be ≥98%.
2. Isotopic Purity and Identity Confirmation by LC-MS/MS
-
Objective: To confirm the molecular weight of this compound and assess its isotopic enrichment.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but optimized for MS detection.
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Analysis Mode: Full scan to confirm the molecular weight and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to assess isotopic distribution.
-
MRM Transitions (example):
-
Uracil (D0): e.g., m/z 113 -> 70
-
This compound (D4): e.g., m/z 117 -> 74
-
-
-
Procedure:
-
Infuse a solution of each this compound sample directly into the mass spectrometer to obtain a full scan spectrum and confirm the mass of the parent ion.
-
Inject the samples onto the LC-MS/MS system and acquire data in SIM or MRM mode for the different isotopologues (D0 to D4).
-
Calculate the isotopic purity by comparing the peak area of the D4 isotopologue to the sum of the peak areas of all isotopologues.
-
-
Acceptance Criteria: Isotopic enrichment should be ≥98 atom % D.
Caption: Workflow for determining isotopic purity by LC-MS/MS.
3. Performance Evaluation as an Internal Standard
-
Objective: To assess the performance of each this compound as an internal standard in a relevant biological matrix (e.g., plasma or urine).
-
Procedure:
-
Prepare a calibration curve of unlabeled uracil in the biological matrix of interest.
-
Spike a constant concentration of each supplier's this compound into all calibration standards and quality control (QC) samples.
-
Process the samples using a suitable extraction method (e.g., protein precipitation or solid-phase extraction).
-
Analyze the samples by LC-MS/MS.
-
Evaluate the accuracy, precision, and linearity of the calibration curve for each this compound source.
-
-
Acceptance Criteria: The performance should meet the acceptance criteria outlined in regulatory guidelines for bioanalytical method validation (e.g., FDA or EMA guidelines).
Data Interpretation and Final Selection
The ideal this compound supplier will provide a product that consistently meets the following criteria:
-
High Chemical Purity (≥98%)
-
High Isotopic Enrichment (≥98 atom % D)
-
Correctly Identified Structure and Molecular Weight
-
Good Performance as an Internal Standard (demonstrated by accurate and precise quantification in the spike-recovery experiment)
By systematically evaluating these parameters, researchers can confidently select a this compound supplier that will ensure the integrity and reliability of their bioanalytical data. While pricing is a consideration, it should not be the sole determining factor; the cost of failed experiments due to a poor-quality standard far outweighs any initial savings.
References
- AdooQ Bioscience. This compound. (URL not provided in search results)
-
Phenomenex. (2020). A Fast and Effective Quantitation Method for Uracil, 5,6-dihydrouracil and 5-Fluorouracil from Human Serum by LC-MS/MS. [Link]
-
SCIEX. (2026). Measurement of uracil in plasma and serum samples by LC-MS/MS. [Link]
-
van den Wildenberg, S. A. H., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. Journal of Pharmaceutical and Biomedical Analysis, 221, 115027. [Link]
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Safety Operating Guide
Navigating the Disposal of Uracil-D4: A Guide for Laboratory Professionals
For the modern researcher, navigating the complexities of laboratory waste management is as crucial as the discoveries made at the bench. This guide provides a comprehensive, step-by-step approach to the proper disposal of Uracil-D4, a deuterated form of the naturally occurring pyrimidine base. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is paramount for ensuring laboratory safety, environmental responsibility, and regulatory compliance. This document will equip you with the necessary knowledge to confidently and safely manage this compound waste streams, from initial characterization to final disposal.
Understanding this compound: A Benign Compound Requiring Diligent Practice
This compound is a stable, non-radioactive isotopically labeled compound. The deuterium atoms replace hydrogen atoms in the uracil molecule, making it a valuable tool in various research applications, particularly in mass spectrometry-based studies as an internal standard for the quantification of uracil.[1][2]
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous material and is not regulated for transport.[3] This non-hazardous nature simplifies its disposal compared to many other laboratory chemicals. However, it is crucial to remember that "non-hazardous" does not equate to "no precautions." Proper disposal remains a key aspect of responsible laboratory practice.
The Core Principle: Dispose in Accordance with Local Regulations
The recurring and most critical directive from all safety data sheets is to dispose of this compound and its waste in accordance with local, state, and federal regulations.[3][4] These regulations can vary significantly between institutions and municipalities. Therefore, the first and most important step is to consult your institution's Environmental Health and Safety (EHS) office or equivalent department. They will provide specific guidance tailored to your location and facilities.
A Step-by-Step Guide to this compound Disposal
This section outlines a logical workflow for the proper disposal of this compound waste.
Step 1: Waste Characterization and Segregation
Properly identifying and segregating your waste at the point of generation is the foundation of safe and compliant disposal.
-
Solid Waste: This category includes unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and weigh boats, and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: This includes solutions containing this compound and any rinsate from cleaning contaminated glassware. While this compound itself is not hazardous, the solvents used to dissolve it may be. Therefore, the hazard profile of the entire solution must be considered.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound should be disposed of in a designated sharps container.[5]
Key Insight: The primary concern with this compound waste is often the other constituents mixed with it. Always consider the hazards of the entire waste stream, not just the deuterated compound itself.
Step 2: Containerization and Labeling
Proper containment and clear labeling are essential for preventing accidental exposure and ensuring proper handling by waste management personnel.
-
Containers: Use containers that are compatible with the waste they hold. For solid waste, a sealed plastic bag or a labeled, closed container is appropriate. For liquid waste, use a sealed, leak-proof container made of a material compatible with the solvent.
-
Labeling: All waste containers must be clearly labeled. The label should include:
-
The words "Waste" or "Hazardous Waste" (as determined by your institution's policy for non-hazardous chemical waste).
-
The full chemical name: "this compound".
-
The concentration and quantity of this compound.
-
A list of all other components in the container (e.g., solvents, buffers).
-
The date of accumulation.
-
The name of the principal investigator or laboratory group.
-
Step 3: Disposal Pathways
The appropriate disposal route for your this compound waste will be determined by its form (solid or liquid) and your institution's specific procedures.
For Solid this compound Waste:
-
Collection: Place all solid waste contaminated with this compound into a designated, labeled container.
-
Disposal Request: Follow your institution's procedure for requesting a chemical waste pickup. This typically involves submitting an online form to your EHS department.
For Liquid this compound Waste:
-
Solvent Consideration: The disposal of liquid waste is dictated by the solvent.
-
Aqueous Solutions: If this compound is dissolved in a non-hazardous aqueous buffer, it can often be disposed of down the sanitary sewer, followed by a copious amount of water. However, you must confirm this with your institution's EHS office before proceeding. Some institutions have strict limits on the chemical composition of wastewater.
-
Organic Solvents: If this compound is dissolved in an organic solvent, it must be collected as chemical waste. The container should be labeled with the name of both the this compound and the solvent.
-
-
Collection and Pickup: Collect the liquid waste in a compatible, sealed container and request a chemical waste pickup from your EHS department.
For "Empty" Containers:
A container that has held this compound can typically be disposed of as regular laboratory glass or plastic waste after it has been thoroughly emptied and triple-rinsed.[5] The rinsate from this cleaning process must be collected and disposed of as liquid chemical waste.[5] After rinsing, deface or remove the original label before placing the container in the appropriate recycling or waste bin.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Quantitative Data Summary: this compound Properties
| Property | Value | Source |
| CAS Number | 63459-57-4 | [3] |
| Molecular Formula | C₄D₄N₂O₂ | [2] |
| Molecular Weight | 116.1 g/mol | [2] |
| Hazard Classification | Not classified as hazardous | [3] |
| Transport Regulation | Not regulated | [3] |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of even non-hazardous chemicals like this compound is a cornerstone of a well-managed and safe laboratory environment. By following the steps outlined in this guide—characterizing and segregating waste, using proper containers and labels, and adhering to your institution's specific disposal protocols—you contribute to a culture of safety and environmental stewardship. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on waste disposal.
References
-
OSHA Hazardous Waste Disposal Guidelines. Clean Management Environmental Group, Inc. [Link]
-
Hazardous Waste. Occupational Safety and Health Administration. [Link]
-
Uracil Safety Data Sheet. West Liberty University. [Link]
-
Uracil Safety Data Sheet. Carl ROTH. [Link]
-
Uracil Safety Data Sheet. BioSpectra, Inc. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
Fact Sheet: TSCA Inventory Guidance Regarding Isotopes. U.S. Environmental Protection Agency. [Link]
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A Researcher's Guide to the Safe Handling of Uracil-D4: PPE, Operations, and Disposal
This guide provides essential safety protocols and logistical plans for the handling of Uracil-D4, a deuterated form of the naturally occurring pyrimidine, Uracil.[1] While deuterated compounds are generally stable and not radioactive, their altered physicochemical properties necessitate specific handling procedures to ensure laboratory safety and experimental integrity.[2] This document is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established safety standards to build confidence and precision in your work.
Hazard Identification: A Case for Vigilance
This compound is a stable isotope-labeled compound used as a tracer or internal standard in quantitative analysis.[1] The safety profile of this compound can vary between suppliers. For instance, some Safety Data Sheets (SDS) classify it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Conversely, other suppliers may classify the compound as non-hazardous.[3][4]
This discrepancy underscores a critical principle of laboratory safety: always consult the specific SDS provided by the manufacturer for the exact lot you are handling. This document should be the primary source of information for your risk assessment. For the purpose of establishing a robust safety protocol, this guide will operate on the more cautious classifications.
| Potential Hazard | GHS Classification | Primary Safety Concern | Source |
| Skin Irritation | H315 | Direct contact with the solid or solutions can cause skin irritation. | |
| Eye Irritation | H319 | Particulate matter or splashes can cause serious eye irritation. | |
| Respiratory Irritation | H335 | Inhalation of dust may irritate the respiratory tract. |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to mitigate the identified risks. The selection of PPE is the final line of defense after engineering and administrative controls have been implemented.[5]
Hand Protection: Nitrile Gloves
Wear nitrile gloves to prevent skin contact. Nitrile provides good resistance against a variety of chemicals and is a suitable choice for handling this compound in solid form or dissolved in common laboratory solvents.[6]
-
Causality: The primary reason for glove use is to prevent the skin irritation identified as a potential hazard.
-
Protocol: Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if they become contaminated. Do not reuse disposable gloves.[7] After handling the compound, wash your hands thoroughly.
Eye and Face Protection: Safety Glasses or Goggles
To protect against the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Safety Glasses: For handling small quantities of solid this compound where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.
-
Chemical Goggles: When preparing solutions or handling quantities that could generate dust, chemical splash goggles are required to provide a complete seal around the eyes.
-
Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with safety goggles for full-face protection.[8]
Body Protection: Laboratory Coat
A full-length laboratory coat, worn fully buttoned with sleeves rolled down, is required to protect the skin and personal clothing from contamination.[9]
Respiratory Protection: Engineering Controls First
The potential for respiratory irritation from this compound dust means that engineering controls are the primary method of protection.
-
Primary Control: All work involving the handling of solid this compound that may generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood or other ventilated enclosure.[10]
-
Secondary Control: If engineering controls are not feasible, a NIOSH-approved N95 (or better) respirator should be used to prevent the inhalation of particulates. Note that respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[7][11]
Operational Plan: A Step-by-Step Workflow
Adherence to a standardized workflow minimizes the risk of exposure and contamination.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment, including a waste container.
-
Don PPE: Put on all required PPE in the correct order (lab coat, then safety goggles, then gloves).
-
Handling:
-
Perform all manipulations of solid this compound within the fume hood.
-
When weighing, use a spatula to carefully transfer the solid. Avoid any actions that could create dust.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Securely cap the primary container and any vessels containing the compound.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Dispose of all waste in the designated, labeled hazardous waste container.
-
-
Doff PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water.
Below is a diagram illustrating the critical workflow for donning and doffing PPE to prevent cross-contamination.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. youthfilter.com [youthfilter.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
